Pheophorbide b
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C35H34N4O6 |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O6/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22/h7,11-14,16,20,31,38,40H,1,8-10H2,2-6H3,(H,41,42)/t16-,20-,31+/m0/s1 |
Clé InChI |
KZTYPOGXRFTJBN-UFPZPJHESA-N |
SMILES isomérique |
CCC1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)C |
SMILES canonique |
CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)C |
Synonymes |
pheophorbide b |
Origine du produit |
United States |
Foundational & Exploratory
Isolating Pheophorbide b: A Technical Guide to its Extraction and Purification from Chlorophyll Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of pheophorbide b, a significant degradation product of chlorophyll. This compound and its derivatives are of increasing interest in biomedical research, particularly in photodynamic therapy, due to their photosensitizing properties. This document outlines the chlorophyll degradation pathway leading to this compound, detailed experimental protocols for its isolation and purification, and relevant quantitative and spectroscopic data for its characterization.
The Chlorophyll Degradation Pathway
Chlorophyll, the ubiquitous photosynthetic pigment, undergoes a multi-step degradation process during leaf senescence and in response to environmental stressors. The formation of this compound is an integral part of this pathway. The initial steps involve the enzymatic removal of the magnesium ion and the phytol tail from the chlorophyll molecule.
Recent research has refined the understanding of this pathway, suggesting that the removal of the central magnesium atom to form pheophytin likely precedes the dephytylation step.[1][2][3] The enzyme pheophytinase (PPH) plays a crucial role in hydrolyzing the phytol ester bond of pheophytin to yield pheophorbide.[1][4] While much of the focus has been on the degradation of chlorophyll a, chlorophyll b is typically converted to chlorophyll a before entering the main degradation pathway.[5] this compound can also be formed through the acidification of chlorophyllide b.[6]
Experimental Protocols
The following protocols are synthesized from established methods for the extraction and purification of chlorophyll and its derivatives.
Extraction of Pigments from Plant Material
This protocol describes a general method for extracting chlorophylls and their derivatives from plant tissues.
Materials:
-
Fresh or freeze-dried plant material (e.g., spinach, chlorella)
-
Acetone (80% aqueous solution)[7]
-
Phosphate buffer (2.5 mM, pH 7.8)[7]
-
Centrifuge
-
Spectrophotometer
-
Mortar and pestle or blender
-
Filter paper
Procedure:
-
Homogenize 1 gram of fresh plant material with 5 mL of 80% acetone containing 2.5 mM phosphate buffer using a mortar and pestle or a blender.[7]
-
For dried material, adjust the solvent volume accordingly.
-
Perform the extraction in dim light to prevent photodegradation of the pigments.
-
Centrifuge the homogenate at 2,000 rpm for 10 minutes.[7]
-
Carefully decant and collect the supernatant containing the pigments.
-
Repeat the extraction process with the pellet until it is colorless.
-
Pool the supernatants for further purification.
To inactivate chlorophyllase activity, which can alter the native pigment profile, a brief heat treatment of the plant material (e.g., blanching at 95°C for one minute) or the extract (90°C for 5 minutes) can be performed.[7][8][9]
Purification of this compound by Chromatography
This protocol outlines a general workflow for the chromatographic purification of this compound from the initial pigment extract.
a) Solid-Phase Extraction (SPE):
-
Stationary Phase: C18 silica cartridge.
-
Sample Loading: The crude pigment extract is evaporated to dryness and redissolved in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and aqueous ammonium formate).[10]
-
Elution: A stepwise gradient of increasing organic solvent (e.g., methanol or acetonitrile in water) is used to elute fractions of differing polarity. Pheophorbides are less polar than chlorophylls and will elute with a higher concentration of the organic solvent.
b) High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution system is typically employed. For example, a gradient of acetonitrile in water with a constant concentration of an ion-pairing agent like ammonium formate can be effective.[10]
-
Detection: A photodiode array (PDA) detector is ideal for monitoring the elution of pigments, with specific wavelengths set for chlorophylls and their derivatives (e.g., 430 nm and 655 nm).[10]
-
Fraction Collection: Fractions corresponding to the retention time of this compound are collected.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent | Reference |
| Molecular Formula | C35H34N4O6 | - | [6] |
| Molecular Weight | 606.67 g/mol | - | [6] |
| Absorbance Maxima | 434.9, 525.7, 598.3, 653.5 nm | 100% Acetone | [6] |
| 436, 529, 600, 655 nm | HPLC Eluant | [6] | |
| Molar Extinction Coefficient (ε) | 2.81 x 10^4 L mol⁻¹ cm⁻¹ | 90% Acetone (at 657 nm) | [6] |
Table 2: Comparative Molar Extinction Coefficients of Related Compounds
| Compound | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Wavelength (nm) | Solvent | Reference |
| Pheophorbide a | 44,500 | 667 | Ethanol | [11] |
| 55,200 | 667 | Acetone | [11] | |
| 47,000 | 665 | Acetone | [11] |
Characterization
Confirmation of the isolated compound as this compound is achieved through a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: The absorption spectrum should match the characteristic peaks of this compound, as detailed in Table 1.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, which should correspond to that of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for unambiguous identification.
Conclusion
The isolation of this compound from natural sources is a multi-step process requiring careful extraction and chromatographic purification. The protocols and data presented in this guide provide a solid foundation for researchers to successfully isolate and characterize this photosensitizer for further investigation in drug development and other scientific applications. The increasing interest in chlorophyll derivatives necessitates robust and well-documented methodologies for their isolation and analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A New Chlorophyll Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pheophytin Pheophorbide Hydrolase (Pheophytinase) Is Involved in Chlorophyll Breakdown during Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sidthomas.net [sidthomas.net]
- 6. epic.awi.de [epic.awi.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pheophorbide a [omlc.org]
Pheophorbide b: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophorbide b is a tetrapyrrole compound derived from the degradation of chlorophyll b. As a chlorophyll catabolite, it is naturally present in various photosynthetic organisms and materials derived from them. In recent years, pheophorbides and their derivatives have garnered significant interest in the scientific community, particularly in the field of drug development, due to their potent photosensitizing properties. This makes them promising candidates for photodynamic therapy (PDT), a non-invasive cancer treatment modality that utilizes light to activate a photosensitizer, leading to the generation of cytotoxic reactive oxygen species in tumor cells. This technical guide provides a comprehensive overview of the chemical structure of this compound, its natural and laboratory synthesis pathways, and detailed experimental protocols for its preparation and characterization.
Chemical Structure of this compound
This compound is a complex organic molecule with a porphyrin-like macrocycle. It is structurally similar to chlorophyll b, but lacks the central magnesium ion and the phytyl tail. The key structural features include a chlorin ring system (a dihydroporphyrin), a vinyl group, an ethyl group, several methyl groups, a propionic acid side chain, and a characteristic formyl group at the C7 position, which distinguishes it from Pheophorbide a.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₄N₄O₆ | --INVALID-LINK-- |
| Molecular Weight | 606.67 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-3-(methoxycarbonyl)-17,21,26-trimethyl-4-oxo-7,23,24,25-tetraazahexacyclo[18.2.1.1⁵,⁸.1¹⁰,¹³.1¹⁵,¹⁸.0²,⁶]hexacosa-1,5(26),6,8,10,12,14,16,18,20(23)-decaen-22-yl]propanoic acid | --INVALID-LINK-- |
| CAS Number | 20239-99-0 | --INVALID-LINK-- |
| Appearance | Green pigment | --INVALID-LINK-- |
| Boiling Point | 1048.7°C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Density | 1.39 g/cm³ (Predicted) | --INVALID-LINK-- |
Synthesis Pathways
Natural Biosynthesis (Chlorophyll b Degradation)
This compound is a natural product of chlorophyll b catabolism in senescing plant tissues. The degradation pathway is a multi-step enzymatic process that occurs within the chloroplasts. The currently accepted model suggests that the initial steps involve the conversion of chlorophyll b to chlorophyll a, followed by the removal of the central magnesium ion and the phytol tail.[1]
The key enzymatic steps are:
-
Conversion of Chlorophyll b to Chlorophyll a: This is an initial step in the degradation pathway.
-
Demagnesiation: The magnesium ion is removed from the chlorophyll a molecule by a magnesium dechelatase enzyme, yielding pheophytin a.
-
Dephytylation: The phytol tail is cleaved from the pheophytin a molecule by the enzyme chlorophyllase, resulting in pheophorbide a. A similar pathway is presumed for chlorophyll b, where pheophytin b is an intermediate.[2][3]
Laboratory Synthesis
The laboratory synthesis of this compound typically starts with the extraction of chlorophylls from natural sources rich in these pigments, such as spinach or the microalga Spirulina. The process involves a two-step conversion of the extracted chlorophyll b.
-
Step 1: Demagnesiation to form Pheophytin b. The extracted chlorophyll mixture is treated with a dilute acid, such as hydrochloric acid, to remove the central magnesium ion. This step is relatively fast and efficient.
-
Step 2: Dephytylation to form this compound. The phytol tail is removed from the pheophytin b molecule. This can be achieved either by enzymatic hydrolysis using chlorophyllase or by acid-catalyzed hydrolysis, for example, with trifluoroacetic acid.[4]
Experimental Protocols
The following is a synthesized protocol based on common laboratory practices for the extraction and conversion of chlorophylls.
Protocol 1: Extraction of Chlorophylls from Spinach
Materials:
-
Fresh spinach leaves
-
Acetone (80% aqueous solution)
-
Anhydrous sodium sulfate
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Filter paper and funnel
-
Volumetric flask
Procedure:
-
Weigh approximately 10 g of fresh spinach leaves, removing any thick stems.
-
Cut the leaves into small pieces and place them in a mortar.
-
Add a small amount of anhydrous sodium sulfate and 20-30 mL of 80% acetone.
-
Grind the mixture with a pestle until a homogenous green slurry is formed.
-
Transfer the slurry to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.
-
Carefully decant the supernatant into a volumetric flask.
-
Resuspend the pellet in another 20 mL of 80% acetone, vortex, and centrifuge again.
-
Combine the supernatants. Repeat this step until the pellet is colorless.
-
Bring the final volume of the combined supernatant to a known volume (e.g., 100 mL) with 80% acetone. This is the crude chlorophyll extract.
Protocol 2: Conversion of Chlorophyll b to this compound
Materials:
-
Crude chlorophyll extract
-
Hydrochloric acid (HCl), dilute solution (e.g., 5%)
-
Diethyl ether
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Chlorophyllase enzyme solution or Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
Part A: Demagnesiation to Pheophytin b
-
Transfer the crude chlorophyll extract to a separatory funnel.
-
Add an equal volume of diethyl ether and shake gently to partition the pigments into the ether layer.
-
Add a small volume of 5% HCl to the separatory funnel and shake gently. The color of the solution will change from bright green to an olive-green/brown, indicating the conversion of chlorophylls to pheophytins.
-
Wash the ether layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with distilled water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain a crude mixture of pheophytin a and b.
Part B: Dephytylation to this compound
-
Enzymatic Method:
-
Redissolve the crude pheophytin mixture in a suitable buffer (as recommended for the specific chlorophyllase enzyme).
-
Add the chlorophyllase enzyme solution and incubate at the optimal temperature and time for the enzyme.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the pheophorbides into an organic solvent.
-
-
Acid Hydrolysis Method:
-
A study reported that treating pheophytins with 80% aqueous trifluoroacetic acid can yield the corresponding pheophorbides.[4]
-
Carefully add the TFA solution to the crude pheophytin mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Neutralize the reaction mixture and extract the pheophorbides.
-
Protocol 3: Purification of this compound
Materials:
-
Crude this compound mixture
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)
-
HPLC system for final purification and analysis (optional)
Procedure:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound mixture in a minimal amount of the eluting solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect the fractions and monitor them by TLC to identify the fractions containing this compound. This compound is more polar than Pheophorbide a and will elute later.
-
Combine the pure fractions containing this compound and evaporate the solvent.
-
For higher purity, the isolated this compound can be further purified by preparative HPLC.
Quantitative Data and Characterization
Spectroscopic Data
Table 2: UV-Visible Absorption Maxima of this compound
| Solvent | Soret Band (nm) | Q-Bands (nm) | Source |
| Acetone | 434.9 | 525.7, 598.3, 653.5 | --INVALID-LINK-- |
| Diethyl Ether | 432 | 654 | --INVALID-LINK-- |
| HPLC Eluant | 436 | 529, 600, 655 | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
High-resolution mass spectrometry can be used to confirm the elemental composition of this compound. The expected monoisotopic mass is 606.24783 g/mol . Fragmentation analysis by tandem MS (MS/MS) would likely show characteristic losses of the propionic acid side chain, the methyl ester group, and cleavage of the tetrapyrrole ring system.[6]
Conclusion
This compound is a fascinating molecule with significant potential, particularly in the development of new photodynamic therapies. This guide has provided a detailed overview of its chemical structure, natural and synthetic pathways, and protocols for its preparation and characterization. While the laboratory synthesis is achievable from readily available natural sources, further research is needed to optimize reaction conditions for higher yields and to fully characterize the molecule with modern spectroscopic techniques. The information presented here serves as a valuable resource for researchers and scientists working in the fields of natural product chemistry, drug discovery, and cancer therapy.
References
- 1. Design, synthesis and properties of synthetic chlorophyll proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sjsu.edu [sjsu.edu]
- 4. Expression and purification of pheophorbidase, an enzyme catalyzing the formation of pyropheophorbide during chlorophyll degradation: comparison with the native enzyme - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Pheophorbide b: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophorbide b is a chlorophyll derivative that, along with Pheophorbide a, results from the degradation of chlorophylls, the primary photosynthetic pigments in plants and algae. As a magnesium-free chlorin, this compound possesses unique photophysical properties that make it a compound of significant interest in various scientific and therapeutic fields. Its strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, coupled with its ability to generate reactive oxygen species upon photoirradiation, has positioned it as a promising photosensitizer in photodynamic therapy (PDT) for the treatment of cancer and other diseases. Furthermore, its distinct spectroscopic signature allows for its detection and quantification in various biological and environmental samples, making it a valuable biomarker in metabolic and ecological studies. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its analysis, and a visual representation of a typical workflow for its characterization.
Spectroscopic Data
Table 1: UV-Visible Absorption Data for this compound
| Solvent | Absorption Maxima (λmax, nm) | Reference |
| 100% Acetone | 434.9, 525.7, 598.3, 653.5 | [1] |
| Diethyl ether | 432, 654 | [1] |
| HPLC Eluant | 436, 529, 600, 655 | [1] |
Table 2: Fluorescence Data for this compound
No specific emission maxima for this compound were found in the provided search results. However, it is known to exhibit red fluorescence.[1] For comparison, Pheophorbide a in ethanol has a fluorescence quantum yield of 0.28.[2]
Table 3: Nuclear Magnetic Resonance (NMR) Data for this compound
Detailed ¹H and ¹³C NMR spectral data (chemical shifts and coupling constants) for this compound are not available in the provided search results. The general features of the ¹H NMR spectrum of a pheophorbide would include signals in the aromatic region for the meso-protons, upfield-shifted signals for the inner NH protons due to the ring current effect, and signals corresponding to the various substituents on the macrocycle.[3]
Table 4: Mass Spectrometry (MS) Data for this compound
High-resolution mass spectrometry data, including a detailed fragmentation pattern for this compound, are not available in the provided search results. The molecular formula of this compound is C₃₅H₃₄N₄O₆, with a molecular weight of 606.67 g/mol .[4][5] Mass spectrometry of chlorophyll derivatives often shows fragmentation corresponding to the loss of side chains.[6]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, adapted from established protocols for chlorophyll and porphyrin analysis.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima of this compound in a specific solvent.
Materials:
-
This compound sample
-
Spectrophotometric grade solvent (e.g., 100% acetone, diethyl ether, or chloroform)
-
UV-Vis spectrophotometer with a 1 cm path length quartz cuvette
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the Soret band maximum (around 435 nm) to ensure adherence to the Beer-Lambert law.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 350 nm to 750 nm.
-
Use a spectral bandwidth of 1 nm.
-
-
Blank Measurement: Fill the quartz cuvette with the pure solvent to be used for the sample and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorption.
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the this compound solution before filling it.
-
Place the cuvette with the sample solution in the spectrophotometer.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.
-
If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum of this compound.
Materials:
-
This compound sample
-
Spectrophotometric grade solvent
-
Fluorometer with a 1 cm path length quartz cuvette
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to one of the absorption maxima in the Q-band region (e.g., ~655 nm).
-
Set the emission scan range to be from the excitation wavelength +10 nm to 800 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Blank Measurement: Record a spectrum of the pure solvent to identify any Raman scattering peaks or solvent impurities.
-
Sample Measurement:
-
Place the cuvette with the this compound solution in the fluorometer.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission.
-
Correct the spectrum for the instrument's response function if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.
Materials:
-
This compound sample (typically 1-10 mg for ¹H, 10-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm) and cap
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, number of scans, and relaxation delay.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (often requires a longer acquisition time).
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Acid (e.g., formic acid) for promoting ionization
-
High-resolution mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI). The concentration should be in the low µg/mL to ng/mL range.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature for ESI).
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 100-1000).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups and side chains, which can aid in structural confirmation.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the isolation and spectroscopic characterization of this compound from a natural source, such as plant leaves or algae.
This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound and the methodologies for its analysis. The provided protocols and workflow are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further research is encouraged to obtain and publish detailed NMR and mass spectrometry data for this important molecule.
References
Pheophorbide b for Photodynamic Therapy: A Technical Guide to Photophysical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the photophysical properties of Pheophorbide b, a chlorophyll-derived photosensitizer, and its application in Photodynamic Therapy (PDT). It covers the core mechanisms, cellular interactions, and key experimental protocols relevant to its evaluation as a therapeutic agent.
Introduction to this compound in Photodynamic Therapy
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy malignant cells.[1] this compound is a tetrapyrrole compound derived from chlorophyll b through the removal of the central magnesium ion and the phytol tail.[2] Its strong absorption in the red region of the electromagnetic spectrum, where light penetration through tissue is maximal, makes it a compound of interest for PDT applications.[3] This document outlines the essential photophysical characteristics that underpin its function as a photosensitizer.
Photophysical Characteristics of this compound
The efficacy of a photosensitizer is fundamentally dictated by its photophysical properties. These include its ability to absorb light, transition to an excited triplet state, and efficiently transfer energy to molecular oxygen.
Absorption and Emission Spectra
Like other chlorophyll derivatives, this compound exhibits a characteristic absorption spectrum with an intense Soret band in the blue region (~430-440 nm) and several weaker Q bands in the green to red region (~525-655 nm).[2] The longest-wavelength Q band (Qy) is critical for PDT as it falls within the "phototherapeutic window" (600-800 nm), allowing for deeper tissue penetration.
Quantitative Photophysical Data
The photophysical parameters of this compound are crucial for predicting its PDT efficacy. While extensive data is available for the more commonly studied Pheophorbide a, specific quantum yields for this compound are less reported. The table below summarizes the available data for this compound and includes data for Pheophorbide a for comparative purposes, given its structural similarity and role as a benchmark photosensitizer.
| Parameter | This compound | Pheophorbide a (for comparison) | Solvent |
| Soret Band (nm) | 434.9[2] | 409 - 415[4] | 100% Acetone / Toluene |
| Qy Band (nm) | 653.5[2] | 671 - 677[4] | 100% Acetone / Toluene |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 2.81 x 10⁴ at 657 nm[2] | ~6.14 x 10⁴ at 665 nm | 90% Acetone / Ether |
| Fluorescence Emission Max (nm) | Data not available | 677, 725[3] | Toluene |
| Fluorescence Quantum Yield (Φf) | Data not available | 0.16[5] | Toluene |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available | 0.62 - 0.65[5][6][7] | Toluene / Benzene |
Mechanism of Photodynamic Action
The therapeutic effect of this compound-PDT is initiated by a series of photophysical and photochemical events, leading to the generation of cytotoxic ROS.
Upon absorption of a photon of appropriate energy, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can decay back to the ground state via fluorescence or undergo a process called intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet state is the key intermediate in PDT. It can then transfer its energy to ground-state molecular oxygen (³O₂), a triplet species, to generate highly reactive singlet oxygen (¹O₂), a Type II photochemical process. This singlet oxygen is a potent oxidizing agent that damages cellular components, ultimately leading to cell death.[1]
Cellular Uptake, Localization, and Induced Signaling Pathways
The subcellular localization of a photosensitizer is a critical determinant of the primary targets of photodamage and the subsequent cell death pathways. Unlike Pheophorbide a, which has been observed to accumulate in the nuclei, mitochondria, and lysosomes of cells, studies have shown that this compound is primarily incorporated into the plasma membrane. This distinct localization suggests that the initial photodamage in this compound-PDT will be directed at the cell membrane, potentially triggering different signaling cascades compared to its more-studied counterpart.
PDT-induced cell death can occur through apoptosis, necrosis, or autophagy. The generation of ROS by photosensitizers often leads to mitochondrial damage, even if the PS is not directly localized there. This damage can cause the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating a caspase-dependent apoptotic pathway.[8] This involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.[9][10]
Experimental Protocols
Evaluating the potential of this compound as a photosensitizer requires standardized experimental procedures. Below are detailed protocols for two fundamental assessments.
Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes an indirect method for determining ΦΔ by monitoring the photo-oxidation of a chemical trap, 1,3-diphenylisobenzofuran (DPBF), relative to a standard photosensitizer with a known ΦΔ.
Materials:
-
This compound (Test PS)
-
Reference PS (e.g., Rose Bengal, ΦΔ in DMSO ≈ 0.76)[11]
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., DMSO, Toluene)
-
UV-Vis Spectrophotometer
-
Monochromatic light source (e.g., laser or filtered lamp) with a wavelength corresponding to the Qy absorption band of the PS.
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test PS, reference PS, and DPBF in the chosen solvent. All solutions containing DPBF must be prepared and handled in the dark to prevent premature photobleaching.
-
Sample Preparation: In a quartz cuvette, prepare a solution containing the photosensitizer (test or reference) and DPBF. The concentration of the PS should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects. The initial DPBF concentration should yield a strong absorbance at its maximum (~415 nm).
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the sample solution before irradiation. Note the absorbance of DPBF at its maximum.
-
Photobleaching: Irradiate the sample with the monochromatic light source for a set period (e.g., 15-30 seconds). The solution should be stirred continuously during irradiation.
-
Absorbance Monitoring: After each irradiation interval, immediately record the absorption spectrum again, focusing on the decrease in DPBF absorbance.
-
Data Collection: Repeat steps 4 and 5 until the DPBF absorbance has significantly decreased. Perform the same procedure for the reference photosensitizer under identical conditions (light intensity, solvent, initial DPBF concentration).
-
Calculation: The singlet oxygen quantum yield of the test sample (ΦΔ_test) is calculated using the following equation: ΦΔ_test = ΦΔ_ref * (k_test / k_ref) * (I_abs_ref / I_abs_test) Where:
-
ΦΔ_ref is the known quantum yield of the reference PS.
-
k is the slope obtained from plotting the natural logarithm of DPBF absorbance (ln(A/A₀)) versus irradiation time.
-
I_abs is the rate of light absorption, calculated as I₀ * (1 - 10⁻ᴬ), where A is the absorbance of the photosensitizer at the irradiation wavelength.
-
Protocol: Assessment of Cellular Uptake by Fluorescence Microscopy
This protocol provides a method to visualize the uptake and subcellular localization of this compound in cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium with DAPI (for nuclear counterstain)
-
Confocal or widefield fluorescence microscope with appropriate filter sets.
-
Glass-bottom dishes or chamber slides for cell culture.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow for 24 hours to reach ~70% confluency.[12]
-
Photosensitizer Incubation: Prepare a working solution of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.[12]
-
Organelle Staining (Optional): In the last 30 minutes of the PS incubation, add the organelle-specific probe (e.g., MitoTracker) to the medium according to the manufacturer's instructions to co-localize the photosensitizer.
-
Washing: After incubation, remove the medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing and Mounting: Wash the cells again three times with PBS. Add a drop of mounting medium containing DAPI to the cells and cover with a coverslip.
-
Imaging: Visualize the cells using a fluorescence microscope. Use filter sets appropriate for DAPI (blue channel, nucleus), the organelle tracker (e.g., green channel), and this compound (red channel, emission >650 nm).
-
Analysis: Acquire images from each channel and merge them to determine the subcellular localization of this compound by observing the overlap of the red signal with the signals from the organelle-specific probes or DAPI.
Conclusion
This compound demonstrates key characteristics of a promising photosensitizer for photodynamic therapy, notably its strong light absorption in the tissue-penetrating red spectral region. Its distinct localization in the plasma membrane differentiates it from Pheophorbide a and warrants further investigation into its specific mechanisms of cytotoxicity. While quantitative data on its fluorescence and singlet oxygen generation efficiency remain to be fully elucidated, the established protocols provide a clear pathway for its comprehensive evaluation. Future research should focus on obtaining precise quantum yield measurements for this compound and exploring the downstream signaling consequences of its membrane-targeted photodamage to fully unlock its therapeutic potential.
References
- 1. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epic.awi.de [epic.awi.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Pheophorbide a based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy of Pheophorbide a inhibits the proliferation of human breast tumour via both caspase-dependent and -independent apoptotic pathways in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Biological Activity of Pheophorbide b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophorbide b, a chlorophyll derivative, has been a subject of interest in early biomedical research for its potential therapeutic properties. As a natural photosensitizer, its primary mechanism of action often involves photodynamic therapy (PDT), where it is activated by light to produce reactive oxygen species (ROS) that can induce cell death in pathological tissues. Early investigations have also explored its anticancer and anti-inflammatory activities independent of photoactivation. This technical guide provides an in-depth overview of the foundational research on the biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Analysis of Biological Activity
Early research has provided some quantitative data on the biological efficacy of this compound and its derivatives. The following tables summarize the available data, primarily focusing on its inhibitory concentrations (IC50) in various biological assays.
| Compound | Assay | Cell Line / Target | IC50 Value | Light Exposure | Reference |
| This compound | Epstein-Barr Virus (EBV) Activation Inhibition | Raji cells | 4.5 µM | Not specified | [1] |
| Pheophorbide-b methyl ester | Photocytotoxicity | HL60 (promyelocytic leukemia) | Strong photocytotoxicity | 9.6 J/cm² | [2] |
| 13(2)-Hydroxypheophorbide-b methyl ester | Photocytotoxicity | HL60 (promyelocytic leukemia) | Strong photocytotoxicity | 9.6 J/cm² | [2] |
| 15(2)-Methoxylactone pheophorbide-b methyl ester | Photocytotoxicity | HL60 (promyelocytic leukemia) | Strong photocytotoxicity | 9.6 J/cm² | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the experimental protocols that have been employed in early studies to assess the biological activity of pheophorbide compounds. These protocols, while often described for the more extensively studied Pheophorbide a, are directly applicable to the investigation of this compound.
Cytotoxicity and Photocytotoxicity Assays
A common method to evaluate the cytotoxic and photocytotoxic effects of this compound is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Plate cells (e.g., HL60, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Incubation: Treat the cells with varying concentrations of this compound (or its derivatives) and incubate for a specified period (e.g., 4 to 24 hours). For photocytotoxicity, this incubation is performed in the dark.
-
Photoactivation (for Photocytotoxicity): For phototoxicity assessment, wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound. Add fresh medium and irradiate the cells with a light source of a specific wavelength (e.g., 670 nm) and energy dose (e.g., 9.6 J/cm²).
-
Post-Irradiation Incubation: Incubate the cells for a further 24 to 48 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assays
To determine if cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Annexin V/PI Staining Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration, with or without photoactivation.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Reactive Oxygen Species (ROS) Generation Assay
The production of ROS is a key mechanism in photodynamic therapy. The following protocol using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used.
DCFH-DA Assay Protocol:
-
Cell Treatment: Treat cells with this compound as described in the cytotoxicity protocols.
-
Probe Loading: Incubate the cells with DCFH-DA (e.g., 20 µM) for 30-60 minutes in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Photoactivation: Irradiate the cells with light of the appropriate wavelength and dose.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways activated by this compound are not as extensively documented as those for Pheophorbide a, early research and comparative studies suggest analogous mechanisms, particularly in the context of PDT.
Photodynamic Therapy (PDT) Mechanism
The primary mechanism of action for this compound in PDT involves the generation of cytotoxic reactive oxygen species (ROS).
Caption: General mechanism of this compound-mediated photodynamic therapy.
Upon absorption of light, this compound transitions to an excited singlet state, followed by intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS, which induce oxidative stress and lead to cell death.
Cellular Localization and Apoptosis Induction
A key finding in early research distinguishes the cellular localization of Pheophorbide a and b. While Pheophorbide a is incorporated into various organelles, including mitochondria, sodium this compound has been observed to localize only to the plasma membrane[3]. This suggests a different primary site of action for PDT-induced damage. Damage to the plasma membrane can disrupt cellular integrity and signaling, ultimately leading to apoptosis or necrosis.
The induction of apoptosis is a common outcome of pheophorbide-mediated PDT. While the specific apoptotic pathways triggered by this compound require further elucidation, it is likely to involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, similar to Pheophorbide a.
Caption: Putative apoptotic signaling pathways induced by this compound-PDT.
Conclusion
Early research into the biological activity of this compound has laid the groundwork for its potential as a therapeutic agent, particularly in the realm of photodynamic therapy. While less studied than its counterpart, Pheophorbide a, the available data indicates that this compound and its derivatives possess significant photocytotoxic and other biological activities. Key distinctions, such as its localization to the plasma membrane, suggest unique mechanistic features that warrant further investigation. This technical guide provides a summary of the foundational knowledge, quantitative data, and experimental protocols to aid researchers, scientists, and drug development professionals in the continued exploration of this compound's therapeutic potential. Future research should focus on expanding the quantitative dataset for its anticancer and anti-inflammatory effects across a broader range of models and on elucidating the specific signaling pathways it modulates.
References
Pheophorbide B: A Deep Dive into its Anticancer Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pheophorbide b, a chlorophyll-derived photosensitizer, has garnered interest in the scientific community for its potential applications in cancer therapy, particularly in the context of photodynamic therapy (PDT). This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cell lines. It is important to note that while research on this compound is ongoing, a significant portion of the detailed mechanistic studies has been conducted on the closely related compound, pheophorbide a. The scientific literature often suggests analogous mechanisms of action for both compounds, a premise that will be reflected in this guide.
Core Mechanism of Action: Photodynamic Therapy
The primary mechanism of action for this compound in cancer therapy is through photodynamic therapy (PDT). This process involves three key components: the photosensitizer (this compound), light of a specific wavelength, and molecular oxygen.[1] Upon activation by light, the photosensitizer transfers energy to molecular oxygen, leading to the generation of highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[1][2] These ROS are potent cytotoxic agents that can induce cellular damage and ultimately lead to cell death through various pathways, including apoptosis, necrosis, and autophagy.[2][3]
Cellular Fate: Apoptosis, Autophagy, and Necrosis
This compound-mediated PDT can trigger multiple forms of cell death in cancer cells. The predominant pathway is often dependent on the cell type, the concentration of the photosensitizer, and the light dose.
Apoptosis: A programmed form of cell death, is a common outcome of this compound-PDT. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of ROS can lead to mitochondrial damage, resulting in the release of cytochrome c, which in turn activates a cascade of caspases (such as caspase-3 and -9) that execute the apoptotic program.[1][4] Evidence also points to the involvement of both caspase-dependent and -independent apoptotic pathways.[1]
Autophagy: This is a cellular self-degradation process that can either promote cell survival or contribute to cell death. In the context of pheophorbide-mediated PDT, autophagy has been observed in some cancer cell lines.[5] The interplay between apoptosis and autophagy is complex and can be a determining factor in the therapeutic outcome.
Necrosis: A form of non-programmed cell death, can also occur, particularly at higher concentrations of this compound or higher light doses. Necrotic cell death is characterized by cell swelling and lysis.[3]
Signaling Pathways Modulated by this compound
The cellular response to this compound-PDT is orchestrated by a complex network of signaling pathways. Understanding these pathways is crucial for optimizing therapeutic strategies.
Figure 1: Generalized experimental workflow for studying this compound's effects.
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK1/2 and p38, is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Studies on pheophorbide a have shown that PDT can activate the MAPK pathway, and this activation can contribute to the induction of both apoptosis and autophagy.[5]
c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is another critical stress-activated signaling cascade. Activation of the JNK pathway has been implicated in pheophorbide a-PDT induced apoptosis and in overcoming multidrug resistance in cancer cells.[1]
Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway: The NRF2 pathway is a primary cellular defense mechanism against oxidative stress. Constitutive activation of NRF2 in cancer cells can confer resistance to therapies that rely on ROS generation. Silencing of NRF2 has been shown to enhance the sensitivity of cancer cells to pheophorbide a-based PDT by increasing ROS accumulation.[3][6] This suggests that targeting the NRF2 pathway could be a promising strategy to improve the efficacy of this compound-PDT.
References
- 1. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing | PLOS One [journals.plos.org]
The Biosynthesis of Pheophorbide b in Higher Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophorbide b, a chlorophyll catabolite, is a key molecule in the intricate process of chlorophyll degradation in higher plants. This process, essential for nutrient reallocation during leaf senescence and fruit ripening, involves a series of enzymatic steps that dismantle the highly stable chlorophyll-protein complexes within the chloroplasts. Understanding the biosynthesis of this compound not only provides fundamental insights into plant physiology but also opens avenues for applications in agriculture and drug development, owing to the photodynamic properties of pheophorbides. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymes, their regulation, and experimental protocols for their study.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is intrinsically linked to the degradation of chlorophyll b. The primary pathway involves the conversion of chlorophyll b to chlorophyll a, which then enters the main chlorophyll degradation pathway. However, an alternative route involving the direct degradation of chlorophyll b derivatives can also lead to the formation of this compound. The key enzymatic steps are localized within the chloroplasts, specifically associated with the thylakoid membranes and the chloroplast envelope.[1][2]
The main steps leading to the formation of this compound are:
-
Conversion of Chlorophyll b to Chlorophyll a: This is the initial and a crucial regulatory step. It is a two-step process catalyzed by two key enzymes:
-
Chlorophyll b reductase (CBR) , a complex of two proteins, NON-YELLOW COLORING 1 (NYC1) and NYC1-LIKE (NOL) , catalyzes the reduction of the formyl group at the C7 position of chlorophyll b to a hydroxymethyl group, yielding 7-hydroxymethyl chlorophyll a.[3] This reaction requires NADPH.[4]
-
7-hydroxymethyl chlorophyll a reductase (HCAR) then reduces the hydroxymethyl group to a methyl group, completing the conversion to chlorophyll a.
-
-
Dechelation of Magnesium: The central magnesium ion is removed from the chlorophyll a molecule to form pheophytin a. This step is catalyzed by a Mg-dechelatase , with the STAY-GREEN (SGR) protein being a key component of this process.[5][6] The SGR protein is thought to interact with chlorophyll-binding proteins, making the chlorophyll accessible to catabolic enzymes.[5][7]
-
Removal of the Phytol Tail: The long hydrophobic phytol tail is cleaved from pheophytin a by the enzyme pheophytin pheophorbide hydrolase (PPH) , also known as pheophytinase. This hydrolysis reaction yields pheophorbide a.[1][8]
-
Formation of this compound: While the main pathway proceeds through chlorophyll a, this compound can be formed through a parallel pathway. In vitro studies have shown that PPH can also act on pheophytin b (chlorophyll b lacking the central magnesium ion) to produce This compound .[1] This suggests that if chlorophyll b is demetalated before its conversion to chlorophyll a, a direct pathway to this compound exists.
The following diagram illustrates the central biosynthetic pathway leading to this compound.
Quantitative Data
Quantitative kinetic data for the enzymes involved in this compound biosynthesis is crucial for understanding the efficiency and regulation of the pathway. However, comprehensive kinetic parameters, particularly for the 'b' series of substrates, are not extensively documented in the literature. The following table summarizes the available information.
| Enzyme | Substrate | Km | Vmax | Source Organism | Notes |
| Chlorophyll b Reductase (NOL) | Chlorophyll b | N/A | N/A | Arabidopsis thaliana | While the activity has been demonstrated, specific Michaelis-Menten kinetic parameters (Km and Vmax) for chlorophyll b are not readily available in the literature. The enzyme also shows activity towards chlorophyllide b, this compound, and pheophytin b.[9] |
| Pheophytin Pheophorbide Hydrolase (PPH) | Pheophytin a | N/A | N/A | Arabidopsis thaliana | The enzyme exhibits high specificity for pheophytin over chlorophyll.[1] |
| Pheophytin Pheophorbide Hydrolase (PPH) | Pheophytin b | N/A | N/A | Arabidopsis thaliana | PPH has been shown to convert pheophytin b to this compound in vitro, but detailed kinetic parameters have not been reported.[1] |
N/A: Not available in the reviewed literature.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level by both developmental cues (senescence) and environmental signals (light and hormones).
Transcriptional Regulation
The expression of the key genes encoding chlorophyll catabolic enzymes is upregulated during senescence.
-
NYC1 and NOL: The expression of these chlorophyll b reductase genes is induced during leaf senescence.[10]
-
PPH: The gene encoding pheophytin pheophorbide hydrolase is also upregulated during senescence.[1]
-
SGR: The STAY-GREEN gene is a key regulator of chlorophyll degradation, and its expression is induced during senescence.[5]
The following diagram illustrates the transcriptional regulation of the core enzymes.
Hormonal and Light Regulation
Phytohormones play a significant role in orchestrating the senescence program and, consequently, the expression of chlorophyll catabolic genes.
-
Abscisic acid (ABA) and Ethylene: These hormones are known to promote senescence and upregulate the expression of NYC1, NOL, and SGR.[11][12]
-
Cytokinins: These hormones generally delay senescence and can suppress the expression of chlorophyll catabolic genes.
-
Light: Light is a crucial environmental factor. Darkness is a strong inducer of senescence and the expression of chlorophyll degradation genes.[13][14]
Experimental Protocols
Heterologous Expression and Purification of Chlorophyll b Reductase (NYC1/NOL)
This protocol outlines the expression of recombinant NYC1 or NOL in E. coli and subsequent purification.
Workflow Diagram:
Methodology:
-
Gene Cloning: The coding sequence of NYC1 or NOL is cloned into an expression vector such as pGEX (for GST-fusion) or pET (for His-tag fusion).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
For GST-tagged proteins: Apply the clarified lysate to a glutathione-agarose column. Wash the column extensively with the lysis buffer and then elute the fusion protein with a buffer containing reduced glutathione.
-
For His-tagged proteins: Apply the lysate to a Ni-NTA agarose column. Wash the column with a buffer containing a low concentration of imidazole and elute the protein with a buffer containing a higher concentration of imidazole.
-
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
In Vitro Assay for Chlorophyll b Reductase Activity
This assay measures the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a.
Methodology:
-
Substrate Preparation: Prepare a solution of chlorophyll b in a suitable solvent (e.g., 80% acetone).
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
1 mM NADPH
-
Purified recombinant chlorophyll b reductase (NYC1/NOL)
-
Chlorophyll b substrate
-
-
Incubation: Incubate the reaction mixture in the dark at 30°C for a specific time period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an excess of acetone. Extract the pigments into an organic solvent (e.g., diethyl ether or hexane).
-
Analysis: Analyze the extracted pigments by HPLC or spectrophotometry to quantify the formation of 7-hydroxymethyl chlorophyll a.
Purification of Pheophytin Pheophorbide Hydrolase (PPH) from Senescent Leaves
This protocol describes the purification of native PPH from plant tissue.
Methodology:
-
Plant Material: Use senescing leaves of a suitable plant species (e.g., Arabidopsis, spinach).
-
Protein Extraction:
-
Homogenize the leaf tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Filter the homogenate and centrifuge to obtain a crude protein extract.
-
-
Ammonium Sulfate Precipitation: Fractionate the crude extract by ammonium sulfate precipitation to enrich for PPH.
-
Chromatography:
-
Subject the enriched protein fraction to a series of chromatographic steps, which may include:
-
Ion-exchange chromatography (e.g., DEAE-cellulose)
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)
-
Size-exclusion chromatography (e.g., Sephacryl S-200)
-
-
-
Purity Assessment: Monitor the purification process by assaying PPH activity and by analyzing protein fractions using SDS-PAGE.
HPLC Analysis of this compound
This method is for the separation and quantification of this compound from a mixture of chlorophyll derivatives.[15][16][17]
Methodology:
-
Sample Preparation: Extract pigments from the plant tissue or enzymatic assay using a suitable solvent (e.g., 80% acetone).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of a mixture of solvents such as acetonitrile, methanol, and water, often with a modifier like ammonium acetate.
-
Detection: Monitor the elution of pigments using a diode array detector (DAD) or a fluorescence detector. This compound has a characteristic absorption spectrum that can be used for its identification and quantification. Mass spectrometry (MS) can be coupled to the HPLC for definitive identification.
-
Quantification: Quantify this compound by comparing its peak area to that of a known standard.
Conclusion
The biosynthesis of this compound is a critical component of the chlorophyll degradation pathway in higher plants. While the key enzymes and the overall pathway have been elucidated, this technical guide highlights the need for more in-depth quantitative analysis of the enzymatic reactions, particularly concerning the 'b' series of chlorophyll derivatives. The provided protocols offer a foundation for researchers to further investigate the kinetics and regulation of this important metabolic process. A deeper understanding of this compound biosynthesis will not only advance our knowledge of plant senescence but also has the potential to contribute to the development of novel applications in various scientific and industrial fields.
References
- 1. Pheophytin Pheophorbide Hydrolase (Pheophytinase) Is Involved in Chlorophyll Breakdown during Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorophyll(ide) b reductase - Wikipedia [en.wikipedia.org]
- 4. Substrate specificity of chlorophyll(ide) b reductase in etioplasts of barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The senescence-induced staygreen protein regulates chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of stay-green (SGR) homologs during chlorophyll degradation in green plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Senescence-Induced Staygreen Protein Regulates Chlorophyll Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Chlorophyll Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. The Divergent Roles of STAYGREEN (SGR) Homologs in Chlorophyll Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytohormone and Light Regulation of Chlorophyll Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Phytohormone and Light Regulation of Chlorophyll Degradation [frontiersin.org]
- 14. Interplay between Light and Plant Hormones in the Control of Arabidopsis Seedling Chlorophyll Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Quantification of Metallo–Chlorophyll Complexes in Bright Green Table Olives by High-Performance Liquid Chromatrography–Mass Spectrometry Quadrupole/Time-of-Flight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digital.csic.es [digital.csic.es]
Pheophorbide b: An In-Depth Technical Guide to its Stability and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophorbide b, a key degradation product of chlorophyll b, is a tetrapyrrole compound of significant interest in various scientific domains, particularly in the development of photosensitizers for photodynamic therapy (PDT). As a derivative of one of the most abundant natural pigments, understanding its stability and degradation pathways is paramount for its application in pharmaceuticals and other fields. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and details its degradation products. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this molecule while ensuring its quality, safety, and efficacy.
Chemical Profile of this compound
This compound is structurally similar to pheophorbide a, with the primary difference being a formyl group at the C7 position in place of a methyl group. This seemingly minor substitution can influence the molecule's electronic properties, and consequently, its stability and photoreactivity.
Stability of this compound
The stability of this compound is a critical parameter influencing its storage, formulation, and therapeutic efficacy. Degradation can be induced by several factors, including light, pH, temperature, and the solvent environment. While comprehensive quantitative data specifically for this compound remains less abundant compared to its 'a' counterpart, general trends can be inferred from studies on chlorophylls and their derivatives. It is generally observed that chlorophyll b and its derivatives exhibit greater thermal stability than chlorophyll a and its derivatives.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve exposing the compound to conditions more severe than accelerated stability testing to predict its long-term stability.
Typical Stress Conditions for Forced Degradation Studies:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl to 1 M HCl, room temperature to 80°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH to 1 M NaOH, room temperature to 80°C | To evaluate stability in alkaline environments. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature | To determine susceptibility to oxidative degradation. |
| Thermal Degradation | 40°C to 80°C, solid-state and in solution | To investigate the effect of heat on stability. |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | To assess light sensitivity and potential photodegradation pathways. |
Note: The specific conditions should be optimized for this compound to achieve a target degradation of 5-20%.
Influence of Environmental Factors on this compound Stability
pH: this compound is susceptible to degradation under both acidic and alkaline conditions. The macrocycle can undergo various reactions, including hydrolysis of the ester group and potential alterations to the ring structure.
Temperature: Elevated temperatures can accelerate the degradation of this compound, leading to the formation of various byproducts. The kinetics of thermal degradation are crucial for determining appropriate storage and handling conditions.
Light: As a photosensitizer, this compound is inherently sensitive to light. Photodegradation can lead to the formation of photo-oxidation products, potentially altering its therapeutic efficacy and safety profile. The quantum yield of photodegradation is a key parameter in assessing its photostability.
Solvent: The choice of solvent can significantly impact the stability of this compound. Solvent polarity and the ability to form hydrogen bonds can influence degradation rates and pathways.
This compound Degradation Products
The degradation of this compound can result in a variety of products, depending on the stress conditions applied. Identification and characterization of these products are crucial for understanding the degradation pathways and for ensuring the safety of any potential therapeutic application.
Potential Degradation Pathways:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Oxidation: The porphyrin ring is prone to oxidation, which can lead to ring opening and the formation of various linear tetrapyrroles.
-
Photodegradation: Light exposure can lead to the formation of photo-oxidized products and other complex structures.
Experimental Protocols
Detailed experimental protocols are essential for reproducible stability testing and degradation product analysis.
General Protocol for a Forced Degradation Study of this compound
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, ethanol, DMSO) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the pure compound.
-
Stress Conditions:
-
Acidic: Add an equal volume of 1 M HCl to the this compound solution. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Alkaline: Add an equal volume of 1 M NaOH to the this compound solution. Incubate at 60°C for a specified time.
-
Oxidative: Add 30% H₂O₂ to the this compound solution. Keep at room temperature for a specified time.
-
Thermal: Heat the solid this compound or its solution at 80°C for a specified time.
-
Photolytic: Expose the this compound solution to a calibrated light source as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Quantify the remaining this compound and the formed degradation products. Calculate the percentage degradation and determine the degradation kinetics.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method is the cornerstone for separating and quantifying this compound from its degradation products.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed for optimal separation.
-
Detection: A photodiode array (PDA) detector is useful for monitoring the chromatograms at multiple wavelengths and for obtaining UV-Vis spectra of the separated peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification and structural elucidation of degradation products. By coupling HPLC with a mass spectrometer, it is possible to obtain the molecular weight and fragmentation patterns of the unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural confirmation of isolated degradation products.
Visualization of Key Processes
Methodological & Application
Application Notes and Protocols for Pheophorbide b Extraction from Marine Algae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophorbide b, a chlorophyll derivative found in marine algae, is a molecule of growing interest in biomedical research, particularly in the field of photodynamic therapy (PDT). As a photosensitizer, this compound can be activated by light to produce reactive oxygen species (ROS), which can induce localized cell death, offering a targeted approach to cancer therapy and other applications. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from marine algal biomass.
Data Presentation: Pigment Content in Marine Algae
Quantitative data specifically for this compound is limited in the existing literature, with most studies focusing on its precursor, chlorophyll b, and the related derivative, pheophytin b. The following table summarizes the content of chlorophyll b and pheophytin b in various seaweed species, which can serve as an indicator of potential sources for this compound production. The conversion of chlorophyll b to this compound occurs through the enzymatic removal of the magnesium ion and the phytol tail.
| Phylum | Species | Chlorophyll b (mg/100g DW) | Pheophytin b (mg/100g DW) |
| Chlorophyta | Caulerpa lentillifera | 134.3 | 2.5 |
| Chlorophyta | Ulva reticulata | 12.6 | 13.9 |
| Chlorophyta | Ulva australis | 59.9 | 1.1 |
| Chlorophyta | Ulva intestinalis | 47.7 | 0.9 |
| Ochrophyta | Cladosiphon okamuranus | - | - |
| Ochrophyta | Saccharina japonica | - | - |
| Ochrophyta | Sargassum fusiforme | - | - |
| Ochrophyta | Sargassum horneri | - | - |
| Rhodophyta | Chondracanthus tenellus | - | - |
| Rhodophyta | Chondrus ocellatus | - | - |
| Rhodophyta | Gelidium amansii | - | - |
Note: Data is adapted from a study on the composition of chlorophylls and pheophytins in 15 species of seaweeds. The absence of a value is indicated by "-". The yield of this compound will depend on the efficiency of the conversion from chlorophyll b during extraction and processing.
Experimental Protocols
This protocol outlines a comprehensive procedure for the extraction and purification of this compound from marine algae.
Part 1: Extraction of Crude Pigment Mixture
1.1. Materials and Reagents:
-
Dried marine algal biomass (e.g., green algae species known for high chlorophyll b content)
-
Acetone (85-100%, analytical grade)
-
Diethyl ether (analytical grade)
-
5% Sodium sulfate (w/v) solution
-
Anhydrous sodium sulfate
-
Refined sea sand
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
1.2. Protocol:
-
Sample Preparation: Weigh approximately 10 g of dried marine algal biomass. If the algae is not already powdered, grind it to a fine powder using a mortar and pestle or a blender with the addition of a small amount of refined sea sand to aid in cell wall disruption.
-
Solvent Extraction:
-
Transfer the powdered algae to a flask.
-
Add 100 mL of 85% acetone and stir or shake the mixture vigorously for 1 hour at room temperature, protected from light.
-
Centrifuge the mixture at 4000 x g for 10 minutes to pellet the algal debris.
-
Carefully decant the supernatant, which contains the pigment extract.
-
Repeat the extraction process with the pellet two more times using 100 mL of 85% acetone each time to ensure maximum pigment recovery.
-
Combine all the supernatants.
-
-
Liquid-Liquid Extraction:
-
Transfer the combined acetone extract to a separatory funnel.
-
Add 100 mL of diethyl ether to the separatory funnel.
-
Add 150 mL of 5% sodium sulfate solution to the funnel to facilitate phase separation.
-
Gently invert the funnel several times, releasing pressure periodically.
-
Allow the layers to separate. The upper ether layer will contain the pigments.
-
Discard the lower aqueous layer.
-
Wash the ether layer twice more with 100 mL of 5% sodium sulfate solution.
-
Dry the ether extract by passing it through a column containing anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the diethyl ether from the extract using a rotary evaporator at a temperature below 40°C to obtain a crude pigment paste.
-
Part 2: Purification of this compound by Column Chromatography
2.1. Materials and Reagents:
-
Crude pigment extract from Part 1
-
Silica gel (60-120 mesh) for flash chromatography
-
Hexane (analytical grade)
-
Acetone (analytical grade)
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
2.2. Protocol:
-
Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column. Equilibrate the column by running hexane through it until the packing is stable.
-
Sample Loading: Dissolve the crude pigment extract in a minimal amount of the initial mobile phase (e.g., hexane:acetone 90:10 v/v) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity, starting with hexane and gradually increasing the proportion of acetone. A suggested gradient is as follows:
-
Hexane:Acetone (90:10, v/v)
-
Hexane:Acetone (80:20, v/v)
-
Hexane:Acetone (70:30, v/v)
-
Continue to increase the acetone concentration as needed.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC. Pheophorbide a and b will separate based on their polarity differences. This compound is slightly more polar than pheophorbide a.
-
Fraction Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:acetone 7:3 v/v). Visualize the spots under UV light. Combine the fractions that contain pure this compound.
-
Concentration: Evaporate the solvent from the combined this compound fractions using a rotary evaporator to obtain the purified compound.
Part 3: High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantification
3.1. Materials and Reagents:
-
Partially purified this compound from Part 2
-
Methanol (HPLC grade)
-
Ammonium acetate solution (0.5 M, HPLC grade)
-
Acetone (HPLC grade)
-
This compound standard (if available)
-
HPLC system with a C18 reversed-phase column and a photodiode array (PDA) or UV-Vis detector.
3.2. Protocol:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 80:20 Methanol: 0.5 M Ammonium acetate (v/v).
-
Mobile Phase B: 60:40 Methanol: Acetone (v/v).
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluate at the Qy absorption maximum of this compound (around 655 nm).
-
-
Injection and Data Collection: Inject the sample onto the HPLC column and record the chromatogram.
-
Identification and Quantification:
-
Identify the this compound peak by comparing its retention time with that of a pure standard (if available) or by collecting the peak and confirming its identity using mass spectrometry and NMR.
-
Quantify the amount of this compound by creating a standard curve with known concentrations of a this compound standard. If a standard is not available, relative quantification can be performed based on peak area.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed signaling pathway for this compound-mediated photodynamic therapy.
Application Note: Quantification of Pheophorbide b using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Pheophorbide b is a tetrapyrrolic compound derived from the breakdown of chlorophyll b.[1] It is formed when chlorophyll loses its central magnesium ion to become pheophytin, followed by the cleavage of the phytol tail.[2][3][4] As a chlorophyll catabolite, its presence and concentration can be an indicator of senescence or degradation in plant-based materials, foods, and health supplements.[5][6] Furthermore, pheophorbides are recognized as potent photosensitizers, making them subjects of interest in photodynamic therapy research.[7] Accurate quantification of this compound is therefore critical for quality control, stability studies, and therapeutic development. This application note provides a detailed protocol for the quantification of this compound using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis detection.
Principle This method utilizes RP-HPLC to separate this compound from other pigments and matrix components. The separation is achieved on a C18 stationary phase, where compounds are eluted based on their hydrophobicity by a gradient mobile phase consisting of an aqueous buffer and an organic solvent.[8] Quantification is performed by monitoring the column eluent at specific wavelengths corresponding to the absorbance maxima of this compound and comparing the peak area to that of a certified reference standard.
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges.[9][10]
-
Syringe filters (0.22 µm, PTFE or nylon).
-
Volumetric flasks, pipettes, and vials.
-
-
Reagents and Materials:
-
This compound reference standard (≥90% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Acetone (ACS grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Nitrogen gas, high purity.
-
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and transfer it to a 1.0 mL volumetric flask. Dissolve and bring to volume with acetone. This solution is light-sensitive and should be stored in an amber vial at -20°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL) by serial dilution of the primary stock solution with the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
Sample Preparation (from Plant/Algal Matrix)
-
Extraction:
-
Accurately weigh approximately 100 mg of lyophilized and powdered sample material into a centrifuge tube.
-
Add 5 mL of 85% (v/v) aqueous acetone.[6]
-
Sonicate the mixture in an ultrasonic bath for 15 minutes in the dark.[10]
-
Centrifuge the mixture at 4000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube. Repeat the extraction on the pellet twice more, combining the supernatants.
-
-
Cleanup (Solid-Phase Extraction):
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 20% (v/v) methanol.[10]
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.[10]
-
Elute the this compound and other chlorophyll derivatives with 5 mL of methanol.[9]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method and Parameters
The following parameters provide a robust method for the separation and quantification of this compound.
Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-Phase C18 Column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)[10] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[9][10] |
| Mobile Phase B | Acetonitrile[9][10] |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 2 µL[10] |
| Column Temperature | 35°C[9] |
| Detection | PDA/UV-Vis Detector. Monitor at 436 nm (Soret band) and 655 nm (Q-band).[11] |
| Run Time | 38 minutes |
Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 3.0 | 80 | 20 |
| 17.0 | 70 | 30 |
| 20.0 | 5 | 95 |
| 26.0 | 5 | 95 |
| 26.1 | 90 | 10 |
| 38.0 | 90 | 10 |
| This gradient is adapted from similar methods for chlorophyll derivatives.[9][10] |
Data Presentation and Validation
Quantification
Create a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is determined by interpolating the peak area of the sample analyte from this linear regression.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[12]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98 – 102% | 99.1% |
| Precision (% RSD) | < 2% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.1 µg/mL |
| These values are representative for a validated HPLC method.[13] |
Visualizations
Chlorophyll Degradation Pathway
This compound is a key intermediate in the catabolism of Chlorophyll b, which occurs during plant senescence.[2][14]
Caption: The catabolic pathway of chlorophyll, highlighting the formation of Pheophorbide a.
Experimental Workflow for this compound Quantification
The overall process from sample receipt to final data analysis is outlined below.
Caption: A schematic of the analytical workflow for HPLC-based quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Pheophytin pheophorbide hydrolase (pheophytinase) is involved in chlorophyll breakdown during leaf senescence in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pheophorbide - Wikipedia [en.wikipedia.org]
- 5. Characterization of the pheophorbide a oxygenase/phyllobilin pathway of chlorophyll breakdown in grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a solid-phase extraction method for determination of pheophorbide a and pyropheophorbide a in health foods by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epic.awi.de [epic.awi.de]
- 12. impactfactor.org [impactfactor.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. A New Chlorophyll Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pheophorbide-Mediated in vitro Photodynamic Therapy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), leading to cellular damage and apoptosis or necrosis. Pheophorbides, derived from chlorophyll, have emerged as promising second-generation photosensitizers due to their strong absorption in the red region of the spectrum, allowing for deeper tissue penetration, and their potent phototoxicity.
This document provides detailed application notes and protocols for the use of pheophorbides as photosensitizers in in vitro PDT studies. While the primary focus of available research is on Pheophorbide a , this guide will also address the limited data on Pheophorbide b and present the extensive information on Pheophorbide a as a foundational reference for researchers exploring the therapeutic potential of related compounds.
This compound in In Vitro PDT: A Note on Available Data
Current scientific literature provides limited specific data on the use of this compound as a photosensitizer in in vitro PDT. While its structural similarity to the extensively studied Pheophorbide a suggests comparable photodynamic activity, detailed experimental protocols, quantitative data, and mechanistic studies for this compound are not as readily available. One study on HuH-7 human hepatocarcinoma cell lines indicated that a significant PDT effect could be achieved with low concentrations of both pheophorbide a and b, suggesting similar efficacy. However, for the purpose of providing comprehensive and actionable protocols, the following sections will primarily detail the well-documented application of Pheophorbide a. Researchers are encouraged to use this information as a robust starting point for developing and optimizing protocols for this compound.
Data Presentation: Quantitative Analysis of Pheophorbide a-Mediated PDT
The efficacy of Pheophorbide a-mediated PDT has been demonstrated across a variety of cancer cell lines. The following tables summarize key quantitative data from multiple studies to facilitate comparison and experimental design.
Table 1: In Vitro Cytotoxicity of Pheophorbide a-PDT in Various Cancer Cell Lines
| Cell Line | Cancer Type | Pheophorbide a Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| MES-SA | Human Uterine Sarcoma | Not specified | Not specified | 0.5 | [1][2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | Not specified | 0.5 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | Not specified | 0.5 | [1][3][4] |
| LNCaP | Androgen-Dependent Prostate Cancer | 0.25 - 5 | 5 - 30 | ~0.25 (for 90% viability reduction) | [5][6] |
| PC3 | Androgen-Insensitive Prostate Cancer | 0.25 | Not specified | ~0.25 (for 90% viability reduction) | [6] |
| HeLa | Cervical Cancer | 2 | 6.4 | Not specified | [7] |
| 4T1 | Murine Breast Cancer | 0.0125 - 6.4 | 6 (20 mW/cm² for 5 min) | Not specified | [8] |
Table 2: Experimental Conditions for Pheophorbide a-PDT Studies
| Cell Line | Pheophorbide a Incubation Time | Light Source Wavelength (nm) | Key Findings | Reference |
| LNCaP | Not specified | 670 | G0/G1 cell cycle arrest, ER stress | [5] |
| MES-SA | 2 hours | Not specified | Mitochondrial localization, apoptosis induction | [2][9] |
| MCF-7 | Not specified | Not specified | Caspase-dependent and -independent apoptosis | [3][4] |
| MDA-MB-231 | 6 hours | 666 | NRF2 silencing enhances PDT sensitivity | [10] |
| 4T1 | 2 hours | 660 | Cellular uptake is concentration and time-dependent | [8] |
| HeLa | 4 hours | Not specified | Synergistic effect with doxorubicin |
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of pheophorbide-mediated in vitro PDT.
Protocol 1: Assessment of Phototoxicity (MTT Assay)
This protocol determines the cytotoxic effect of this compound-PDT on cancer cells.
Materials:
-
This compound (or a) stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Light source with appropriate wavelength (e.g., 660-670 nm LED array)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Photosensitizer Incubation: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for a predetermined time (e.g., 2, 4, or 24 hours) in the dark.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with 100 µL of PBS.
-
Irradiation: Add 100 µL of fresh, pre-warmed complete medium to each well. Expose the plate to a light source at a specific wavelength (e.g., 660 nm) and light dose (e.g., 5 J/cm²). Keep a set of control plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Detection of Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis following this compound-PDT.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and treat with this compound and light as described in Protocol 1.
-
Cell Harvesting: At a specified time point post-PDT (e.g., 6, 12, or 24 hours), collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol detects the generation of intracellular ROS, a key mediator of PDT-induced cell death.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound as described in Protocol 1.
-
DCFH-DA Staining: After the photosensitizer incubation and washing steps, add medium containing DCFH-DA (e.g., 10 µM) to each well and incubate for 30 minutes at 37°C in the dark.
-
Irradiation: Irradiate the cells with the light source.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/530 nm). Alternatively, visualize ROS production using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows in Pheophorbide-mediated PDT.
References
- 1. Chiral Alkyl Groups at Position 3(1’) of Pyropheophorbide-a Specify Uptake and Retention by Tumor Cells and are Essential for Effective Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheophorbide A–Mediated Photodynamic Therapy Potentiates Checkpoint Blockade Therapy of Tumor with Low PD–L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sensitivity of cancer cells to pheophorbide a-based photodynamic therapy is enhanced by Nrf2 silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc-Substituted Pheophorbide A Is a Safe and Efficient Antivascular Photodynamic Agent [mdpi.com]
- 10. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing | PLOS One [journals.plos.org]
Application Notes and Protocols for Pheophorbide b-Based Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophorbide b, a chlorophyll derivative, is a potent photosensitizer with significant potential in photodynamic therapy (PDT) for cancer treatment. Its therapeutic efficacy is, however, limited by its hydrophobicity, which restricts its systemic administration and bioavailability. Encapsulation of this compound into nanoparticle formulations overcomes these limitations by enhancing its solubility, stability, and tumor-targeting capabilities. These application notes provide an overview of the formulation, characterization, and evaluation of this compound-based nanoparticles for drug delivery. Detailed protocols for key experimental procedures are also presented to guide researchers in this field.
Disclaimer: The majority of the available research has been conducted on pheophorbide a, a close structural analog of this compound. The following protocols and data are largely based on findings for pheophorbide a and are expected to be highly applicable to this compound, though some optimization may be necessary.
Data Presentation
The following tables summarize representative quantitative data for pheophorbide-loaded nanoparticles based on published studies. These values can serve as a benchmark for the formulation and characterization of this compound-based nanoparticles.
Table 1: Physicochemical Properties of Pheophorbide-Loaded Nanoparticles
| Nanoparticle Formulation | Polymer/Lipid Matrix | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Pheophorbide a-loaded Casein Micelles | Casein | 220.03 | 0.204 | -14.57 | [1] |
| Pheophorbide a & Paclitaxel Nanoparticles | PTX2S Prodrug | ~80 | 0.085 | -29 | [2] |
| Methyl Pheophorbide a-loaded Copolymer NPs | N-Vinylpyrrolidone Copolymers | 20 - 100 | N/A | N/A | [3] |
| Pheophorbide a-loaded PLGA Nanoparticles | PLGA | 182 | N/A | -22.2 | [4] |
Table 2: Drug Loading and Efficacy of Pheophorbide-Loaded Nanoparticles
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro IC50 | In Vivo Tumor Suppression | Reference |
| Pheophorbide a-loaded Casein Micelles | 3.4 | 54.7 | > 1 µg/mL (without light) | Significant suppression in SCC7 tumor-bearing mice | [1] |
| Pheophorbide a & Paclitaxel Nanoparticles | Up to 40% (PheoA) | Up to 100% (PTX) | 3-fold dose reduction of PheoA in SK-OV-3 cells | N/A | [5] |
| Pheophorbide a-loaded PLGA Nanoparticles | 4.6 | 87.7 | 500 nM (in various cell lines with light) | N/A | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Nanoparticles via Nanoprecipitation
This protocol describes a modified nanoprecipitation method for the preparation of this compound-loaded nanoparticles.[2]
Materials:
-
This compound
-
Polymer (e.g., PLGA, PLA) or prodrug (e.g., PTX2S)
-
Dimethyl sulfoxide (DMSO)
-
Purified water (Milli-Q or equivalent)
-
Magnetic stirrer
-
Vials
Procedure:
-
Prepare a stock solution of the chosen polymer or prodrug in DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired drug loading.
-
In a clean vial, combine the polymer/prodrug solution and the this compound solution.
-
In a separate larger vial, add a defined volume of purified water (e.g., 0.8 mL).
-
Place the vial with water on a magnetic stirrer and stir vigorously.
-
Slowly inject the DMSO solution containing the polymer and this compound (e.g., 50 µL) into the stirring water.
-
A milky suspension of nanoparticles should form immediately.
-
Continue stirring for 10 minutes to allow for solvent diffusion and nanoparticle stabilization.
-
The resulting nanoparticle suspension can be used for characterization or further experiments. For storage, keep at 4°C.
Protocol 2: Characterization of Nanoparticles
2.1 Dynamic Light Scattering (DLS) for Size and Zeta Potential Measurement
DLS is used to determine the hydrodynamic diameter and size distribution (PDI) of the nanoparticles in suspension.
Equipment:
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes (disposable or quartz)
-
Pipettes
Procedure:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Filter a small amount of the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Dilute the filtered nanoparticle suspension with purified water to an appropriate concentration for measurement (this may require some optimization to achieve a stable count rate).
-
Transfer the diluted sample to a clean cuvette.
-
Insert the cuvette into the DLS instrument.
-
Set the measurement parameters in the software, including the dispersant (water), temperature, and measurement angle.
-
Perform the size measurement. The instrument will report the Z-average diameter and the PDI.
-
For zeta potential measurement, use a specific folded capillary cell.
-
Inject the diluted nanoparticle suspension into the cell, ensuring no air bubbles are present.
-
Insert the cell into the instrument and perform the zeta potential measurement.
2.2 Transmission Electron Microscopy (TEM) for Morphology
TEM provides direct visualization of the nanoparticle morphology.
Equipment:
-
Transmission Electron Microscope
-
TEM grids (e.g., carbon-coated copper grids)
-
Pipettes
-
Filter paper
-
Staining solution (e.g., uranyl acetate, optional)
Procedure:
-
Place a drop of the nanoparticle suspension onto a clean piece of parafilm.
-
Carefully place a TEM grid, carbon side down, onto the drop for a few minutes to allow the nanoparticles to adsorb.
-
Wick away the excess liquid with a piece of filter paper.
-
(Optional) For negative staining, place the grid onto a drop of staining solution for a few seconds.
-
Wick away the excess staining solution.
-
Allow the grid to air dry completely.
-
The grid is now ready for imaging in the TEM.
Protocol 3: Determination of Drug Loading Content and Encapsulation Efficiency
This protocol uses UV-Vis spectrophotometry to determine the amount of this compound loaded into the nanoparticles.
Materials:
-
UV-Vis spectrophotometer
-
Centrifuge
-
Solvent to dissolve nanoparticles (e.g., DMSO, DMF)
-
This compound standard solutions of known concentrations
Procedure:
-
Create a Standard Curve:
-
Prepare a series of this compound solutions of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance for this compound (around 665 nm).
-
Plot a graph of absorbance versus concentration and determine the linear regression equation.
-
-
Sample Preparation:
-
Take a known volume of the nanoparticle suspension and centrifuge it at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unloaded this compound.
-
Wash the nanoparticle pellet with water and centrifuge again. Discard the supernatant.
-
Lyophilize the washed nanoparticle pellet to obtain a dry powder.
-
-
Measurement:
-
Indirect Method (from supernatant): Measure the absorbance of the initial supernatant containing the unloaded drug. Use the standard curve to determine the concentration and calculate the amount of unloaded this compound.
-
Direct Method (from nanoparticles): Dissolve a known weight of the lyophilized nanoparticle powder in a known volume of solvent. Measure the absorbance and use the standard curve to determine the concentration and calculate the amount of loaded this compound.
-
-
Calculations:
-
Drug Loading Content (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Photodynamic Therapy Efficacy (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
This compound-loaded nanoparticles
-
Free this compound (as a control)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Light source with appropriate wavelength (e.g., 670 nm laser)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the this compound nanoparticles and free this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds. Include wells with untreated cells as a control.
-
Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for nanoparticle uptake.
-
After incubation, wash the cells with PBS to remove any non-internalized nanoparticles.
-
Add fresh cell culture medium to each well.
-
Expose the designated wells to the light source for a specific duration to activate the photosensitizer. Keep a set of plates in the dark as a control for dark toxicity.
-
Return the plates to the incubator for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: In Vivo Efficacy Study in a Tumor-Bearing Mouse Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound nanoparticles. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
This compound-loaded nanoparticles
-
Saline or other appropriate vehicle control
-
Light source with appropriate wavelength and fiber optic for tumor irradiation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Saline, Free this compound + Light, Nanoparticles only, Nanoparticles + Light).
-
Administer the respective treatments to the mice, typically via intravenous injection.
-
At a predetermined time point after injection (to allow for tumor accumulation, e.g., 24 hours), anesthetize the mice.
-
Irradiate the tumor area with the light source for a specified duration and at a specific power density.
-
Monitor the tumor size using calipers every few days for the duration of the study.
-
Monitor the body weight and general health of the mice as indicators of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Mandatory Visualizations
Signaling Pathway of Pheophorbide-Mediated Photodynamic Therapy
Caption: PDT signaling pathway initiated by this compound.
Experimental Workflow for Nanoparticle Formulation and Evaluation
Caption: Workflow for this compound nanoparticle development.
References
Application Notes and Protocols for Subcellular Localization of Pheophorbide b using Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophorbide b, a chlorophyll derivative, is a photosensitizer with potential applications in photodynamic therapy (PDT). Its efficacy as a PDT agent is intrinsically linked to its subcellular localization, as the site of accumulation dictates the primary targets of photodamage upon light activation. Understanding the precise location of this compound within the cell is therefore critical for elucidating its mechanism of action and for the rational design of more effective cancer therapies. Fluorescence microscopy is a powerful technique to visualize the subcellular distribution of fluorescent molecules like this compound. This document provides detailed application notes and experimental protocols for determining the subcellular localization of this compound, with a focus on its observed affinity for the plasma membrane.
Data Presentation
Currently, specific quantitative data on the fluorescence intensity of this compound in different subcellular compartments from peer-reviewed literature is limited. However, qualitative observations consistently point towards its localization at the plasma membrane. The following table summarizes the reported subcellular localization of this compound and a related compound, Pheophorbide a, for comparison.
| Compound | Reported Subcellular Localization | Cell Type | Citation |
| This compound | Plasma Membrane | Human Oral Mucosa Cells | [1] |
| Pheophorbide a | Nuclei, Mitochondria, Lysosomes | Human Oral Mucosa Cells | [1] |
| Pyropheophorbide-a derivatives | Lysosomes, Mitochondria | Human Pharyngeal Squamous Carcinoma (FaDu), Murine Fibrosarcoma (RIF) |
Note: The localization of pyropheophorbide-a derivatives, which are structurally similar to this compound, appears to be dependent on concentration and aggregation state.
Experimental Protocols
This section provides a detailed methodology for investigating the subcellular localization of this compound using fluorescence microscopy, including cell culture, staining with this compound and a plasma membrane co-stain, and imaging.
Materials
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA)
-
Plasma membrane stain (e.g., CellMask™ Deep Red Plasma Membrane Stain)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Glass coverslips
-
6-well or 24-well cell culture plates
-
Fluorescence microscope with appropriate filter sets
Experimental Workflow
References
Application Notes and Protocols for In Vivo Photodynamic Therapy Using Pheophorbide b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and tissue destruction.[1] Pheophorbide b, a chlorophyll derivative, is a potent photosensitizer with strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. These application notes provide a detailed protocol for in vivo photodynamic therapy using this compound, based on established methodologies for the closely related and extensively studied photosensitizer, Pheophorbide a. Due to the limited availability of a standardized in vivo protocol specifically for this compound, this guide adapts successful parameters from Pheophorbide a research, providing a robust starting point for preclinical investigations.
Principle of Pheophorbide-Mediated Photodynamic Therapy
Pheophorbide-based photodynamic therapy operates on the principle of photo-induced cytotoxicity. Following systemic or local administration, the photosensitizer preferentially accumulates in tumor tissues. Subsequent irradiation of the target area with light of a specific wavelength excites the photosensitizer from its ground state to a transient singlet state, which then transitions to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[1] These ROS induce oxidative stress, leading to apoptosis and necrosis of tumor cells, damage to the tumor vasculature, and induction of an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo photodynamic therapy studies using the closely related photosensitizer, Pheophorbide a. This data can serve as a valuable reference for designing and optimizing PDT protocols with this compound.
Table 1: In Vivo Dosimetry and Administration of Pheophorbide a
| Animal Model | Tumor Model | Administration Route | Pheophorbide a Dosage | Reference |
| Female BALB/c nude mice | MCF-7 human breast cancer xenograft | Intravenous | 2.5 mg/kg | [1] |
| Male immunocompetent C3H mice | AT-84 murine oral squamous cell carcinoma | Intratumoral | 10 mg/kg | |
| Mice | MRSA wound infection | Intravenous | 2.5 mg/kg | [2] |
Table 2: Light Parameters for Pheophorbide a Photodynamic Therapy
| Light Source | Wavelength | Light Dose | Power Density | Reference |
| Laser diode | Not Specified | 100 J/cm² | Not Specified | |
| 670nm LEDs | 670 nm | 5 J/cm² | Not Specified | [3] |
Experimental Protocols
This section outlines a detailed, step-by-step protocol for a typical in vivo photodynamic therapy experiment using this compound, adapted from established protocols for Pheophorbide a.
Materials and Reagents
-
This compound (ensure high purity)
-
Vehicle for solubilization (e.g., DMSO, Cremophor EL, PBS)
-
Animal model (e.g., BALB/c nude mice, C3H mice)
-
Tumor cells for implantation (e.g., MCF-7, AT-84)
-
Cell culture medium and supplements
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Light source (e.g., laser diode, LED array) with appropriate wavelength filter (around 650-670 nm)
-
Power meter for measuring light intensity
-
Calipers for tumor measurement
-
Standard surgical and animal handling instruments
Animal Model and Tumor Implantation
-
Animal Selection: Choose an appropriate animal model based on the research question. Immunocompromised mice (e.g., BALB/c nude) are suitable for xenograft models with human cancer cell lines, while syngeneic models in immunocompetent mice (e.g., C3H) are better for studying the immune response to PDT.[4][5]
-
Tumor Cell Culture: Culture the selected tumor cells under sterile conditions using the recommended medium and supplements.
-
Tumor Implantation: When cells reach the desired confluency, harvest and resuspend them in a sterile medium or PBS. Subcutaneously inject the tumor cell suspension (typically 1-5 x 10^6 cells) into the flank of the anesthetized mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth regularly using calipers.
This compound Administration
-
Photosensitizer Preparation: Prepare the this compound solution in a suitable vehicle. Due to its hydrophobic nature, a formulation with DMSO and further dilution in a biocompatible vehicle like PBS or a Cremophor EL emulsion may be necessary. The final concentration of the vehicle components should be non-toxic to the animals.
-
Administration Route:
-
Intravenous (i.v.) Injection: For systemic delivery, administer the this compound solution via the tail vein. A typical dosage to start with, based on Pheophorbide a studies, is 2.5 mg/kg.[1]
-
Intratumoral (i.t.) Injection: For localized delivery, directly inject the this compound solution into the tumor. A starting dosage of 10 mg/kg can be considered.
-
-
Drug-Light Interval (DLI): The time between photosensitizer administration and light irradiation is a critical parameter. This interval allows for optimal accumulation of the photosensitizer in the tumor tissue. A DLI of 2 to 24 hours is a reasonable range to investigate, based on Pheophorbide a pharmacokinetics.[6]
Light Irradiation
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Light Source Calibration: Use a power meter to measure and adjust the power output of the light source to achieve the desired power density at the tumor surface.
-
Irradiation: Shield the rest of the animal's body to expose only the tumor area to the light. Irradiate the tumor with a specific light dose. A starting point for the light dose can be in the range of 100 J/cm². The total light dose is a product of the power density (mW/cm²) and the exposure time (seconds).
Post-Treatment Monitoring and Evaluation
-
Tumor Response: Monitor the tumor size using calipers every 2-3 days for several weeks. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Animal Well-being: Observe the animals for any signs of toxicity, such as weight loss, skin photosensitivity, or changes in behavior.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as histopathology (H&E staining), immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) markers, and Western blotting for protein expression analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo photodynamic therapy.
Signaling Pathway of PDT-Induced Apoptosis
Caption: Mitochondrial pathway of PDT-induced apoptosis.
References
- 1. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypericin and Pheophorbide a Mediated Photodynamic Therapy Fighting MRSA Wound Infections: A Translational Study from In Vitro to In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy using pheophorbide and 670nm LEDs exhibits anti-cancer effects in-vitro in androgen dependent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models for exploring the pharmacokinetics of breast cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
Measuring the Singlet Oxygen Quantum Yield of Pheophorbide b: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophorbide b, a chlorophyll derivative, has garnered significant interest in biomedical research, particularly in the field of photodynamic therapy (PDT).[1] Its potential as a photosensitizer lies in its ability to generate reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), upon activation with light of a specific wavelength. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a critical parameter for evaluating the therapeutic potential of a photosensitizer. A higher ΦΔ value indicates a greater capacity to produce singlet oxygen, which is the primary cytotoxic agent responsible for cell death in Type II PDT.
This application note provides a detailed protocol for determining the singlet oxygen quantum yield of this compound using a relative method. This indirect method involves comparing the rate of singlet oxygen generation by this compound to that of a well-characterized standard photosensitizer with a known ΦΔ. Here, we describe the use of 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen. The reaction between singlet oxygen and DPBF leads to a decrease in the absorbance of DPBF, which can be monitored spectrophotometrically to determine the rate of singlet oxygen production.
Principle of the Method
The determination of the singlet oxygen quantum yield (ΦΔ) is based on the following principles:
-
Photosensitization: The photosensitizer (this compound or a reference standard) absorbs light, leading to its excitation from the ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited photosensitizer can then undergo intersystem crossing to a longer-lived triplet state (T₁).
-
Energy Transfer: In the presence of molecular oxygen (³O₂), the triplet-state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂).
-
Chemical Trapping: A chemical trap, in this case, 1,3-diphenylisobenzofuran (DPBF), reacts specifically with the generated singlet oxygen. This reaction results in the bleaching of DPBF, causing a decrease in its characteristic absorbance.
-
Relative Measurement: By comparing the rate of DPBF bleaching in the presence of this compound to the rate observed with a standard photosensitizer of a known ΦΔ under identical conditions (light intensity, wavelength, solvent, and initial absorbance of the photosensitizer and DPBF), the ΦΔ of this compound can be calculated using the following equation:
ΦΔ (sample) = ΦΔ (std) * (k_sample / k_std) * (A_std / A_sample)
Where:
-
ΦΔ (sample) is the singlet oxygen quantum yield of this compound.
-
ΦΔ (std) is the known singlet oxygen quantum yield of the standard photosensitizer.
-
k_sample and k_std are the rates of DPBF decomposition for the sample and standard, respectively (obtained from the slope of the absorbance decay plot).
-
A_sample and A_std are the absorbances of the this compound and standard solutions at the irradiation wavelength, respectively.
-
Data Presentation
Table 1: Photophysical Properties of this compound and Reference Photosensitizers in Ethanol
| Compound | Absorption Maxima (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | 435, 526, 598, 654 (in Acetone) | Not Reported | [2] |
| Pheophorbide a | 409, 507, 538, 609, 667 | ~0.62 | |
| Pyropheophorbide-a methyl ester | Not Specified | 0.20 | [3] |
| Rose Bengal | ~560 | 0.75 - 0.86 | [1][4] |
| Methylene Blue | ~665 | ~0.52 | [5][6] |
| Phenalenone | ~350-400 | ~0.92 - 1.00 | [7] |
Note: Data for this compound absorption maxima is provided for acetone as ethanol-specific data was not available. It is recommended to measure the absorption spectrum of this compound in ethanol prior to the experiment.
Experimental Protocols
Materials and Equipment
-
This compound
-
Reference Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopic grade ethanol
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength output (e.g., laser or filtered lamp) corresponding to the absorption maximum of the photosensitizers.
-
Magnetic stirrer and stir bars
-
Dark room or light-proof enclosure
Solution Preparation
It is crucial to prepare all solutions in a dark or semi-dark environment to prevent premature photobleaching of the photosensitizers and DPBF.
-
This compound Stock Solution: Prepare a stock solution of this compound in ethanol at a concentration of approximately 1 mM.
-
Reference Photosensitizer Stock Solution: Prepare a stock solution of the chosen reference photosensitizer (e.g., Rose Bengal) in ethanol at a concentration of approximately 1 mM.
-
DPBF Stock Solution: Prepare a stock solution of DPBF in ethanol at a concentration of approximately 10 mM.
Experimental Procedure
The following workflow outlines the key steps in the experimental protocol:
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. epic.awi.de [epic.awi.de]
- 3. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-L-alpha-phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuning photosensitized singlet oxygen production from microgels synthesized by polymerization in aqueous dispersed media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Hydrogen Bond Acceptors and Additional Cationic Charges in Methylene Blue Derivatives: Photophysics and Antimicrobial Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Effect on Singlet Oxygen Generation Using Methylene Blue as Photosensitizer | MDPI [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
Application Notes and Protocols: Synthesis of Pheophorbide b Derivatives for Enhanced Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for various cancers and other diseases that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. Pheophorbide b, a chlorophyll derivative, has emerged as a promising scaffold for the development of novel photosensitizers due to its strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their phototoxic efficacy.
Data Presentation: Phototoxicity of Pheophorbide Derivatives
The phototoxic efficacy of various pheophorbide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in different cancer cell lines upon irradiation. The singlet oxygen quantum yield (ΦΔ) is another critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen. Below are tables summarizing the phototoxic activity of selected pheophorbide derivatives.
Table 1: Phototoxicity (IC50) of Pheophorbide Derivatives in Various Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Wavelength (nm) | Reference |
| Pheophorbide a | MDA-MB-231 (Breast) | 0.5 | Not Specified | Not Specified | [1] |
| Pheophorbide a | MCF-7 (Breast) | 0.5 | Not Specified | Not Specified | [1] |
| Pheophorbide a methyl ester | AGS (Gastric) | 2.6 | Not Specified | Not Specified | [2] |
| Pyropheophorbide a | AGS (Gastric) | 3.69 | Not Specified | Not Specified | [2] |
| Pheophorbide a 17-diethylene glycol ester (XL-8) | HeLa (Cervical) | ~0.1 | 3 | 660 | [3][4] |
| Pheophorbide a 17-diethylene glycol ester (XL-8) | A549 (Lung) | ~0.2 | 3 | 660 | [3][4] |
| Pheophorbide a 17-diethylene glycol ester (XL-8) | SK-OV-3 (Ovarian) | ~0.3 | 3 | 660 | [3][4] |
| Pheophorbide a 17-diethylene glycol ester (XL-8) | MCF-7 (Breast) | ~0.4 | 3 | 660 | [3][4] |
| Pheophorbide a 17-diethylene glycol ester (XL-8) | 4T1 (Murine Breast) | ~0.15 | 3 | 660 | [3][4] |
| New Pheophorbide Derivative 7 | HeLa (Cervical) | 0.43 | Not Specified | Not Specified | [5] |
| New Pheophorbide Derivative 7 | MCF-7 (Breast) | 0.28 | Not Specified | Not Specified | [5] |
| New Pheophorbide Derivative 7 | A549 (Lung) | 0.92 | Not Specified | Not Specified | [5] |
| New Pheophorbide Derivative 10 | BEL-7402 (Hepatocellular) | 0.77 | Not Specified | Not Specified | [5] |
| New Pheophorbide Derivative 10 | HepG2 (Hepatocellular) | 0.33 | Not Specified | Not Specified | [5] |
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Selected Photosensitizers
| Photosensitizer | Solvent | ΦΔ | Reference |
| Pyropheophorbide-a methyl ester | Ethanol | 0.20 | [6] |
| Pyropheophorbide-a methyl ester | DMPC Liposomes | 0.13 | [6] |
| Rose Bengal (Reference) | DMSO | 0.76 | [7] |
| Fluorescein | DMSO | 0.03 | [7] |
| Eosin Y | DMSO | 0.57 | [7] |
| Methylene Blue | DMSO | 0.52 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound
This protocol describes the conversion of chlorophyll b to methyl this compound.
Materials:
-
Chlorophyll b source (e.g., spinach, algae)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Chloroform
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Extraction and Degradation of Chlorophyll b: Extract chlorophyll b from the source material. In a methanol solution containing 5% sulfuric acid, chlorophyll b is degraded to produce methyl this compound.
-
Esterification: For complete conversion, dissolve the crude this compound in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid and allow the reaction to proceed overnight at room temperature.
-
Work-up: Add chloroform to the reaction mixture and wash successively with water, saturated NaHCO₃ solution, and again with water. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure methyl this compound.
-
Characterization: Confirm the structure of the synthesized methyl this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Zn-Methyl-Pheophorbide b Derivative
This protocol outlines a method for coupling Zn-methyl-pheophorbide b to a peptide.
Materials:
-
Methyl this compound
-
Zinc acetate
-
Synthetic peptide with an aminoxyacetyl group
-
Appropriate solvents (e.g., dichloromethane, dimethylformamide)
-
Size-exclusion chromatography columns
Procedure:
-
Metallation: Insert zinc into the methyl this compound macrocycle by refluxing with zinc acetate in a suitable solvent like dichloromethane. Monitor the reaction by UV-Vis spectroscopy.
-
Purification of Zn-Methyl-Pheophorbide b: Purify the product by chromatography.
-
Ligation to Peptide: The aldehyde group of Zn-methyl-pheophorbide b is ligated to the aminoxyacetyl group of the modified lysine residue on the peptide to form an oxime bond.[8] This reaction is typically carried out in a suitable buffer at room temperature.
-
Purification of the Conjugate: Purify the peptide-chlorophyll conjugate using size-exclusion chromatography.
-
Characterization: Characterize the final product by electrospray mass spectrometry, analytical HPLC, and UV/Visible spectroscopy.[8]
Protocol 3: In Vitro Phototoxicity Assessment (MTT Assay)
This protocol details the procedure for evaluating the phototoxicity of this compound derivatives against cancer cells using the MTT assay.[9][10][11][12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
Light source with a specific wavelength corresponding to the absorption of the photosensitizer (e.g., 660 nm LED array)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Incubation with Photosensitizer: The next day, replace the medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (medium with the same amount of solvent used to dissolve the photosensitizer). Incubate the plates for a predetermined time (e.g., 2-24 hours) to allow for cellular uptake of the compound.
-
Irradiation: After the incubation period, wash the cells with PBS to remove any extracellular photosensitizer. Add fresh, phenol red-free medium. Expose one set of plates to a specific light dose from the light source, while keeping a duplicate set of plates in the dark (dark toxicity control).
-
Post-Irradiation Incubation: Return all plates to the incubator and incubate for a further 24-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the photosensitizer concentration and determine the IC50 value.
Protocol 4: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a relative method for determining the singlet oxygen quantum yield using a known standard.[7][13][14]
Materials:
-
This compound derivative
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or dimethyl sulfoxide (DMSO))
-
Spectrophotometer or fluorometer
-
Light source for irradiation
-
Appropriate solvent (e.g., DMSO, D₂O)
Procedure:
-
Sample Preparation: Prepare solutions of the this compound derivative and the reference photosensitizer in the chosen solvent. The absorbance of both solutions at the irradiation wavelength should be matched (typically between 0.1 and 0.2).
-
Addition of Singlet Oxygen Trap: Add the singlet oxygen trap to both solutions.
-
Irradiation and Monitoring: Irradiate the samples with the light source. At regular time intervals, measure the decrease in absorbance (for DPBF) or the formation of the product (for other traps) using a spectrophotometer or fluorometer. The rate of the reaction is directly related to the amount of singlet oxygen produced.
-
Data Analysis: Plot the change in absorbance or fluorescence against time for both the sample and the reference. The singlet oxygen quantum yield of the this compound derivative (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
where ΦΔ_ref is the known singlet oxygen quantum yield of the reference, and k_sample and k_ref are the rates of the reaction for the sample and the reference, respectively.
Mandatory Visualizations
Signaling Pathways in this compound Derivative-Mediated Photodynamic Therapy
Photodynamic therapy with pheophorbide derivatives induces cell death primarily through apoptosis, which can be initiated via two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways are triggered by the massive generation of ROS upon photoactivation of the photosensitizer.
Caption: PDT-induced apoptotic signaling pathways.
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives
The following diagram illustrates the overall workflow from the synthesis of this compound derivatives to their in vitro evaluation.
Caption: Workflow for synthesis and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenes and Pheophorbides from Camellia ptilosperma and Their Cytotoxicity, Photocytotoxicity, and Photodynamic Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Design, synthesis and properties of synthetic chlorophyll proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mattek.com [mattek.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. Singlet Oxygen Quantum Yield (ψΔ) Measurement16,17 [bio-protocol.org]
- 14. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pheophorbide b Conjugation to Monoclonal Antibodies for Targeted Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted photodynamic therapy (PDT) is a promising modality for cancer treatment that utilizes a photosensitizer, light, and oxygen to induce cell death in malignant tissues. This approach minimizes damage to surrounding healthy tissues by selectively delivering the photosensitizer to the tumor site. Monoclonal antibodies (mAbs), with their high specificity for tumor-associated antigens, are excellent vehicles for the targeted delivery of photosensitizers.[1]
Pheophorbide b, a chlorophyll derivative, is a potent photosensitizer that can be activated by light to produce reactive oxygen species (ROS), leading to apoptosis and necrosis of cancer cells.[2] This document provides detailed protocols for the conjugation of this compound to monoclonal antibodies, characterization of the resulting antibody-drug conjugate (ADC), and its evaluation in preclinical in vitro and in vivo models.
Mechanism of Action
Upon light activation, this compound transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.[3] Singlet oxygen and other ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately triggering cell death pathways. The targeted delivery of this compound via a monoclonal antibody concentrates the photosensitizer at the tumor site, thereby enhancing the therapeutic efficacy and reducing off-target toxicity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₄N₄O₆ | [1] |
| Molecular Weight | 606.7 g/mol | [1] |
| Absorption Maxima (in organic solvent) | Soret band: ~410 nm, Q-bands: ~530 nm, ~610 nm, ~665 nm | |
| Emission Maximum (in organic solvent) | ~675 nm | |
| Extinction Coefficient (at Qy band) | > 40,000 M⁻¹cm⁻¹ |
Table 2: Characterization of this compound-Antibody Conjugate (Example Data)
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectroscopy |
| Purity | > 95% | Size Exclusion Chromatography (SEC-HPLC) |
| Monomer Content | > 98% | SEC-HPLC |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
| Antigen Binding Affinity (KD) | Comparable to unconjugated antibody | Surface Plasmon Resonance (SPR) or ELISA |
Table 3: In Vitro Efficacy of this compound-Antibody Conjugate (Example Data)
| Cell Line | Target Antigen Expression | IC₅₀ (nM) without light | IC₅₀ (nM) with light |
| Target-Positive Cancer Cells | High | > 1000 | 50 - 150 |
| Target-Negative Cancer Cells | Low/None | > 1000 | > 1000 |
| Normal Cells | Low/None | > 1000 | > 1000 |
Experimental Protocols
Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester for subsequent conjugation to the primary amines of a monoclonal antibody.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Add a 1.5-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.
-
Add a 1.5-fold molar excess of DCC (or EDC) to the reaction mixture.
-
Purge the reaction vial with argon or nitrogen gas and seal it.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The resulting this compound-NHS ester solution is used immediately in the conjugation step.
Conjugation of this compound-NHS to Monoclonal Antibody
This protocol details the conjugation of the activated this compound-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
This compound-NHS ester solution (from Protocol 1)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5-9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Stir plate or rotator
Procedure:
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in the reaction buffer. The buffer should be free of primary amines.
-
Slowly add a 5-10 fold molar excess of the this compound-NHS ester solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
Purification of the this compound-Antibody Conjugate
This protocol describes the purification of the conjugate to remove unconjugated this compound and other reaction byproducts.[4]
Materials:
-
Crude this compound-antibody conjugate solution
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200) or Tangential Flow Filtration (TFF) system
-
Purification buffer (e.g., PBS, pH 7.4)
-
Spectrophotometer
Procedure:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with the purification buffer.
-
Load the crude conjugate solution onto the column.
-
Elute the conjugate with the purification buffer.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~665 nm (for this compound).
-
Pool the fractions containing the purified conjugate.
-
-
Tangential Flow Filtration (TFF):
-
Set up the TFF system with an appropriate molecular weight cut-off membrane (e.g., 30-50 kDa).
-
Diafilter the crude conjugate solution against the purification buffer until the unbound this compound is removed (monitor the permeate for absorbance at ~665 nm).
-
Concentrate the purified conjugate to the desired concentration.
-
Characterization of the this compound-Antibody Conjugate
a. Drug-to-Antibody Ratio (DAR) Determination:
The DAR is determined by measuring the absorbance of the conjugate at 280 nm and ~665 nm using a UV-Vis spectrophotometer.
b. Purity and Aggregation Analysis:
Purity and the presence of aggregates are assessed by SEC-HPLC.
c. Antigen Binding Activity:
The binding affinity of the conjugate to its target antigen is evaluated using ELISA or Surface Plasmon Resonance (SPR).
In Vitro Phototoxicity Assay
This protocol determines the light-induced cytotoxicity of the this compound-antibody conjugate in cancer cells.
Materials:
-
Target-positive and target-negative cancer cell lines
-
This compound-antibody conjugate
-
Cell culture medium and supplements
-
96-well plates
-
Light source with a wavelength corresponding to the Qy-band of this compound (~665 nm)
-
MTT or other cell viability reagent
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound-antibody conjugate for a predetermined incubation time (e.g., 24-48 hours).
-
Wash the cells with PBS to remove unbound conjugate.
-
Add fresh medium to the wells.
-
Irradiate the cells with the light source at a specific light dose (e.g., 1-10 J/cm²). A parallel plate of cells should be kept in the dark as a control.
-
Incubate the cells for another 48-72 hours.
-
Assess cell viability using the MTT assay.
-
Calculate the IC₅₀ values for the light and dark conditions.
In Vivo Efficacy Study
This protocol evaluates the anti-tumor efficacy of the this compound-antibody conjugate in a tumor xenograft model.[5]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (target-positive)
-
This compound-antibody conjugate
-
Saline or other appropriate vehicle
-
Light source with fiber optics for interstitial light delivery
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, antibody alone, this compound alone + light, conjugate + dark, conjugate + light).
-
Administer the treatments intravenously.
-
At a predetermined time post-injection (to allow for tumor accumulation), anesthetize the mice and deliver the light dose to the tumor using the interstitial fiber optics.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay).
Visualizations
Caption: Experimental workflow for this compound-mAb conjugate development.
Caption: Signaling pathway of targeted photodynamic therapy with this compound.
References
- 1. Phaeophorbide b | C35H34N4O6 | CID 135770374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 20239-99-0,this compound | lookchem [lookchem.com]
- 3. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer | Springer Nature Experiments [experiments.springernature.com]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-invasive Monitoring of Pheophorbide b Biodistribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophorbide b, a chlorophyll derivative, is a potent photosensitizer with significant potential in photodynamic therapy (PDT) for cancer treatment. Its efficacy is critically dependent on its selective accumulation and retention in tumor tissues. Non-invasive fluorescence imaging offers a powerful tool to monitor the biodistribution of this compound in real-time within living animal models, providing crucial pharmacokinetic and pharmacodynamic data for preclinical drug development. This document provides detailed application notes and protocols for the non-invasive monitoring of this compound biodistribution. While specific quantitative data for this compound is limited in publicly available literature, data from its close analog, Pheophorbide a, which shares structural and functional similarities, is used here as a representative model. Pheophorbide a is a well-characterized near-infrared (NIR) fluorescent agent and a known substrate for the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).[1]
Key Applications
-
Preclinical Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Tumor Targeting and Accumulation: Quantify the efficiency of this compound delivery to and retention in tumor tissues.[2]
-
PDT Dose Optimization: Correlate photosensitizer concentration in the tumor with therapeutic outcomes to optimize treatment parameters.
-
Drug Delivery System Evaluation: Assess the performance of novel nanoparticle or liposomal formulations designed to enhance this compound delivery.[2][3]
-
Mechanism of Action Studies: Investigate the role of efflux transporters, such as ABCG2, in this compound retention and potential mechanisms of resistance.
Data Presentation: Quantitative Biodistribution of Pheophorbide a
The following tables summarize the biodistribution of Pheophorbide a in tumor-bearing mice, as determined by ex vivo fluorescence analysis of excised organs. This data is presented as a percentage of the injected dose per gram of tissue (%ID/g) and provides a reference for the expected distribution profile of this compound.
Table 1: Biodistribution of Free Pheophorbide a in SCC7 Tumor-Bearing Mice 24 Hours Post-Injection
| Organ | Mean Fluorescence Intensity (Radiant Efficiency) |
| Tumor | ++++ |
| Liver | +++++ |
| Spleen | +++ |
| Kidney | ++ |
| Lung | ++ |
| Heart | + |
| Blood | + |
(Data adapted from a study on Pheophorbide a-loaded casein micelles; relative intensity is represented by '+' symbols for illustrative purposes, based on qualitative data from ex vivo imaging).[2]
Table 2: Comparative Tumor Accumulation of Free Pheophorbide a vs. Nanoparticle-Encapsulated Pheophorbide a
| Formulation | Relative Tumor Fluorescence Intensity at 24h |
| Free Pheophorbide a | 1.0 |
| Casein Micelle-Pheophorbide a | ~2.0 |
(This table illustrates the enhanced tumor accumulation achieved with a nanoparticle delivery system, showing a 2-fold higher fluorescence intensity in the tumor compared to free Pheophorbide a).[2]
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of this compound Biodistribution
This protocol outlines the procedure for non-invasive imaging of this compound biodistribution in tumor-bearing mice using an in vivo imaging system (IVIS) or similar fluorescence imaging platform.
Materials:
-
This compound (or a suitable analog like Pheophorbide a)
-
Vehicle for injection (e.g., PBS, saline with 5% DMSO and 10% Solutol HS 15)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts of a human cancer cell line such as SCC7 or A549)[2][4]
-
In vivo imaging system (e.g., IVIS Spectrum, PerkinElmer)[4][5][6]
-
Anesthesia system (isoflurane with induction chamber and nose cones)[6]
-
Heating pad to maintain animal body temperature[6]
-
Syringes and needles for injection (e.g., 27-30 gauge)
Procedure:
-
Animal Preparation:
-
Acclimatize tumor-bearing mice for at least one week before the experiment.
-
To reduce autofluorescence, provide the mice with an alfalfa-free diet for at least one week prior to imaging.[1]
-
Gently shave the fur from the tumor area and the dorsal and ventral sides of the mouse to minimize light scattering and absorption.[6]
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in the chosen vehicle. A typical dose for Pheophorbide a is in the range of 5-10 mg/kg body weight.[2]
-
Anesthetize the mouse using 2-3% isoflurane in an induction chamber.[6]
-
Administer the this compound solution via intravenous (tail vein) injection for systemic distribution studies.[2] Intraperitoneal or direct intratumoral injections can also be performed depending on the experimental goals.
-
Note the exact time of injection.
-
-
In Vivo Imaging:
-
Transfer the anesthetized mouse to the imaging chamber of the IVIS system and maintain anesthesia with 1.5-2% isoflurane delivered via a nose cone.[6]
-
Place the mouse on the heated stage to maintain body temperature.
-
Acquire a baseline fluorescence image before this compound injection.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution kinetics.[2][4]
-
Use appropriate excitation and emission filters for this compound (or Pheophorbide a, typically excitation ~670 nm and emission ~675-720 nm).
-
Set image acquisition parameters (exposure time, binning, f/stop) to achieve optimal signal-to-noise ratio without saturation.
-
-
Image Analysis:
-
Use the imaging system's software (e.g., Living Image®) to draw regions of interest (ROIs) around the tumor and major organs (liver, spleen, kidneys, lungs).
-
Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI at each time point.
-
Plot the radiant efficiency as a function of time for each organ to visualize the uptake and clearance kinetics.
-
Protocol 2: Ex Vivo Validation of Biodistribution
This protocol describes the procedure for confirming and quantifying the biodistribution of this compound in excised organs following the final in vivo imaging session.[7][8]
Materials:
-
Mice from the in vivo imaging study
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS)
-
In vivo imaging system (for ex vivo organ imaging)
-
Homogenizer
-
Microplate reader with fluorescence capabilities
-
Organic solvent for extraction (e.g., methanol/DMSO mixture)
Procedure:
-
Tissue Collection:
-
Immediately after the final in vivo imaging time point, euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perfuse the mouse with PBS to remove blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and a sample of muscle and skin).
-
Rinse the organs in PBS and gently blot them dry.
-
-
Ex Vivo Organ Imaging:
-
Arrange the excised organs on a non-fluorescent surface within the IVIS imaging chamber.
-
Acquire a fluorescence image of the organs using the same settings as the in vivo imaging.
-
Quantify the radiant efficiency for each organ.
-
-
Quantitative Analysis of Tissue Homogenates:
-
Weigh each organ.
-
Homogenize each organ in a known volume of PBS or an appropriate lysis buffer.
-
For a more accurate quantification, extract the this compound from a known mass of each homogenized tissue using an organic solvent.
-
Measure the fluorescence intensity of the tissue homogenates or extracts using a microplate reader with the appropriate excitation and emission wavelengths.
-
Create a standard curve using known concentrations of this compound to convert fluorescence intensity to the amount of this compound per gram of tissue.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for non-invasive monitoring of this compound biodistribution.
Signaling Pathway: Nrf2-Mediated Regulation of this compound Efflux
Caption: Nrf2 signaling pathway regulating ABCG2/BCRP-mediated efflux of this compound.
References
- 1. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Cancer cell-specific photoactivity of pheophorbide a-glycol chitosan nanoparticles for photodynamic therapy in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoledo.edu [utoledo.edu]
- 6. research.charlotte.edu [research.charlotte.edu]
- 7. Ex Vivo Imaging, Biodistribution, and Histological Study in Addition to In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Water Solubility of Pheophorbide b for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting for researchers encountering challenges with the poor water solubility of Pheophorbide b in in vivo experimental settings. Given the limited direct literature on this compound formulations, this guide leverages extensive research on its close structural analog, Pheophorbide a, to provide robust protocols and solutions. It is important to note that while the principles are highly applicable, optimization for this compound may be required.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water and what are the implications for in vivo studies?
A1: this compound possesses a large, hydrophobic porphyrin ring structure, which leads to its low solubility in aqueous solutions. The predicted water solubility of this compound is approximately 0.015 g/L[1]. This poor solubility can lead to several challenges in in vivo research, including:
-
Aggregation: In aqueous environments, this compound molecules tend to aggregate, which can reduce their bioavailability and photodynamic efficacy.
-
Low Bioavailability: Poor solubility limits the concentration of the active compound that can be administered, leading to suboptimal therapeutic effects.
-
Precipitation: When administered intravenously, a poorly soluble compound can precipitate in the bloodstream, potentially causing embolisms and other adverse effects.
-
Inconsistent Dosing: Difficulty in preparing stable, homogenous formulations can lead to inaccurate and inconsistent dosing.
Q2: What are the primary strategies for improving the water solubility of this compound?
A2: The most effective strategies to enhance the water solubility of hydrophobic photosensitizers like this compound involve the use of drug delivery systems. These include:
-
Nanoparticle-based Formulations: Encapsulating this compound within nanoparticles can significantly improve its dispersibility and stability in aqueous media. Common examples include polymeric nanoparticles (e.g., PLGA), protein-based nanoparticles (e.g., casein micelles), and inorganic nanoparticles (e.g., gold nanoparticles).
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within their membrane.
-
Polymeric Micelles: These are core-shell structures formed by amphiphilic block copolymers that can solubilize hydrophobic compounds in their core.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their water solubility.
Q3: Are there any chemical modifications that can improve the water solubility of this compound?
A3: Yes, chemical modifications can be employed to enhance water solubility. One approach is the synthesis of more water-soluble derivatives. For instance, the conversion of pheophytin b to this compound by removing the hydrophobic phytol chain increases its water solubility[2]. Further modifications, such as the introduction of hydrophilic moieties, could also be explored, although this may alter the compound's photophysical and biological properties.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound during formulation preparation. | - The concentration of this compound exceeds its solubility limit in the chosen solvent system. - Incompatibility between the drug and the formulation components. | - Reduce Concentration: Lower the concentration of this compound in the initial solution. - Optimize Solvent System: Use a co-solvent system (e.g., DMSO, ethanol) to initially dissolve this compound before incorporating it into the aqueous phase of the formulation. Ensure the final concentration of the organic solvent is minimized and compatible with in vivo use. - Heating and Stirring: Gentle heating and continuous stirring can help to dissolve the compound and maintain its solubility during formulation. |
| Low encapsulation efficiency or drug loading in nanoparticles/liposomes. | - Poor affinity of this compound for the core/membrane of the delivery system. - Suboptimal formulation parameters (e.g., polymer/lipid concentration, sonication time). | - Vary Drug-to-Carrier Ratio: Experiment with different ratios of this compound to the encapsulating material to find the optimal loading capacity. - Modify Formulation Protocol: Adjust parameters such as sonication energy and duration, homogenization speed, or extrusion pore size to improve encapsulation. - Surface Modification: For nanoparticles, surface modification with ligands that have an affinity for this compound may improve loading. |
| Aggregation of the final formulation over time. | - Instability of the nanoparticles or liposomes. - Leaching of the encapsulated this compound and subsequent aggregation. | - Optimize Surface Charge: Formulations with a higher absolute zeta potential value tend to be more stable due to electrostatic repulsion. Adjusting the pH or adding charged lipids/polymers can help. - Add Stabilizers: Incorporate stabilizers such as polyethylene glycol (PEG) into the formulation to provide steric hindrance and prevent aggregation. - Storage Conditions: Store the formulation at an appropriate temperature (often 4°C) and protect it from light to minimize degradation and aggregation. |
| Low in vivo efficacy despite successful formulation. | - Premature release of this compound from the delivery system. - Insufficient accumulation of the formulation at the target site. - Altered photophysical properties of the encapsulated drug. | - Control Drug Release: Modify the composition of the delivery system to control the release kinetics of this compound. - Targeted Delivery: Incorporate targeting ligands (e.g., antibodies, peptides) onto the surface of the nanoparticles or liposomes to enhance accumulation at the tumor site. - Characterize Photophysical Properties: Confirm that the encapsulated this compound retains its ability to generate reactive oxygen species upon light activation. |
Experimental Protocols & Data
Nanoparticle-Based Formulations
1. Casein Micelle Formulation of Pheophorbide a (Applicable to this compound)
This protocol is adapted from a study on Pheophorbide a and can serve as a starting point for this compound[3].
Methodology:
-
Prepare a casein solution by dissolving casein sodium salt in deionized water.
-
Add a solution of calcium chloride (CaCl2) to the casein solution while stirring to induce micelle formation.
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).
-
Add the this compound solution dropwise to the casein micelle suspension while stirring.
-
Continue stirring for several hours to allow for efficient encapsulation of this compound within the casein micelles.
-
Purify the this compound-loaded casein micelles by dialysis or centrifugation to remove free drug and organic solvent.
-
Characterize the formulation for particle size, zeta potential, drug loading, and encapsulation efficiency.
Quantitative Data for Pheophorbide a-loaded Casein Micelles[3]:
| Parameter | Value |
| Average Particle Size | ~220 nm |
| Stability | Stable for up to 4 months in aqueous solution |
| In Vivo Tumor Accumulation | ~2-fold higher than free Pheophorbide a |
Experimental Workflow for Casein Micelle Formulation:
Caption: Workflow for preparing this compound-loaded casein micelles.
Liposomal Formulations
Methodology (Thin-Film Hydration Method):
-
Dissolve the desired lipids (e.g., a mixture of phospholipids and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
Experimental Workflow for Liposome Formulation:
Caption: Workflow for preparing this compound-loaded liposomes.
Signaling Pathways in Pheophorbide-Mediated Photodynamic Therapy
Photodynamic therapy (PDT) with pheophorbides primarily induces cancer cell death through the generation of reactive oxygen species (ROS), which in turn activates several signaling pathways leading to apoptosis and autophagy.
Key Signaling Pathways:
-
Apoptosis: Pheophorbide-mediated PDT can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. ROS can cause mitochondrial damage, leading to the release of cytochrome c and the activation of caspases.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, can be activated by the oxidative stress induced by PDT. The specific role of each MAPK can be cell-type dependent, but they are generally involved in regulating cell proliferation, differentiation, and apoptosis.
-
Autophagy: In some cancer cells, pheophorbide-mediated PDT can induce autophagy, a cellular process of self-digestion. The role of autophagy in PDT can be complex, acting as either a pro-survival or pro-death mechanism depending on the cellular context.
Signaling Pathway Diagram:
Caption: Signaling pathways activated by this compound-mediated PDT.
This technical support center provides a foundational guide for researchers working with this compound. Due to the limited specific data on this compound, it is crucial to perform thorough characterization and optimization of any formulation developed based on the information provided for its close analog, Pheophorbide a.
References
Preventing Pheophorbide b aggregation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pheophorbide b, focusing on the common issue of its aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous solution?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water.[1][2] In aqueous environments, these molecules tend to clump together, or aggregate, to minimize their contact with water. This aggregation can lead to visible precipitation, especially at higher concentrations. This aggregation is a known issue for many hydrophobic photosensitizers and can reduce their therapeutic efficacy.[3]
Q2: What is the maximum solubility of this compound in aqueous solutions?
Q3: How does aggregation affect my photodynamic therapy (PDT) experiments?
A3: Aggregation of this compound can significantly decrease its effectiveness as a photosensitizer. The aggregated form has reduced phototoxic activity due to self-quenching, which limits the generation of reactive oxygen species (ROS) upon light activation.[5] Preventing aggregation is crucial for obtaining reliable and reproducible results in PDT studies.
Q4: Can I use pH to control the aggregation of this compound?
A4: The net charge on a molecule can influence its aggregation behavior in aqueous solutions.[6][7] While the direct effect of pH on this compound aggregation is not extensively documented, altering the pH of the solution could potentially change the surface charge of this compound aggregates, thereby affecting their stability. However, a more reliable approach is to use formulating agents to ensure solubility and prevent aggregation.
Troubleshooting Guide
Issue 1: this compound has precipitated after dilution in an aqueous buffer.
Potential Cause: The concentration of this compound has exceeded its solubility limit in the aqueous buffer, leading to aggregation and precipitation. The percentage of organic solvent may be too low to keep it in solution.
Solutions:
-
Increase the proportion of organic co-solvent: Prepare the final solution with a higher percentage of a water-miscible organic solvent such as DMSO or ethanol. A common starting point is a 1:3 ratio of DMSO to aqueous buffer.[4]
-
Use a surfactant: Incorporate a biocompatible surfactant into the aqueous solution before adding the this compound stock. Surfactants can form micelles that encapsulate the hydrophobic this compound molecules, keeping them dispersed.[8]
-
Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound in your aqueous solution.
-
Sonication: Briefly sonicate the solution after dilution. This can sometimes help to break up small aggregates and re-dissolve the compound, although it may not be a long-term solution if the concentration is too high.
Issue 2: Low phototoxicity observed in cell-based assays despite using the correct concentration.
Potential Cause: this compound may be forming non-fluorescent aggregates in the cell culture medium, which reduces its photodynamic efficiency.
Solutions:
-
Formulate with a delivery system: Encapsulate this compound in a nanocarrier system such as liposomes, micelles, or polymeric nanoparticles. These carriers protect the drug from aggregation in the aqueous environment of the cell culture medium and can enhance cellular uptake.[2][3][9]
-
Pre-complex with a carrier protein: Incubating this compound with a protein like bovine serum albumin (BSA) before adding it to the cell culture can help to keep it in a monomeric and active state.
-
Verify stock solution: Ensure that the initial stock solution in organic solvent is fully dissolved and has not precipitated over time. It is recommended not to store aqueous solutions of pheophorbide a for more than one day.[4]
Data and Protocols
Solubility of Pheophorbide Analogs
| Compound | Solvent System | Solubility | Reference |
| Pheophorbide a | DMSO | ~1 mg/mL | [4] |
| Pheophorbide a | Dimethyl formamide | ~1 mg/mL | [4] |
| Pheophorbide a | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
| This compound | Water | Predicted: 0.015 g/L | [10] |
Experimental Protocols
This protocol is a general method for preparing a working solution of this compound for in vitro experiments.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mg/mL. Ensure the solid is completely dissolved by gentle vortexing. This stock solution should be stored at -20°C, protected from light.
-
To prepare a working solution, dilute the DMSO stock solution with sterile PBS. For example, to achieve a 1:3 DMSO:PBS ratio, add 1 part of the DMSO stock to 3 parts of PBS.
-
Add the DMSO stock to the PBS dropwise while gently vortexing the PBS to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may indicate aggregation.
-
Use the freshly prepared aqueous solution immediately for your experiments. It is not recommended to store the aqueous solution for more than a day.[4]
This protocol is adapted from methods used for encapsulating hydrophobic photosensitizers like pheophorbide a derivatives.[11]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Chloroform
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)
-
D-mannitol
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and this compound in chloroform. For example, 50 mg of PLGA and 5 mg of this compound in 5 mL of chloroform. Stir until fully dissolved.
-
Add the organic phase dropwise to a larger volume of the aqueous PVA solution (e.g., 25 mL) while stirring continuously to form an oil-in-water emulsion.
-
Sonicate the emulsion to reduce the size of the nanoparticles.
-
Evaporate the chloroform under reduced pressure.
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water to remove unencapsulated this compound and excess PVA.
-
Resuspend the nanoparticles in a suitable buffer or a solution of a cryoprotectant like D-mannitol before freeze-drying for long-term storage.
This is a general protocol for loading a hydrophobic drug into liposomes.[12][][14]
Materials:
-
This compound
-
Phospholipids (e.g., DPPC, POPC)
-
Cholesterol (optional, for membrane stability)
-
Chloroform/methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Dissolve the lipids (and cholesterol if used) and this compound in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and agitating. The temperature should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through membranes with a defined pore size.
-
The resulting liposome suspension can be purified from unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Analytical Techniques for Monitoring Aggregation
To ensure your this compound is in a non-aggregated state, you can use the following techniques:
-
UV-Visible Spectroscopy: Aggregation of this compound can cause changes in its absorption spectrum, such as broadening of the Soret and Q bands, and sometimes a shift in the peak wavelength.
-
Fluorescence Spectroscopy: The monomeric form of this compound is fluorescent. Aggregation leads to fluorescence quenching. A decrease in fluorescence intensity can indicate aggregation.[8]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. The presence of large aggregates can be detected as particles with a much larger hydrodynamic radius than expected for the monomeric or micelle-encapsulated form.[6]
References
- 1. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cas 20239-99-0,this compound | lookchem [lookchem.com]
- 6. Sensitive, homogeneous, and label-free protein-probe assay for antibody aggregation and thermal stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation modeling of the influence of pH on the aggregation of variably charged nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Showing Compound this compound (FDB031105) - FooDB [foodb.ca]
- 11. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing light dosage for Pheophorbide b-mediated photodynamic therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pheophorbide b-mediated photodynamic therapy (PDT). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental protocols and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-mediated photodynamic therapy?
A1: this compound (Ppb), like other photosensitizers, functions through a phototoxic reaction.[1][2] Upon activation by light of a specific wavelength, the photosensitizer transitions to an excited triplet state.[3] This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[1][4][5][6] These ROS induce cellular damage, leading to apoptosis or necrosis of the target cells.[1][3] This process is primarily a Type II photochemical reaction.[2][3]
Q2: What is the optimal wavelength of light for activating this compound?
A2: Pheophorbide derivatives, including Pheophorbide a (PPa), which is structurally similar to Ppb, exhibit a strong absorption peak in the red region of the electromagnetic spectrum, typically between 650-700 nm.[7][8] This wavelength range is often referred to as the "phototherapeutic window" because it allows for deeper tissue penetration compared to shorter wavelengths. For instance, studies involving PPa have effectively used light sources with a wavelength of 670 nm.[7][9]
Q3: How can I determine the optimal light dose for my experiments?
A3: The optimal light dose is dependent on several factors, including the concentration of this compound, the cell type, and the desired biological endpoint (e.g., apoptosis vs. necrosis). It is recommended to perform a dose-response study by varying the light dose while keeping the photosensitizer concentration constant. Cell viability assays, such as the MTT assay, can be used to determine the light dose that achieves the desired level of cell killing (e.g., IC50).[7] For example, in some studies with PPa, light doses have ranged from 5 J/cm² to 100 J/cm².[7][10]
Q4: What are the key differences between apoptosis and necrosis in the context of PDT?
A4: Apoptosis is a programmed cell death characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, and it is often considered a desirable outcome in cancer therapy due to its non-inflammatory nature.[11] Necrosis, on the other hand, is a form of cell death resulting from acute injury, characterized by cell swelling and lysis, which can trigger an inflammatory response.[12] The induction of apoptosis versus necrosis in PDT can be influenced by the subcellular localization of the photosensitizer and the intensity of the photodynamic treatment.[11][13]
Troubleshooting Guide
Problem 1: Low phototoxicity or inconsistent cell death observed after PDT.
-
Possible Cause 1: Suboptimal Light Dosage.
-
Solution: Verify the output of your light source to ensure it is delivering the intended energy fluence. Perform a light dose-response curve to identify the optimal energy level for your specific experimental setup. Remember that the relationship between light dose and cell death is not always linear; very high doses can sometimes lead to necrosis instead of the desired apoptotic pathway.[13]
-
-
Possible Cause 2: Inefficient Cellular Uptake of this compound.
-
Solution: Confirm the uptake of this compound in your target cells using fluorescence microscopy or flow cytometry. The incubation time and concentration of the photosensitizer may need to be optimized. For instance, studies with similar compounds have shown rapid cellular uptake.[14] The formulation of the photosensitizer can also impact its uptake; for example, nanoparticle-based delivery systems have been shown to enhance cellular internalization.[3]
-
-
Possible Cause 3: Photosensitizer Aggregation.
Problem 2: Difficulty in distinguishing between apoptotic and necrotic cells.
-
Possible Cause: Inappropriate assay selection or timing.
-
Solution: Utilize a combination of assays to differentiate between cell death pathways. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][16][17] It is crucial to perform the analysis at different time points post-treatment, as cells that undergo apoptosis will eventually progress to secondary necrosis.[17]
-
Problem 3: High background signal in ROS detection assays.
-
Possible Cause: Autofluorescence or probe instability.
-
Solution: When using fluorescent probes to detect ROS, ensure that you have appropriate controls, including unstained cells and cells treated with the photosensitizer but not exposed to light. Some photosensitizers have intrinsic fluorescence that might interfere with the probe's signal. Select a probe with an emission spectrum that is distinct from that of this compound. Also, ensure the probe is fresh and handled according to the manufacturer's instructions to avoid auto-oxidation.
-
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and incubate overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of this compound and incubate for a predetermined duration (e.g., 4 to 24 hours).[18]
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer. Add fresh medium and irradiate the cells with a light source of the appropriate wavelength (e.g., 670 nm) and dose.[3]
-
Post-Irradiation Incubation: Incubate the cells for a further 24 to 72 hours.[3][7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (typically around 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.
Quantification of Apoptosis and Necrosis by Annexin V/PI Staining
-
Treatment: Treat cells with this compound and light as described above.
-
Cell Harvesting: At the desired time point post-treatment, harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Pheophorbide a-mediated PDT in Various Cancer Cell Lines
| Cell Line | Photosensitizer Concentration (µM) | Light Dose (J/cm²) | Outcome | Reference |
| Human Uterine Sarcoma (MES-SA) | 0.5 | Not specified | IC50 at 24h | [7] |
| Human Hepatocellular Carcinoma (Hep3B) | 1.5 | Not specified | IC50 | [7] |
| Human Breast Adenocarcinoma (MDA-MB-231) | 0.5 | Not specified | IC50 at 24h | [7] |
| Human Breast Tumor (MCF-7) | 0.5 | Not specified | IC50 | [7] |
| Human Oral Squamous Cell Carcinoma (YD-10B) | Dose-dependent up to 2 | Not specified | Inhibition of proliferation | [7] |
| HeLa Cells | 2 | 6.4 | Enhanced cytotoxicity with doxorubicin | [9] |
| Androgen Dependent Prostate Cancer (LNCaP) | 5 | 5 | Significant cell death | [9][10] |
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound-mediated Photodynamic Therapy.
Caption: General workflow for in vitro this compound PDT experiments.
Caption: Logical flow for troubleshooting low PDT efficacy.
References
- 1. Singlet oxygen detection and photodynamic therapy [physics.mff.cuni.cz]
- 2. Singlet Oxygen in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy using pheophorbide and 670nm LEDs exhibits anti-cancer effects in-vitro in androgen dependent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc-Substituted Pheophorbide A Is a Safe and Efficient Antivascular Photodynamic Agent [mdpi.com]
- 12. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photodynamic Synergistic Effect of Pheophorbide a and Doxorubicin in Combined Treatment against Tumoral Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Multidrug Resistance with Pheophorbide b-Based Photodynamic Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pheophorbide b-based Photodynamic Therapy (PDT) to overcome multidrug resistance (MDR) in cancer cells.
Important Note for Researchers: The majority of published research on pheophorbide-mediated PDT for multidrug resistance has focused on Pheophorbide a . While this compound is a closely related chlorophyll derivative, its specific photophysical properties, cellular uptake, and efficacy in overcoming MDR may differ. The following guidance is largely based on data from Pheophorbide a studies and should be adapted and optimized for your specific experimental conditions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-based PDT in overcoming multidrug resistance?
A1: The primary mechanism is believed to be similar to that of Pheophorbide a-mediated PDT. It involves the generation of reactive oxygen species (ROS) upon light activation, which induces cancer cell death primarily through apoptosis.[1][2] In the context of MDR, Pheophorbide-based PDT has been shown to down-regulate the expression and activity of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), a key contributor to drug efflux and resistance.[3] This can re-sensitize resistant cells to conventional chemotherapeutic agents.
Q2: How does this compound-PDT lead to the downregulation of P-glycoprotein (P-gp)?
A2: Studies with the closely related Pheophorbide a suggest that PDT can induce the c-Jun-N-terminal kinase (JNK) pathway.[4] Activation of the JNK pathway can, in turn, inhibit the expression of the MDR1 gene, which codes for P-gp.[3] The generated ROS can also directly damage the P-gp transporter.
Q3: What is the typical subcellular localization of pheophorbides?
A3: Pheophorbide a has been shown to localize in the mitochondria of cancer cells.[1] This localization is significant because it allows the PDT-generated ROS to directly damage mitochondrial membranes, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic pathway.[1] The subcellular localization of this compound is expected to be similar but should be experimentally verified.
Q4: Can this compound-based PDT be combined with chemotherapy?
A4: Yes, combination therapy is a promising strategy.[3][4] By down-regulating P-gp, this compound-PDT can potentially increase the intracellular concentration and efficacy of chemotherapeutic drugs that are substrates of this transporter, such as doxorubicin.[3][5] This can lead to synergistic anti-cancer effects.[3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low phototoxicity in MDR cells | 1. Inadequate cellular uptake of this compound. 2. Insufficient light dose or incorrect wavelength. 3. Low oxygen concentration at the time of irradiation. 4. Aggregation of this compound in the culture medium. | 1. Optimize incubation time and concentration of this compound. Verify uptake using fluorescence microscopy or flow cytometry. Consider using a nanocarrier to improve solubility and delivery. 2. Ensure the light source emits at the correct wavelength for this compound's absorption peak (typically in the red region of the spectrum). Calibrate the light source to deliver a precise light dose. 3. Ensure cells are in a well-oxygenated environment during light exposure. 4. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute in serum-containing medium just before use to minimize aggregation. |
| High variability in experimental results | 1. Inconsistent cell seeding density. 2. Fluctuation in light source intensity. 3. Inconsistent incubation times with this compound. 4. Photobleaching of this compound before or during irradiation. | 1. Ensure a uniform number of cells are seeded in each well or dish. 2. Regularly check the output of the light source. 3. Use a timer to ensure consistent incubation periods. 4. Protect this compound solutions and treated cells from ambient light. |
| No significant difference in P-gp expression or function post-PDT | 1. Insufficient PDT dose to trigger the signaling pathway. 2. The chosen time point for analysis is not optimal for observing changes. 3. The MDR in the cell line is not primarily mediated by P-gp. | 1. Perform a dose-response experiment (both this compound concentration and light dose) to find the optimal PDT dose that affects P-gp. 2. Conduct a time-course experiment to determine the optimal time to assess P-gp expression (mRNA and protein) and function after PDT. 3. Characterize the MDR mechanism of your cell line to confirm the involvement of P-gp or other ABC transporters. |
| Toxicity observed in the dark (without light activation) | 1. High concentration of this compound. 2. Solvent toxicity (e.g., DMSO). | 1. Determine the dark toxicity of this compound with a dose-response curve and use a concentration that shows minimal toxicity without light. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Data Presentation
Table 1: Exemplary IC50 Values for Pheophorbide a-Mediated PDT in Cancer Cell Lines
(Note: These values are for Pheophorbide a and should be considered as a starting point for optimizing experiments with this compound.)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MES-SA | Uterine Sarcoma | 0.5 | [6] |
| MCF-7 | Breast Cancer | 0.5 | [1] |
Table 2: Experimental Parameters for Pheophorbide a-PDT in Combination with Doxorubicin
(Note: These parameters are for Pheophorbide a and may require adjustment for this compound.)
| Parameter | Value | Reference |
| Pheophorbide a Concentration | 2 µM | [4][6] |
| Doxorubicin Concentration | 0.4 µM | [4][6] |
| Incubation Time (Co-incubation) | 4 hours | [4][6] |
| Irradiation Time | 15 minutes | [4][6] |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy
-
Cell Seeding: Seed MDR cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in a complete cell culture medium. Replace the medium in the wells with the this compound-containing medium and incubate for a predetermined time (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm) and light dose (e.g., 10 J/cm²).[7]
-
Post-Irradiation Incubation: Return the cells to the incubator for 24-48 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.
Protocol 2: Western Blot for P-glycoprotein Expression
-
PDT Treatment: Treat MDR cells with this compound-PDT as described in Protocol 1 in larger culture dishes (e.g., 60 mm).
-
Cell Lysis: At a predetermined time point post-PDT (e.g., 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Mandatory Visualizations
Caption: Mechanism of this compound-PDT in overcoming MDR.
Caption: Experimental workflow for in vitro this compound-PDT.
References
- 1. Photodynamic therapy of Pheophorbide a inhibits the proliferation of human breast tumour via both caspase-dependent and -independent apoptotic pathways in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of pheophorbide a-mediated photodynamic therapy and its synergistic effect with doxorubicin on multiple drug-resistant uterine sarcoma cell MES-SA/Dx5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic Synergistic Effect of Pheophorbide a and Doxorubicin in Combined Treatment against Tumoral Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [ujcontent.uj.ac.za]
Reducing Pheophorbide b photobleaching during fluorescence imaging
Welcome to the technical support center for pheophorbide b fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this compound photobleaching.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is bright initially but fades rapidly. What is happening?
A1: This phenomenon is known as photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] this compound, like many fluorophores, is susceptible to photobleaching, especially under intense or prolonged illumination. The process is often mediated by reactive oxygen species (ROS) generated during the fluorescence excitation-emission cycle.
Q2: How can I minimize this compound photobleaching during my imaging experiments?
A2: There are several strategies to mitigate photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.[2]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use the microscope's shutter to block the light path when not actively acquiring images.[1]
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent.[3] Common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).[4][5]
-
Optimize Imaging Parameters: For confocal microscopy, use a higher scan speed with line averaging rather than a slow scan speed. This can reduce the total light dose on any single point.
-
Choose the Right Imaging System: If available, two-photon excitation microscopy can reduce photobleaching and phototoxicity in the out-of-focus planes.
Q3: Are there any downsides to using antifade reagents?
A3: While highly effective, some antifade reagents can have drawbacks. For instance, some antifade agents may reduce the initial fluorescence intensity of the dye, though they prolong its signal.[5][6] It is also important to note that certain antifade agents may not be compatible with all fluorophores or experimental techniques. For example, p-phenylenediamine (PPD) has been reported to react with cyanine dyes, and DABCO has been shown to diminish the signal from gold nanoparticles in correlative light-electron microscopy.[7][8]
Q4: Can the cellular environment affect this compound photostability?
A4: Yes, the local environment can significantly influence photostability. For instance, the aggregation state of this compound can affect its photophysical properties.[9] Encapsulation in nanoparticles has been shown to enhance the photostability of a similar molecule, pheophorbide a.[10] Therefore, factors that influence the local concentration and aggregation of this compound within cells or tissues can impact its photobleaching rate.
Troubleshooting Guides
Problem: Weak or No this compound Fluorescence Signal
| Potential Cause | Recommended Solution |
| Low Concentration of this compound | Increase the concentration of this compound used for labeling, but be mindful of potential cytotoxicity. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (Excitation max ~410 nm, 655 nm; Emission max ~675 nm). |
| pH of Mounting Medium | The fluorescence of some dyes is pH-sensitive. Ensure your mounting medium has a pH that is optimal for this compound fluorescence (typically around neutral to slightly alkaline). |
| Signal Quenching | Some components in the mounting medium or the biological sample itself can quench fluorescence.[6] Consider using a different mounting medium or washing the sample more thoroughly. |
Problem: Rapid Photobleaching of this compound Signal
| Potential Cause | Recommended Solution |
| High Excitation Intensity | Reduce the laser power or lamp intensity to the minimum level required for a good signal. Use neutral density filters if necessary.[2] |
| Prolonged Exposure Time | Minimize the time the sample is exposed to the excitation light. Use automated shutters and acquire images efficiently.[1] |
| Absence of Antifade Reagent | Prepare samples with a suitable antifade mounting medium. See the Experimental Protocols section for recipes. |
| Oxygen Availability | Photobleaching is often oxygen-dependent. For fixed samples, some antifade reagents work by scavenging oxygen. |
Problem: High Background or Autofluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence from Cells/Tissue | Acquire an image of an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing if your imaging software supports it. Autofluorescence is often stronger at shorter wavelengths, so optimizing excitation and emission filters can help.[2] |
| Fluorescent Impurities | Ensure all reagents, buffers, and glassware are clean and free of fluorescent contaminants.[2] |
| Non-specific Binding of this compound | Optimize your staining protocol to include thorough washing steps to remove unbound this compound. |
Data Presentation
The following tables provide illustrative quantitative data on the photostability of this compound under various conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
Table 1: Illustrative Photobleaching Rate Constants of this compound in Different Solvents
| Solvent | Dielectric Constant | Photobleaching Rate Constant (k) (s⁻¹) |
| Dichloromethane | 8.93 | 0.015 |
| Ethanol | 24.55 | 0.028 |
| Acetonitrile | 37.5 | 0.035 |
| Water | 80.1 | 0.052 |
Note: Data is hypothetical and based on general trends observed for similar molecules where photobleaching rates can be influenced by solvent polarity.
Table 2: Illustrative Comparison of Antifade Agents on this compound Photostability
| Antifade Agent | Initial Relative Fluorescence Intensity (%) | Fluorescence Half-life (s) |
| None (PBS/Glycerol) | 100 | 30 |
| n-Propyl Gallate (NPG) | 90 | 250 |
| DABCO | 95 | 220 |
| Commercial Mountant (e.g., VECTASHIELD®) | 85 | 300 |
Note: This data is illustrative. The effectiveness of antifade agents can vary. It has been noted that some antifade agents may slightly quench the initial fluorescence signal.[5][6]
Experimental Protocols
Protocol 1: Preparation of Antifade Mounting Medium
A. n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
To make a 90% glycerol solution, mix 9 parts glycerol with 1 part 1X PBS.
-
Prepare a 2% (w/v) stock solution of n-propyl gallate in the 90% glycerol/PBS solution. This may require gentle heating and stirring for several hours to fully dissolve.[7]
-
Adjust the pH of the final solution to ~7.4.
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light.
B. DABCO Antifade Mounting Medium
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, D27802)
-
Glycerol
-
10X PBS
-
Deionized water
-
0.1 M Tris-HCl, pH 8.5
-
Mowiol 4-88 (if a hardening medium is desired)
Procedure for Non-hardening Medium:
-
Prepare a solution of 1% (w/v) DABCO in 90% glycerol/10% 1X PBS.[11]
-
Ensure the DABCO is fully dissolved.
-
Store in aliquots at -20°C.
Procedure for Hardening Medium (Mowiol-DABCO):
-
Add 4.8 g of Mowiol 4-88 to 12 g of glycerol and mix well.
-
Add 12 ml of deionized water and leave it on a rotator at room temperature overnight.
-
Add 24 ml of 0.1 M Tris-HCl, pH 8.5.
-
Heat in a water bath to 50°C while mixing for about 30 minutes.
-
Add 1.25 g of DABCO and mix well.
-
Centrifuge at approximately 2000 rpm for 5 minutes to clarify.
-
Aliquot the supernatant and store at -20°C.[6]
Protocol 2: Quantitative Photobleaching Assay
This protocol outlines a method to quantify the photobleaching rate of this compound.
Materials:
-
Cells or sample labeled with this compound
-
Confocal laser scanning microscope with time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare your this compound-labeled sample and mount it using the desired mounting medium (with or without antifade).
-
Locate a region of interest (ROI) for imaging.
-
Set the imaging parameters (laser power, detector gain, pinhole size, scan speed) and keep them constant throughout the experiment.
-
Acquire a time-lapse series of images of the ROI. The time interval and total duration will depend on how quickly the fluorescence fades.
-
Open the image series in your analysis software.
-
Define an ROI within the labeled structure and measure the mean fluorescence intensity within this ROI for each time point.
-
Correct for background by measuring the mean intensity of a region with no fluorescence and subtracting this from your ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity versus time.
-
Fit the data to an exponential decay function (e.g., single or double exponential) to determine the photobleaching rate constant(s).[12]
Visualizations
Caption: Signaling pathway of this compound photobleaching.
Caption: Troubleshooting workflow for rapid photobleaching.
References
- 1. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. Analysis of antiphotobleaching reagents for use with FluoroNanogold in correlative microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imb.uq.edu.au [imb.uq.edu.au]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Tumor-Specific Accumulation of Pheophorbide b
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the tumor-specific accumulation of Pheophorbide b for photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the systemic delivery of free this compound for cancer therapy?
A1: The primary challenges with systemic delivery of free this compound include its inherent hydrophobicity, which leads to poor solubility in aqueous environments and rapid clearance from circulation. This results in low bioavailability and non-specific distribution to healthy tissues, potentially causing off-target toxicity and limiting the effective dose that reaches the tumor.[1][2][3]
Q2: How can nanoparticle-based delivery systems improve the tumor accumulation of this compound?
A2: Nanoparticle-based delivery systems can significantly enhance the tumor accumulation of this compound through several mechanisms:
-
Improved Solubility and Stability: Encapsulating hydrophobic this compound within nanoparticles improves its dispersibility and stability in the bloodstream.[1][2][4]
-
Prolonged Circulation: Nanoparticles can be engineered to evade rapid clearance by the reticuloendothelial system, thereby extending their circulation half-life and increasing the probability of reaching the tumor site.
-
Passive Targeting (EPR Effect): Tumors often have leaky blood vessels and poor lymphatic drainage, a phenomenon known as the enhanced permeability and retention (EPR) effect. Nanoparticles within a specific size range can preferentially extravasate into the tumor interstitium and are retained, leading to passive accumulation.[5]
-
Active Targeting: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on the surface of cancer cells, further enhancing tumor-specific uptake.[5]
Q3: What is the difference between passive and active targeting in the context of this compound nanoparticle delivery?
A3:
-
Passive targeting relies on the pathophysiological characteristics of the tumor microenvironment, primarily the EPR effect, to achieve preferential accumulation of nanoparticles in the tumor tissue.[5]
-
Active targeting involves the use of specific ligands conjugated to the nanoparticle surface to recognize and bind to complementary molecules on the cancer cell surface. This enhances cellular uptake through receptor-mediated endocytosis.[5] For example, cyclic RGD peptides can be used to target integrins that are often overexpressed on tumor cells.[3]
Troubleshooting Guides
Problem 1: Low cellular uptake of this compound-loaded nanoparticles.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal nanoparticle size or surface charge. | Characterize the size and zeta potential of your nanoparticles. For efficient cellular uptake, a size range of 50-200 nm is often desirable. A positive surface charge can enhance interaction with the negatively charged cell membrane but may also lead to non-specific uptake and toxicity. |
| Lack of specific targeting moieties. | If using non-targeted nanoparticles, consider incorporating active targeting ligands (e.g., folate, transferrin, cRGD) that bind to receptors overexpressed on your target cancer cell line.[3][5] |
| Aggregation of nanoparticles in culture medium. | Ensure the colloidal stability of your nanoparticles in your specific cell culture medium. Aggregation can be assessed by dynamic light scattering (DLS) over time. Modifying the nanoparticle surface with polymers like polyethylene glycol (PEG) can improve stability. |
| Cell line-specific differences in endocytic pathways. | Investigate the primary endocytic pathways utilized by your target cells. The design of your nanoparticles (e.g., size, shape, surface chemistry) can be tailored to favor specific uptake mechanisms. |
Problem 2: Poor in vivo therapeutic efficacy despite good in vitro results.
| Possible Cause | Troubleshooting Suggestion |
| Rapid clearance of nanoparticles from circulation. | Evaluate the pharmacokinetic profile of your nanoparticles. Surface modification with PEG ("PEGylation") can reduce opsonization and subsequent clearance by the mononuclear phagocyte system, leading to a longer circulation half-life. |
| Insufficient tumor accumulation. | Quantify the biodistribution of your nanoparticles at various time points post-injection. If accumulation is low, consider optimizing the nanoparticle design for enhanced EPR effect or incorporating active targeting strategies.[5] A study showed that folate-PEG-PLGA nanoparticles increased Pheophorbide a accumulation in tumor tissue by more than ten times.[5] |
| Limited light penetration into the tumor tissue. | Ensure the wavelength of the activation light is appropriate for deep tissue penetration (typically in the red to near-infrared region). The light dose and delivery method should be optimized for the specific tumor model. Pheophorbide a has a maximum absorption wavelength of around 666 nm.[6] |
| Development of treatment resistance. | Investigate potential resistance mechanisms. For instance, the NRF2 signaling pathway can confer resistance to PDT by upregulating antioxidant responses. Silencing NRF2 has been shown to enhance the efficacy of Pheophorbide a-based PDT.[7] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Pheophorbide a Formulations
| Formulation | Cell Line | Light Dose | IC50 | Reference |
| PS5 (Trimethyl-15²-[L-aspartyl]pheophorbide a) | A549 | 0.5 J/cm² | 0.859 µM | [8] |
| m-THPC | A549 | 0.5 J/cm² | 1.179 µM | [8] |
| PS5 | A549 | 1.5 J/cm² | 0.321 µM | [8] |
| m-THPC | A549 | 1.5 J/cm² | 0.745 µM | [8] |
| Pheophorbide a | LNCaP & PC3 | Not specified | ~90% viability reduction at 0.25 µM | [5] |
| Pheophorbide a | MCF-7 (Doxorubicin-resistant) | Not specified | ~85% viability reduction at 2.5 µM | [5] |
| Pheophorbide a + Doxorubicin | HeLa | 6.4 J/cm² | Enhanced cytotoxicity at 2 µM Pheophorbide a and 0.2 µM Doxorubicin | [5][9] |
| Pheophorbide a | MES-SA | Not specified | 0.5 µM | [10] |
| Pheophorbide a | MDA-MB-231 | Not specified | 0.5 µM | [10] |
Table 2: In Vivo Tumor Growth Inhibition with Pheophorbide a-Based PDT
| Formulation | Tumor Model | Treatment | Outcome | Reference |
| Pheophorbide a | DMBA/TPA-induced mouse papillomas | PDT | 17.5% lesion removal after first week, 31.7% after second week | [5] |
| cRGD-modified liposomes with Pheophorbide a and anti-PD-L1 | Mouse breast cancer | PDT + Immunotherapy | Enhanced antitumor immune response | [5] |
| Intratumoral Pheophorbide a | Murine oral squamous cell carcinoma | PDT | Decreased PCNA expression, activation of apoptosis | [5] |
| Intratumoral this compound | Oral squamous cell carcinoma xenograft | PDT (100 J/cm²) | Inhibited tumor growth by up to 60% compared to control | [10] |
Experimental Protocols
1. Preparation of Pheophorbide a-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
-
Objective: To encapsulate the hydrophobic photosensitizer Pheophorbide a into biodegradable poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles.
-
Materials: Pheophorbide a, PLGA, dichloromethane (DCM), polyvinyl alcohol (PVA) solution, deionized water.
-
Procedure:
-
Dissolve a specific amount of PLGA and Pheophorbide a in DCM to form the organic phase.
-
Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath. This forms an oil-in-water (o/w) emulsion.
-
Continue sonication for a specified time to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in an appropriate buffer or lyophilize for long-term storage.
-
-
Characterization: The resulting nanoparticles should be characterized for size and polydispersity index (PDI) by Dynamic Light Scattering (DLS), surface charge by zeta potential measurement, morphology by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM), and drug loading content and encapsulation efficiency by UV-Vis spectroscopy or fluorescence spectroscopy after dissolving the nanoparticles in a suitable organic solvent.
2. In Vitro Phototoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxicity of Pheophorbide a formulations upon light irradiation.
-
Materials: Target cancer cell line, cell culture medium, Pheophorbide a formulation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, dimethyl sulfoxide (DMSO), 96-well plates, light source with a specific wavelength (e.g., 660 nm LED).[11]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the Pheophorbide a formulation. Include control groups with no treatment and with the nanoparticle vehicle only.
-
Incubate the cells for a specific duration (e.g., 4-24 hours) to allow for nanoparticle uptake.
-
Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular formulation.
-
Add fresh medium and irradiate the cells with a light source at a specific wavelength and dose (e.g., 25 mW/cm² for 20 minutes).[11] Keep a set of plates as dark controls (no irradiation).
-
Incubate the cells for a further 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Visualizations
Caption: Workflow for developing and testing this compound nanoparticles.
Caption: NRF2 signaling pathway in PDT resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pheophorbide A–Mediated Photodynamic Therapy Potentiates Checkpoint Blockade Therapy of Tumor with Low PD–L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ujcontent.uj.ac.za]
- 5. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sensitivity of cancer cells to pheophorbide a-based photodynamic therapy is enhanced by Nrf2 silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significant Tumor Inhibition of Trimethyl‐152‐[L‐aspartyl]pheophorbide a in Tumor Photodynamic Therapy≠ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Synergistic Effect of Pheophorbide a and Doxorubicin in Combined Treatment against Tumoral Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pheophorbide b Derivative Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pheophorbide b (Phorb b) derivatives, specifically focusing on minimizing their dark toxicity.
Frequently Asked Questions (FAQs)
Q1: What is "dark toxicity" and why is it a concern for this compound derivatives?
A1: Dark toxicity refers to the inherent cytotoxicity of a photosensitizer, such as a this compound derivative, in the absence of light activation. An ideal photosensitizer for photodynamic therapy (PDT) should be non-toxic in the dark to minimize side effects on healthy tissues that are not exposed to light.[1] High dark toxicity can lead to off-target effects and reduce the therapeutic window of the PDT agent.
Q2: What are the primary causes of high dark toxicity in Phorb b derivatives?
A2: High dark toxicity in Phorb b derivatives can stem from several factors:
-
Aggregation: Pheophorbide derivatives, particularly those with high lipophilicity, have a tendency to aggregate in aqueous environments. These aggregates can be cytotoxic.[2][3]
-
Subcellular Localization: Accumulation in sensitive organelles, such as mitochondria, in the absence of light can trigger apoptotic pathways.[2]
-
Chemical Structure: The nature and position of substituents on the pheophorbide macrocycle can influence its interaction with cellular components, leading to dark toxicity.
Q3: How can the dark toxicity of Phorb b derivatives be minimized through chemical modification?
A3: Several strategies involving chemical modification can be employed:
-
Increasing Hydrophilicity: The addition of polar or charged moieties, such as amino acids, sugars, or polyethylene glycol (PEG) chains, can improve water solubility and reduce aggregation, thereby lowering dark toxicity.
-
Targeted Delivery: Conjugating the Phorb b derivative to a targeting ligand (e.g., an antibody or peptide) that directs it to tumor cells can reduce its concentration in healthy tissues and thus its overall dark toxicity.
-
Encapsulation: Formulating the Phorb b derivative within nanoparticles, liposomes, or micelles can shield its inherent toxicity, improve its pharmacokinetic profile, and facilitate targeted delivery.[4][5][6]
Q4: What is the Phototoxicity Index (PI) and how is it used to evaluate Phorb b derivatives?
A4: The Phototoxicity Index (PI) is a ratio used to quantify the light-specific activity of a photosensitizer. It is calculated as the ratio of the dark toxicity (IC50 in the dark) to the phototoxicity (IC50 with light exposure). A higher PI value indicates a more desirable photosensitizer, as it signifies a larger difference between its dark and light-induced toxicity, suggesting a wider therapeutic window.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound derivatives.
Issue 1: High Dark Toxicity Observed in Cell Viability Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | 1. Solvent Selection: Ensure the derivative is fully dissolved in a suitable stock solvent (e.g., DMSO) before dilution in culture medium. 2. Final Concentration: Avoid high concentrations of the derivative in the final culture medium that may promote aggregation. 3. Formulation: Consider using a formulation agent like Cremophor EL or encapsulating the derivative in nanoparticles to improve solubility.[3][4] |
| Prolonged Incubation Time | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 4, 12, 24 hours) to determine the optimal incubation time that allows for sufficient cellular uptake without causing significant dark toxicity.[7] |
| Cell Line Sensitivity | 1. Cell Line Screening: Test the derivative on a panel of cell lines to identify models with lower sensitivity to its dark effects. |
| Assay Interference | 1. Control for Absorbance: Some pheophorbide derivatives may absorb light at the same wavelength used for reading the MTT formazan product (around 570 nm). Run a control with the compound in cell-free media to check for interference.[8] |
Issue 2: Inconsistent Phototoxicity Results
| Possible Cause | Troubleshooting Steps |
| Suboptimal Light Dose | 1. Light Dose-Response Curve: Perform a light dose-response experiment to determine the optimal light fluence (J/cm²) for activating the photosensitizer without causing significant damage to control cells.[7] 2. Light Source Calibration: Regularly calibrate the light source to ensure consistent power output.[7] |
| Insufficient Cellular Uptake | 1. Uptake Kinetics Study: Perform a cellular uptake study using fluorescence microscopy or flow cytometry to determine the time point of maximum intracellular accumulation of the Phorb b derivative.[9] |
| Oxygen Depletion | 1. Cell Density: Avoid using overly confluent cell cultures, as this can lead to hypoxic conditions that limit the generation of reactive oxygen species (ROS) upon photoactivation.[10] |
Quantitative Data Summary
The following table summarizes the dark toxicity and phototoxicity of selected pheophorbide derivatives from the literature. Note that data for this compound derivatives is limited, and thus, data for Pheophorbide a derivatives are included for illustrative purposes.
| Derivative | Modification | Cell Line | Dark Toxicity (IC50, µM) | Phototoxicity (IC50, µM) | Phototoxicity Index (PI) |
| Pheophorbide a | - | MES-SA | > 10 | 0.5 | > 20 |
| Pheophorbide a | - | Hep3B | > 10 | 1.5 | > 6.7 |
| Zinc Pheophorbide a | Zinc substitution | MCF-7 | Not specified, low | ~1.0 (with HSA) | Not calculated |
| Pheophorbide a 17-diethylene glycol ester (XL-8) | Esterification at C17 | HeLa | > 10 (up to 80% viability at 0.5 µM) | ~0.1 | > 100 |
| Trimethyl-15²-[L-aspartyl]pheophorbide a | L-aspartic acid conjugation | A549 | > 1 (non-toxic at <1 µM) | 0.859 (at 0.5 J/cm²) | > 1.16 |
Data extracted from multiple sources for illustrative purposes. Experimental conditions such as light dose and incubation time vary between studies.[4][11][12][13][14]
Experimental Protocols
1. MTT Assay for Cytotoxicity Assessment
This protocol is adapted for evaluating photosensitizers.[8][15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Compound Incubation: Treat the cells with various concentrations of the this compound derivative. For dark toxicity assessment, wrap the plate in aluminum foil. For phototoxicity, this is the pre-incubation period before light exposure. Incubate for a predetermined time (e.g., 4-24 hours).
-
Light Exposure (for Phototoxicity):
-
Wash the cells twice with PBS to remove the compound-containing medium.
-
Add fresh, phenol red-free medium.
-
Irradiate the cells with a light source of the appropriate wavelength (typically around 670 nm for pheophorbides) and a predetermined light dose.[11]
-
Include a "dark" control plate that is treated with the compound but not exposed to light.
-
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
2. Annexin V/PI Staining for Apoptosis/Necrosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
-
Cell Treatment: Treat cells with the this compound derivative and expose them to light as described in the phototoxicity protocol.
-
Cell Harvesting: At a specified time point post-treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
Caption: Workflow for assessing the dark and phototoxicity of Phorb b derivatives.
Caption: Key steps in PDT-induced mitochondrial-mediated apoptosis.
Caption: A decision tree for troubleshooting high dark toxicity in experiments.
References
- 1. Current Challenges and Opportunities of Photodynamic Therapy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Photodynamic Therapy—Current Limitations and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significant Tumor Inhibition of Trimethyl‐152‐[L‐aspartyl]pheophorbide a in Tumor Photodynamic Therapy≠ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 19. ptglab.com [ptglab.com]
Troubleshooting Pheophorbide b instability in cell culture media
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working with Pheophorbide b, focusing on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changes color or loses fluorescence after being added to the cell culture medium. What is happening?
A1: This is a common sign of this compound degradation or aggregation. Several factors can cause this, including photobleaching (exposure to light), pH shifts in the medium, interactions with media components like serum, and aggregation due to poor solubility.[1][2] Degradation can be monitored by observing changes in the compound's specific absorption spectra, such as a decrease in the maximum absorption peak or the appearance of new bands.[1][3]
Q2: How does light exposure affect this compound stability?
A2: this compound, like many photosensitizers, is susceptible to photodegradation or "photobleaching" upon exposure to light, especially specific wavelengths that it absorbs.[1][4] This process can alter its chemical structure and reduce its photodynamic activity. It is crucial to protect this compound solutions from light during preparation, incubation, and storage to ensure experimental reproducibility.[5]
Q3: What is the optimal pH for this compound stability in aqueous solutions?
A3: Porphyrin-based compounds can be sensitive to pH. While specific data for this compound is limited, related compounds often show instability in highly acidic or alkaline conditions.[6][7] Cell culture media are typically buffered to a physiological pH of ~7.4, but factors like high cell metabolism can cause localized pH shifts. It is recommended to work within a pH range of 7.2-7.6 and to use fresh media to ensure proper buffering capacity.
Q4: How does serum in the culture medium interact with this compound?
A4: this compound can bind to proteins present in serum, most notably human serum albumin (HSA).[8][9][10] This binding can be advantageous, as it may increase solubility and reduce aggregation.[9] However, it can also alter the compound's photophysical properties and its availability to cells, potentially reducing its efficacy if the binding is too strong.[8][9] The effects can vary between cell types.[9]
Q5: My this compound is precipitating in the culture medium. How can I improve its solubility?
A5: this compound has poor water solubility.[11][12] To prevent precipitation, it is essential to first dissolve it in an organic solvent like DMSO before preparing the final working solution in aqueous media. The final concentration of the organic solvent should be kept low (typically <1% v/v) to avoid cytotoxicity.[1] Ensure the stock solution is added to the media with gentle mixing to facilitate dispersion.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Rapid Loss of Activity or Inconsistent Results
| Possible Cause | Suggested Solution |
| Photodegradation | Work in a darkened room or use red light. Cover plates and tubes with aluminum foil during incubation and handling.[5] Minimize the duration of light exposure during microscopy or other measurements. |
| Chemical Degradation | Prepare fresh working solutions for each experiment from a frozen stock. Do not store diluted aqueous solutions for more than one day.[12] Confirm the pH of your final culture medium is within the 7.2-7.6 range. |
| Inaccurate Concentration | Verify the concentration of your stock solution using spectrophotometry. Ensure the solvent (e.g., DMSO) is fully evaporated from the solid compound before weighing. |
| Interaction with Serum | If results are inconsistent, consider reducing the serum concentration or using serum-free media for the duration of the experiment. Note that this may affect cell health and require optimization. |
Issue 2: Visible Precipitate or Aggregation in Media
| Possible Cause | Suggested Solution |
| Poor Solubility | Ensure the stock solution in organic solvent (e.g., DMSO) is fully dissolved before diluting into aqueous media. Add the stock solution to the media dropwise while gently vortexing or swirling to prevent localized high concentrations and precipitation. |
| Aggregation Over Time | Aggregation can occur even in solution.[2] Use the prepared media immediately. If storage is necessary, keep it protected from light at 4°C for a short period, but validate that this does not affect your results. |
| Interaction with Media Components | Certain salts or components in the media might promote precipitation. Test the solubility in a simpler buffered solution (e.g., PBS) first, then in the complete medium. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is designed to maximize solubility and minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
Methodology:
-
Prepare Stock Solution (e.g., 1 mM):
-
Under subdued light, accurately weigh the required amount of this compound.
-
Dissolve the solid in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Ensure it is completely dissolved by gentle vortexing.
-
Aliquot the stock solution into amber tubes and store at -20°C, protected from light. Stability at this temperature is generally high (≥4 years for similar compounds).[12]
-
-
Prepare Working Solution:
-
Thaw a stock solution aliquot.
-
Perform a serial dilution. First, dilute the DMSO stock into PBS or serum-free medium to an intermediate concentration.
-
Add the intermediate dilution to the final complete cell culture medium to achieve the desired final concentration. Crucially, the final DMSO concentration should not exceed 1% to avoid solvent toxicity. [1]
-
Use the final working solution immediately. Do not store aqueous dilutions.[12]
-
Protocol 2: Spectrophotometric Assay for Stability Assessment
This protocol allows for the quantitative assessment of this compound stability in your specific cell culture medium over time.
Materials:
-
This compound working solution in your chosen cell culture medium.
-
96-well, black, clear-bottom microplates.[13]
-
Spectrophotometer or plate reader capable of measuring absorbance.
-
Cell culture incubator (37°C, 5% CO₂).
Methodology:
-
Preparation:
-
Prepare a fresh working solution of this compound in your cell culture medium at the desired experimental concentration.
-
Dispense 200 µL of the solution into multiple wells of a 96-well plate. Include wells with medium only as a blank control.
-
-
Experimental Conditions:
-
Time Zero (T=0): Immediately measure the absorbance spectrum of the solution in a set of wells. The characteristic Soret band for pheophorbides is around 410 nm, with a Q-band around 666 nm.[12] Record the peak absorbance value.
-
Incubation: Place the plate in a 37°C incubator. For light exposure studies, place a parallel plate under a controlled light source while keeping a control plate wrapped in foil.
-
-
Time-Point Measurements:
-
At designated time points (e.g., 1, 2, 4, 8, 24 hours), remove the plate(s) from the incubator and immediately measure the absorbance spectra again.
-
-
Data Analysis:
-
Subtract the blank (medium only) absorbance from all readings.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 reading.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your specific conditions. A decrease in the main absorption peak indicates degradation.[1][3]
-
Visual Guides
Factors Influencing this compound Instability
References
- 1. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-Spectroscopic and Molecular Modeling Studies of Interactions Between Anionic Porphyrin and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Human serum albumin complexes with chlorophyll and chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pheophorbide b Loading in Liposomal Carriers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pheophorbide b loading in liposomal carriers.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental process.
Q1: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low encapsulation efficiency (EE%) is a common challenge when working with hydrophobic molecules like this compound. Several factors could be contributing to this issue:
-
Suboptimal Drug-to-Lipid Ratio: An excess of this compound relative to the lipid content can lead to drug aggregation and precipitation, preventing its incorporation into the liposomal bilayer. Conversely, too little drug will naturally result in a low amount of encapsulated material. It is crucial to optimize this ratio empirically.[1][2]
-
Inappropriate Lipid Composition: The choice of phospholipids and the inclusion of cholesterol significantly impact the stability and loading capacity of the liposomes. A rigid lipid bilayer, often achieved by incorporating cholesterol, can enhance the retention of hydrophobic drugs.[3][4]
-
Issues with the Preparation Method: The thin-film hydration method is commonly used for passive loading of hydrophobic drugs. Incomplete hydration of the lipid film or a hydration temperature below the phase transition temperature (Tc) of the lipids can lead to poor liposome formation and consequently, low EE%.[5]
-
This compound Aggregation: Due to its hydrophobic nature, this compound can aggregate in aqueous environments, making it unavailable for encapsulation.[2]
Troubleshooting Steps:
-
Optimize the Drug-to-Lipid Ratio: Systematically vary the initial drug-to-lipid molar ratio (e.g., from 1:100 to 1:10) to identify the optimal concentration for maximizing EE%.
-
Adjust Lipid Composition:
-
Refine the Preparation Protocol:
-
Ensure the organic solvent is completely removed to form a thin, uniform lipid film.
-
Hydrate the lipid film with a suitable buffer at a temperature above the Tc of the lipids used.[5]
-
Consider using a small amount of an organic co-solvent (like DMSO) during hydration to improve the solubility of this compound, but be mindful of its potential effects on liposome stability.
-
Q2: I am observing precipitation or aggregation of this compound during the hydration step. What should I do?
A2: This is a clear indication that the this compound is not being incorporated into the lipid bilayer and is instead clumping together in the aqueous hydration medium.
Troubleshooting Steps:
-
Co-dissolve Drug and Lipids: Ensure that the this compound is completely dissolved along with the lipids in the organic solvent before creating the thin film. This promotes a more uniform distribution of the drug within the lipid film, facilitating its incorporation into the bilayers during hydration.
-
Optimize Hydration Conditions: Gentle agitation during hydration can help, but vigorous shaking might sometimes promote aggregation. Experiment with different levels of agitation.
-
Use of a Co-solvent: As mentioned, a small percentage of a water-miscible organic solvent (e.g., ethanol or DMSO) in the hydration buffer can help maintain the solubility of this compound. However, this should be done cautiously and followed by a purification step to remove the solvent.
Q3: My prepared this compound-loaded liposomes are not stable and tend to aggregate over time. How can I improve their stability?
A3: Liposome stability is crucial for their shelf-life and in vivo performance. Aggregation can be caused by several factors.
Troubleshooting Steps:
-
Incorporate Charged Lipids: Including a small percentage (e.g., 5-10 mol%) of a charged lipid like DSPG (negatively charged) or DOTAP (positively charged) can increase the zeta potential of the liposomes. This creates electrostatic repulsion between the vesicles, preventing aggregation.
-
Optimize Cholesterol Content: Cholesterol is known to enhance the stability of the liposomal membrane by increasing its rigidity.[3][6]
-
PEGylation: Incorporating PEGylated lipids (e.g., DSPE-PEG2000) into your formulation can provide a steric barrier on the surface of the liposomes, preventing them from getting too close and aggregating.
-
Storage Conditions: Store the liposome suspension at an appropriate temperature, typically between 4°C and 8°C. Avoid freezing unless a suitable cryoprotectant is used, as the formation of ice crystals can disrupt the liposomal structure.
Q4: How do I accurately determine the encapsulation efficiency of this compound in my liposomes?
A4: Accurate determination of EE% is critical for optimizing your formulation. The general principle involves separating the encapsulated drug from the unencapsulated (free) drug and then quantifying the amount of drug in the liposomes.
Methodology:
-
Separation of Free Drug:
-
Size Exclusion Chromatography (SEC): This is a common and effective method. A column (e.g., Sephadex G-50) is used to separate the larger liposomes (which elute first) from the smaller, free drug molecules.
-
Dialysis: The liposome suspension is placed in a dialysis bag with a suitable molecular weight cut-off (MWCO) and dialyzed against a buffer to remove the free drug.
-
Centrifugation/Ultrafiltration: Specialized centrifugal filter units can be used to separate the liposomes from the aqueous medium containing the free drug.
-
-
Quantification of Encapsulated Drug:
-
UV-Vis Spectroscopy:
-
After separating the free drug, disrupt the liposomes using a suitable solvent (e.g., methanol or DMSO) to release the encapsulated this compound.
-
Measure the absorbance of the solution at the maximum absorbance wavelength (λmax) of this compound (around 665 nm).
-
Calculate the concentration of this compound using a standard calibration curve.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more sensitive and specific method for quantifying this compound, especially in complex mixtures.
-
Calculation of Encapsulation Efficiency (EE%):
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Section 2: Data Presentation
The following tables provide illustrative data on how different formulation parameters can influence the characteristics of this compound-loaded liposomes. Note: This data is representative and intended for guidance. Actual results may vary depending on the specific experimental conditions.
Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency and Liposome Size
| Formulation | Lipid Composition (molar ratio) | Drug-to-Lipid Ratio (molar) | Encapsulation Efficiency (%) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| A | DSPC:Cholesterol (7:3) | 1:100 | 92 ± 4 | 125 ± 5 | 0.15 |
| B | DSPC:Cholesterol (7:3) | 1:50 | 85 ± 5 | 130 ± 6 | 0.18 |
| C | DSPC:Cholesterol (7:3) | 1:20 | 68 ± 6 | 142 ± 8 | 0.25 |
| D | DSPC:Cholesterol (7:3) | 1:10 | 45 ± 7 | 155 ± 10 | 0.32 |
Table 2: Influence of Lipid Composition on this compound Loading and Liposome Stability
| Formulation | Lipid Composition (molar ratio) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Stability (Aggregation after 1 week at 4°C) |
| E | DSPC | 75 ± 6 | -5 ± 2 | Moderate |
| F | DSPC:Cholesterol (7:3) | 88 ± 5 | -8 ± 3 | Low |
| G | DSPC:Cholesterol:DSPE-PEG2000 (6.5:3:0.5) | 85 ± 4 | -12 ± 3 | Very Low |
| H | DSPC:Cholesterol:DSPG (6.5:3:0.5) | 82 ± 5 | -35 ± 4 | Very Low |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
This protocol describes a standard method for the passive loading of this compound into liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution:
-
Weigh the desired amounts of DSPC, cholesterol, and this compound to achieve the target molar ratios.
-
Dissolve the lipids and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the Tc of the lipids (for DSPC, >55°C) to facilitate solvent evaporation.
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the Tc of the lipids.
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask gently by hand or on the rotary evaporator (without vacuum) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Sonication and Extrusion (Size Reduction):
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times. Ensure the extruder is maintained at a temperature above the Tc of the lipids.
-
-
Purification:
-
Remove the unencapsulated this compound using size exclusion chromatography or dialysis as described in FAQ Q4.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using UV-Vis spectroscopy or HPLC.
-
Protocol 2: Determination of Encapsulation Efficiency by UV-Vis Spectroscopy
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) with known concentrations.
-
Measure the absorbance of each standard at the λmax of this compound (around 665 nm).
-
Plot a graph of absorbance versus concentration to generate a standard calibration curve.
-
-
Measure Total Drug Concentration:
-
Take a small aliquot of the liposome suspension before the purification step.
-
Add a sufficient amount of methanol to disrupt the liposomes and dissolve the this compound.
-
Measure the absorbance and determine the total drug concentration using the calibration curve.
-
-
Measure Encapsulated Drug Concentration:
-
Take an aliquot of the purified liposome suspension.
-
Disrupt the liposomes with methanol.
-
Measure the absorbance and determine the concentration of the encapsulated drug using the calibration curve.
-
-
Calculate Encapsulation Efficiency:
-
Use the formula: EE% = (Concentration of encapsulated drug / Total drug concentration) x 100.
-
Section 4: Mandatory Visualizations
Caption: Experimental workflow for preparing this compound-loaded liposomes.
Caption: Key factors influencing this compound encapsulation efficiency.
References
- 1. Physicochemical Characteristics and Anticancer Properties of the Liposomal Form of Pyropheophorbide-a Methyl Ester: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing photodynamic therapy by liposomal formulation of the photosensitizer pyropheophorbide-a methyl ester: in vitro and ex vivo comparative biophysical investigations in a colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pheophorbide b Synthesis Scale-Up
Welcome to the technical support center for the synthesis of Pheophorbide b. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and industrial-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for large-scale this compound synthesis?
A1: The most common and economically viable starting material for the large-scale semi-synthesis of this compound is Chlorophyll b. Chlorophyll b can be extracted from a variety of green plant sources, with spinach, alfalfa, and microalgae being common choices for industrial applications due to their high chlorophyll content.[1] The choice of source material can be influenced by factors such as availability, cost, and the presence of interfering compounds.
Q2: What are the primary chemical transformation steps in converting Chlorophyll b to this compound, and what are the scale-up concerns for each?
A2: The conversion of Chlorophyll b to this compound involves two main steps: the removal of the phytol tail (dephytylation) and the removal of the central magnesium ion (demetallation).
-
Dephytylation: This is typically an enzymatic reaction using chlorophyllase. On a large scale, challenges include ensuring uniform mixing of the enzyme with the chlorophyll substrate, maintaining optimal temperature and pH for enzyme activity, and the potential for enzyme inhibition by co-extractants. Inactivation of the enzyme after the reaction is complete is also a critical step to prevent unwanted side reactions.[2]
-
Demetallation: This is an acid-catalyzed reaction to remove the central magnesium ion. When scaling up, controlling the acid concentration and reaction temperature is crucial to prevent degradation of the pheophorbide molecule. Inefficient mixing can lead to localized areas of high acid concentration, causing side product formation. The neutralization and removal of the acid post-reaction also present challenges at an industrial scale.
Q3: I am observing a significant decrease in yield as I scale up my synthesis. What are the likely causes?
A3: Yield loss during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to incomplete reactions, localized overheating, or uneven distribution of reactants, all of which can lower the yield.
-
Heat Transfer Issues: Exothermic or endothermic reactions that are easily managed in the lab can become problematic at scale. Poor heat transfer can lead to temperature gradients within the reactor, promoting side reactions and degradation of the product.
-
Phase Separation Problems: During workup and extraction, the larger volumes can lead to challenges in achieving clean phase separation, resulting in product loss to the aqueous phase or the formation of emulsions.
-
Extended Reaction Times: Longer processing times at a larger scale can expose the product to harsh conditions for extended periods, leading to degradation.
Q4: My final product purity is lower than what I achieve in the lab. What impurities should I be looking for and how can I remove them?
A4: Common impurities in large-scale this compound synthesis include:
-
Pheophorbide a: If the starting chlorophyll mixture was not pure Chlorophyll b, Pheophorbide a will be a major impurity.
-
Pyrothis compound: This can form through decarboxylation of this compound, often promoted by excessive heat during the reaction or purification steps.
-
Chlorophyllides: Incomplete demetallation will leave behind chlorophyllide b.
-
Epimers: The stereocenter at the C13² position is susceptible to epimerization under acidic or basic conditions, leading to the formation of this compound'.
Large-scale purification is typically achieved through column chromatography.[3][4] However, scaling up preparative HPLC can be costly and time-consuming. Alternative methods like crystallization can be effective for removing many of these impurities, but developing a robust crystallization protocol for large volumes can be challenging.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete enzymatic dephytylation. | Optimize enzyme concentration, temperature, and pH for the larger scale. Ensure efficient stirring to maximize enzyme-substrate interaction. Consider using immobilized enzymes for easier separation and reuse. |
| Degradation during acid-catalyzed demetallation. | Carefully control the rate of acid addition and maintain a consistent temperature throughout the reactor. Use a jacketed reactor with efficient cooling/heating. Reduce the reaction time as much as possible. | |
| Product loss during workup and extraction. | Optimize solvent volumes and mixing for efficient extraction at a larger scale. Use centrifugation to aid in phase separation if emulsions form. | |
| Low Purity of Final Product | Presence of Pheophorbide a impurity. | Start with a highly purified Chlorophyll b source. If not possible, optimize the chromatographic separation to resolve Pheophorbide a and b. |
| Formation of Pyrothis compound. | Avoid excessive heat during all stages of the synthesis and purification. Use vacuum evaporation at low temperatures for solvent removal. | |
| Incomplete demetallation. | Ensure sufficient acid concentration and reaction time for complete magnesium removal. Monitor the reaction progress using UV-Vis spectroscopy. | |
| Epimerization to this compound'. | Maintain neutral pH during workup and purification steps. Avoid prolonged exposure to acidic or basic conditions. | |
| Difficulty with Product Isolation/Crystallization | Presence of oils and other lipophilic impurities from the natural extract. | Perform a preliminary purification step, such as a liquid-liquid extraction or a rough column chromatography, on the crude extract before proceeding with the synthesis. |
| Inappropriate solvent system for crystallization. | Screen a variety of solvent systems and solvent ratios to find the optimal conditions for this compound crystallization. Consider anti-solvent crystallization. | |
| Slow filtration of the crystallized product. | Optimize the crystal size and morphology by controlling the rate of cooling or solvent addition during crystallization. |
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale this compound Synthesis Parameters (Illustrative)
| Parameter | Lab-Scale (1 g) | Pilot-Scale (1 kg) | Key Challenges in Scale-Up |
| Starting Material (Chlorophyll b) | 1 g | 1000 g | Sourcing consistent quality raw material in large quantities. |
| Enzyme (Chlorophyllase) | 10 mg | 10 g | Cost of enzyme, ensuring homogeneous distribution. |
| Reaction Vessel | 100 mL flask | 20 L reactor | Heat and mass transfer limitations. |
| Typical Yield | 85% | 65% | Inefficient mixing, longer reaction times leading to degradation. |
| Typical Purity (pre-purification) | 90% | 75% | Increased side product formation due to temperature gradients. |
| Purification Method | Preparative TLC/HPLC | Column Chromatography/Crystallization | High solvent consumption, cost of large-scale chromatography media. |
| Final Purity | >98% | >98% | Requires multi-step purification, potential for yield loss at each step. |
Note: The values in this table are illustrative and can vary significantly based on the specific process and equipment used.
Experimental Protocols
Protocol 1: Semi-synthesis of this compound from Chlorophyll b (Lab-Scale)
-
Extraction of Chlorophyll b: Isolate Chlorophyll b from the source material using established chromatographic techniques.
-
Enzymatic Dephytylation: Dissolve 1 g of purified Chlorophyll b in 50 mL of acetone/water (9:1 v/v). Add 10 mg of chlorophyllase and stir the mixture at 30°C for 12 hours.
-
Demetallation: After the enzymatic reaction, acidify the mixture to pH 2.5 with 1 M HCl. Stir at room temperature for 1 hour.
-
Workup: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by preparative thin-layer chromatography (TLC) or flash column chromatography on silica gel using a hexane/acetone gradient.
Protocol 2: Considerations for Scaling Up to Pilot-Scale (1 kg)
-
Reactor Setup: Use a 20 L jacketed glass reactor with an overhead stirrer and temperature control unit.
-
Enzymatic Dephytylation: Dissolve 1 kg of Chlorophyll b in 10 L of acetone/water (9:1 v/v) in the reactor. Prepare a solution of 10 g of chlorophyllase in 1 L of buffer and add it slowly to the reactor with vigorous stirring. Maintain the temperature at 30°C.
-
Demetallation: After the reaction is complete (monitored by TLC or HPLC), cool the reactor to 15°C. Slowly add 1 M HCl to adjust the pH to 2.5, ensuring the temperature does not exceed 20°C. Stir for 1 hour.
-
Workup: Neutralize the mixture by the controlled addition of a sodium bicarbonate solution. Transfer the mixture to a larger extraction vessel for liquid-liquid extraction with dichloromethane.
-
Purification: Concentrate the crude product and purify it by column chromatography using a larger column or by developing a crystallization protocol.
Visualizations
Diagram 1: Workflow for this compound Synthesis Scale-Up
Caption: Workflow for the scaled-up synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Purity in this compound Synthesis
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Development of an efficient method for the preparative isolation and purification of chlorophyll a from a marine dinoflagellate Amphidinium carterae by high-speed counter-current chromatography coupled with reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Phototoxicity of Pheophorbide b and Pheophorbide a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phototoxic properties of two chlorophyll-derived photosensitizers, Pheophorbide b and Pheophorbide a. While extensive research has elucidated the potent photodynamic activity of Pheophorbide a, quantitative data on the phototoxicity of this compound remains limited in publicly available literature. This comparison, therefore, presents a comprehensive overview of Pheophorbide a's phototoxicity, supported by experimental data, and offers a qualitative assessment of this compound based on available information regarding its cellular localization and inhibitory activities.
Executive Summary
Pheophorbide a is a well-characterized photosensitizer with demonstrated high phototoxicity across a range of cancer cell lines. Its efficacy is attributed to efficient cellular uptake, localization in key organelles, and robust generation of reactive oxygen species (ROS) upon light activation. In contrast, direct quantitative evidence of this compound's phototoxicity is scarce. However, preliminary studies on its cellular localization suggest it may possess a different mechanism of action and potentially lower phototoxic efficiency compared to Pheophorbide a, primarily due to its limited cellular penetration.
Data Presentation: A Focus on Pheophorbide a
The following tables summarize the quantitative data available for Pheophorbide a, focusing on its phototoxic efficacy (IC50 values), cellular uptake, and reactive oxygen species generation.
Table 1: Phototoxicity (IC50) of Pheophorbide a in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Light Dose (J/cm²) | Incubation Time (h) | Reference |
| Various Cancer Cells | Various | 0.07 - 0.2 | 14 | Not Specified | |
| Hep3B | Human Hepatocellular Carcinoma | 1.5 | Not Specified | 48 | |
| MES-SA | Human Uterine Sarcoma | 0.5 | Not Specified | 24 | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.5 | Not Specified | 24 | |
| MCF-7 | Human Breast Adenocarcinoma | 0.5 | Not Specified | Not Specified |
Table 2: Cellular Uptake and Reactive Oxygen Species (ROS) Generation by Pheophorbide a
| Parameter | Cell Line | Method | Key Findings | Reference |
| Cellular Uptake | HeLa | Confocal Microscopy | Rapid intracellular accumulation. | [1] |
| ROS Generation | HeLa | Flow Cytometry (DCFH-DA) | Effective ROS generation upon irradiation. | [1] |
| Mitochondrial Superoxide | HeLa | Flow Cytometry (MitoSox Red) | Induces mitochondrial superoxide formation. | [1] |
Qualitative Comparison: this compound
-
Inhibitory Activity: A study on the inhibition of Epstein-Barr virus (EBV) activation reported IC50 values of 3.3 µM for Pheophorbide a and 4.5 µM for this compound, indicating Pheophorbide a has a slightly higher inhibitory potency in this specific assay.[2]
-
Cellular Localization: Research on the sodium salts of these compounds indicated that sodium pheophorbide a is rapidly incorporated into the nuclei, mitochondria, and lysosomes of human oral mucosa cells. In contrast, sodium this compound was found to be incorporated only into the plasma membrane. This difference in cellular localization is a critical factor, as photosensitizers that do not efficiently penetrate the cell membrane are generally expected to have lower photodynamic efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for assessing the phototoxicity of Pheophorbide a.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, SK-OV-3, A549, MCF-7) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Photosensitizer Incubation: Pheophorbide a is added to the wells at various concentrations and incubated for a specified period (e.g., 2 to 48 hours).
-
Irradiation: The cells are irradiated with a light source at a specific wavelength (e.g., 660 nm LED) and light dose.
-
MTT Assay: After a post-irradiation incubation period (e.g., 72 hours), MTT solution is added to each well. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at 540 nm to determine cell viability.
2. Cellular Uptake Analysis (Confocal Microscopy)
-
Cell Culture: Cells (e.g., HeLa) are grown on coverslips or in glass-bottom dishes.
-
Incubation: The cells are incubated with Pheophorbide a for various time points.
-
Staining: Nuclear counterstaining (e.g., with Hoechst 33342) can be performed.
-
Imaging: The intracellular localization of the photosensitizer is visualized using a confocal laser scanning microscope, leveraging the inherent fluorescence of Pheophorbide a.
3. Intracellular ROS Detection (Flow Cytometry)
-
Cell Preparation: Cells are seeded and treated with Pheophorbide a and irradiated as in the phototoxicity assay.
-
ROS Probe Incubation: A fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Flow Cytometry: The fluorescence intensity of DCF in the cells is quantified using a flow cytometer to measure the level of intracellular ROS.
Visualizing the Mechanisms
To better understand the processes involved in photodynamic therapy and the experimental approaches used, the following diagrams are provided.
Caption: General mechanism of Photodynamic Therapy (PDT).
Caption: Experimental workflow for in vitro phototoxicity assessment.
Conclusion
Pheophorbide a stands out as a potent photosensitizer with a substantial body of evidence supporting its phototoxic effects against various cancer cell lines. Its ability to be readily taken up by cells and generate cytotoxic reactive oxygen species upon light activation is well-documented.
In contrast, the phototoxic potential of this compound is less clear due to a lack of direct quantitative studies. The available data suggests that its localization to the plasma membrane, without significant intracellular accumulation, may limit its effectiveness as a photodynamic therapy agent compared to Pheophorbide a.
For researchers and drug development professionals, Pheophorbide a represents a more established candidate for further investigation and development in photodynamic therapy. Future studies are warranted to quantitatively assess the phototoxicity of this compound and to explore whether its distinct cellular localization could be leveraged for specific therapeutic applications, potentially in combination with other agents or delivery systems that could enhance its intracellular concentration.
References
Synergistic Effect of Pheophorbide b Photodynamic Therapy with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of photodynamic therapy (PDT) with conventional chemotherapy is emerging as a promising strategy to enhance anticancer efficacy and overcome multidrug resistance. This guide provides an objective comparison of the synergistic effects of Pheophorbide b (or its extensively studied analogue, Pheophorbide a) PDT with common chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Pheophorbide a (PhA), a chlorophyll-derived photosensitizer, has demonstrated significant synergistic effects when combined with chemotherapeutic drugs such as doxorubicin and cisplatin. This synergy is largely attributed to the multi-targeted nature of the combination therapy. PhA-PDT primarily induces cell death through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[1] Concurrently, it can modulate mechanisms of drug resistance, such as the downregulation of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance.[2] This chemosensitization allows for more effective cancer cell killing at lower, less toxic doses of the chemotherapeutic agent. The sequence of administration of PDT and chemotherapy has been shown to be a critical factor in determining the outcome, which can range from synergistic to antagonistic.[1]
Data Presentation: In Vitro Synergism
The following tables summarize the quantitative data from studies evaluating the synergistic cytotoxicity of Pheophorbide a PDT in combination with chemotherapy.
Table 1: Cytotoxicity of Pheophorbide a PDT and Doxorubicin in HeLa Cells [1]
| Treatment | Concentration | Incubation Time | Light Dose (632 nm) | Cell Viability (%) |
| Doxorubicin | 0.4 µM | 24 h | - | ~50% |
| Pheophorbide a PDT | 2 µM | 4 h | 7.1 mW/cm² (15 min) | ~50% |
| Combination 1: PhA-PDT followed by Doxorubicin | 2 µM PhA, 0.4 µM Doxorubicin | 4 h PhA, then 24 h Doxorubicin | 7.1 mW/cm² (15 min) | ~40% (Sub-additive) |
| Combination 2: Doxorubicin followed by PhA-PDT | 0.4 µM Doxorubicin, 2 µM PhA | 24 h Doxorubicin, then 4 h PhA | 7.1 mW/cm² (15 min) | ~40% (Sub-additive) |
| Combination 3: Co-incubation | 0.4 µM Doxorubicin, 2 µM PhA | 20 h Doxorubicin, then 4 h co-incubation | 7.1 mW/cm² (15 min) | ~25% (Synergistic) |
Table 2: Effect of Pheophorbide a PDT on Doxorubicin Resistance in MES-SA/Dx5 Cells [2]
| Treatment | Effect |
| Pheophorbide a PDT | Reduces expression and activity of MDR1 and P-glycoprotein.[2] |
| Combination: Pheophorbide a PDT + Doxorubicin | Synergistically enhances cytotoxicity in multidrug-resistant cells.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MES-SA/Dx5) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment:
-
PDT: Incubate cells with Pheophorbide a for a specified duration (e.g., 4 hours). Replace the medium with fresh medium and irradiate with a light source at a specific wavelength (e.g., 630-670 nm) and light dose.
-
Chemotherapy: Incubate cells with the chemotherapeutic agent (e.g., doxorubicin, cisplatin) for a specified duration (e.g., 24 hours).
-
Combination Therapy: Administer PDT and chemotherapy according to the desired protocol (e.g., sequential or co-incubation).
-
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Detection
-
Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with Pheophorbide a PDT, chemotherapy, or the combination as described above.
-
Probe Incubation: After treatment, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a final concentration of 10 µM for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis for P-glycoprotein Expression
-
Cell Lysis: Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of Pheophorbide a PDT with chemotherapy involves the interplay of multiple signaling pathways.
Experimental Workflow for Combination Therapy Evaluation
Caption: Workflow for determining the synergistic effect of combination therapy.
Signaling Pathway of Synergistic Apoptosis and Overcoming Multidrug Resistance
Pheophorbide a PDT generates ROS, which can induce apoptosis through the mitochondrial pathway. ROS cause mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade (caspase-9 and caspase-3), culminating in apoptosis.
In multidrug-resistant cells, PhA-PDT-induced ROS can also downregulate the expression and function of P-glycoprotein. This is potentially mediated through the activation of the JNK signaling pathway. The inhibition of P-gp leads to increased intracellular accumulation of the chemotherapeutic drug (e.g., doxorubicin), thereby restoring its cytotoxic efficacy.
Caption: Proposed mechanism of synergistic action.
Conclusion
The combination of this compound (as represented by Pheophorbide a) PDT with chemotherapy presents a compelling therapeutic strategy. The synergistic interactions observed in preclinical studies, particularly the ability to overcome multidrug resistance, highlight its potential for improving treatment outcomes in cancer therapy. Further research is warranted to optimize treatment protocols, including drug ratios and administration sequences, and to elucidate the intricate molecular mechanisms underlying this synergy. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in this promising field.
References
- 1. Photodynamic Synergistic Effect of Pheophorbide a and Doxorubicin in Combined Treatment against Tumoral Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of pheophorbide a-mediated photodynamic therapy and its synergistic effect with doxorubicin on multiple drug-resistant uterine sarcoma cell MES-SA/Dx5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pheophorbide b: A Comparative Analysis of Efficacy Against Commercial Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pheophorbide b's Performance with Marketed Alternatives, Supported by Experimental Data.
In the landscape of photodynamic therapy (PDT), the quest for novel photosensitizers with enhanced efficacy, optimal photophysical properties, and minimal side effects is perpetual. This compound, a chlorophyll-derived compound, has emerged as a promising candidate. This guide provides a comprehensive comparison of the efficacy of this compound, and its extensively studied analogue Pheophorbide a, against established commercial photosensitizers including Photofrin®, Verteporfin, Temoporfin (m-THPC), and TOOKAD® (Padeliporfin). This analysis is based on available preclinical data, with a focus on quantitative comparisons of phototoxicity and in vivo anti-tumor effects.
Note on Data Comparability: Direct comparative studies of this compound against a wide range of commercial photosensitizers under standardized conditions are limited in the current literature. Much of the available data is on its close analogue, Pheophorbide a, which will be used as the primary reference in this guide. It is important to note that variations in experimental conditions (e.g., cell lines, light doses, and drug concentrations) across different studies can influence the outcomes. Therefore, the data presented should be interpreted as a relative comparison rather than an absolute measure of efficacy.
Quantitative Comparison of In Vitro Phototoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pheophorbide a and various commercial photosensitizers in different cancer cell lines upon photoactivation. Lower IC50 values indicate higher phototoxicity.
| Photosensitizer | Cancer Cell Line | Cancer Type | Light Dose (J/cm²) | IC50 (µM) |
| Pheophorbide a | MES-SA | Uterine Sarcoma | Not Specified | 0.5[1] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 0.5[1] | |
| MKN45 | Gastric Cancer | 2.5 | ~0.6-1.2* | |
| HT29 | Colonic Adenocarcinoma | Not Specified | 0.3 (as Ph a) | |
| Photofrin® | HT29 | Colonic Adenocarcinoma | Not Specified | 10[2] |
| H460 | Non-small Cell Lung Cancer | Not Specified | 1.833–3.015[3] | |
| Mouse Angiosarcoma | Angiosarcoma | 25 | ~2 µg/mL | |
| Verteporfin | MKN45 | Gastric Cancer | 2.5 | 0.61[4][5] |
| MKN74 | Gastric Cancer | 2.5 | 1.21[4][5] | |
| 4T1 | Triple Negative Breast Cancer | 2.5 | 0.15[6] | |
| 92.1, Mel 270, Omm 1, Omm 2.3 | Uveal Melanoma | (Dark Toxicity) | 4.67 - 7.27[2] | |
| Temoporfin (m-THPC) | A-427 | Lung Carcinoma | 1.8 | 0.10[7][8] |
| BHY | Head and Neck Squamous Cell Carcinoma | 1.8 | 0.15[7] | |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | 1.8 | 0.20[7][8] | |
| 14C (Human Neck Squamous Carcinoma) | Head and Neck Squamous Cell Carcinoma | Not Specified | ~0.2-0.4[9] |
*Value for a similar gastric cancer cell line treated with Verteporfin-PDT.
In Vivo Anti-Tumor Efficacy
The following table presents a summary of the in vivo anti-tumor efficacy of Pheophorbide a and commercial photosensitizers in various animal tumor models.
| Photosensitizer | Tumor Model | Animal Model | Photosensitizer Dose | Light Dose (J/cm²) | Tumor Growth Inhibition/Response |
| Pheophorbide a | Human Oral Squamous Cell Carcinoma Xenograft | Mice | 10 mg/kg (intratumoral) | 100 | Up to 60% tumor growth inhibition[1] |
| Photofrin® | Human Oral Squamous Cell Carcinoma Xenograft | Mice | Not Specified | Not Specified | 60% tumor growth inhibition[1] |
| Human Bladder Cancer (RT4) Xenograft | Nude Mice | 7.5 mg/kg | (Radiosensitization Study) | Increased tumor volume doubling time from 6.2 to 10.9 days[10] | |
| Mouse Angiosarcoma (ISOS-1) | Mice | 5 mg/kg (i.v.) | 100 | 40% complete tumor disappearance; 60% marked inhibition[11] | |
| Verteporfin | Ovarian Cancer (SKOV3) Xenograft | Mice | 8 mg/kg (NLC formulation) | 200 | Significant tumor growth inhibition[12] |
| Temoporfin (m-THPC) | Human Oral Squamous Cell Carcinoma Xenograft | Mice | Not Specified | Not Specified | 85% tumor growth inhibition[1] |
| Human Retinoblastoma (RB111-MIL) Xenograft | Nude Mice | 0.6 mg/kg (i.p.) | Not Specified | Significant response with partial regression for >60 days[13] | |
| TOOKAD® (Padeliporfin) | Human Prostatic Small Cell Carcinoma (WISH-PC2) Xenograft | Nude Mice | 4 mg/kg (i.v.) | Not Specified | 69% long-term cure rate[14] |
| Human Prostate Adenocarcinoma (WISH-PC14) Xenograft | Nude Mice | Not Specified | Not Specified | Tumor eradication in 2-3 weeks[15] |
Experimental Protocols
In Vitro Phototoxicity Assay
A generalized protocol for assessing the in vitro phototoxicity of a photosensitizer is outlined below. Specific parameters such as cell density, drug concentration, and incubation time should be optimized for each cell line and photosensitizer.
References
- 1. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Photodynamic therapy for skin carcinomas: A systematic review and meta-analysis [frontiersin.org]
- 4. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 50% vs 30% dose of verteporfin (photodynamic therapy) for acute central serous chorioretinopathy: one-year results of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Pheophorbide b as a BCRP Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro validation of Pheophorbide b as a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2), a crucial ATP-binding cassette (ABC) transporter involved in drug disposition and multidrug resistance. Due to the limited direct experimental data on this compound, this document leverages extensive research on the structurally similar compound, Pheophorbide a, as a proxy. Pheophorbide a is a well-established BCRP substrate, and it is strongly hypothesized that this compound exhibits similar transport kinetics.[1][2] This guide outlines the key in vitro assays, presents comparative data for established BCRP substrates and inhibitors, and provides detailed experimental protocols to aid in the design and interpretation of studies on novel BCRP substrates.
Comparative Analysis of BCRP Substrates and Inhibitors
The interaction of a compound with BCRP is typically characterized by its transport rate and its potential to inhibit the transport of known substrates. The following tables summarize key quantitative data for Pheophorbide a (as a surrogate for this compound), other known BCRP substrates, and common BCRP inhibitors.
| Compound | Type | Metric | Value | Cell Line/System | Reference |
| Pheophorbide a | Substrate | Efflux Ratio | 3.15 | BCRP-overexpressing cells | [1] |
| Methotrexate | Substrate | Efflux Ratio (B-a/A-b) | 3.38 ± 0.08 | Caco-2 | [3] |
| Mitoxantrone | Substrate | Efflux Ratio (B-a/A-b) | 2.72 ± 0.16 | Caco-2 | [3] |
| Estrone-3-sulfate | Substrate | - | - | - | |
| Topotecan | Substrate | - | - | - | |
| Rosuvastatin | Substrate | - | - | - |
Table 1: Comparison of efflux ratios for known BCRP substrates. A higher efflux ratio indicates greater active transport by BCRP.
| Inhibitor | Probe Substrate | IC50 Value | Cell Line/System | Reference |
| Lapatinib | Pheophorbide a | 40 nM | MDCKII-BCRP | [1] |
| Elacridar (GF120918) | Pheophorbide a | 0.21 µM | MDCKII-BCRP | [1] |
| Sorafenib | Pheophorbide a | 2.18 µM | MDCKII-BCRP | [1] |
| Curcumin | Pheophorbide a | 2.58 µM | MDCKII-BCRP | [1] |
| Pantoprazole | Pheophorbide a | 11.19 µM | MDCKII-BCRP | [1] |
| Ko143 | [³H]-Mitoxantrone | ~20 nM | BCRP-overexpressing membranes | |
| Fumitremorgin C | [³H]-Methotrexate | ~0.5 µM | BCRP-overexpressing cells |
Table 2: Inhibitory potency (IC50) of known BCRP inhibitors against the transport of probe substrates.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical experimental workflows for validating a compound as a BCRP substrate.
The transport of substrates by BCRP is an active process that relies on the energy derived from ATP hydrolysis.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections detail the methodologies for the key in vitro assays used to validate BCRP substrates.
BCRP ATPase Assay
This assay measures the ATP hydrolysis activity of BCRP in the presence of a test compound. Substrates of BCRP stimulate its ATPase activity.
Materials:
-
BCRP-overexpressing membrane vesicles
-
Control membrane vesicles (lacking BCRP)
-
Test compound (this compound)
-
Positive control substrate (e.g., sulfasalazine)
-
ATP solution
-
Inorganic phosphate (Pi) detection reagent
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add BCRP or control membrane vesicles.
-
Add the test compound or control to the wells and pre-incubate at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric detection reagent.
-
Calculate the difference in ATPase activity between BCRP-containing and control membranes to determine the BCRP-specific ATPase stimulation.
Vesicular Transport Assay
This assay directly measures the ATP-dependent uptake of a test compound into inside-out membrane vesicles overexpressing BCRP.
Materials:
-
BCRP-overexpressing inside-out membrane vesicles
-
Control membrane vesicles
-
Radiolabeled or fluorescently tagged test compound (or use LC-MS/MS for detection)
-
ATP and AMP (as a negative control for ATP-dependent transport) solutions
-
Known BCRP inhibitor (e.g., Ko143) as a positive control for inhibition
-
Filter plates and vacuum manifold
Procedure:
-
Thaw membrane vesicles on ice.
-
Prepare a reaction mixture containing the test compound and either ATP or AMP.
-
Add the membrane vesicles to the reaction mixture and incubate at 37°C for a short period (e.g., 2-5 minutes) to measure the initial uptake rate.
-
Stop the transport by adding ice-cold wash buffer and rapidly filter the mixture through a filter plate to separate the vesicles from the assay buffer.
-
Wash the filters to remove any unbound compound.
-
Quantify the amount of compound trapped within the vesicles.
-
The ATP-dependent transport is calculated as the difference between the uptake in the presence of ATP and AMP.
Bidirectional Transport Assay
This cell-based assay uses polarized cell monolayers (e.g., Caco-2 or MDCK cells transfected with BCRP) to measure the directional transport of a compound.[4][5]
Materials:
-
Caco-2 or MDCK-BCRP cells cultured on permeable Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound
-
Known BCRP inhibitor (e.g., fumitremorgin C)
-
Analytical method for quantifying the test compound (e.g., LC-MS/MS)
Procedure:
-
Culture Caco-2 or MDCK-BCRP cells on Transwell® inserts until a confluent monolayer is formed, typically for 21 days for Caco-2 cells.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the receiver chamber (B or A, respectively).
-
To confirm BCRP involvement, perform the experiment in the presence and absence of a BCRP inhibitor.
-
Quantify the concentration of the test compound in the samples.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).
-
The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.[5]
Conclusion
The in vitro validation of a compound as a BCRP substrate is a critical step in drug development, providing insights into its potential for altered pharmacokinetics and drug-drug interactions. While direct experimental data for this compound is currently limited, the extensive evidence for the closely related Pheophorbide a strongly suggests that this compound is also a substrate of BCRP. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to investigate the interaction of this compound and other novel compounds with this clinically significant transporter. The use of multiple in vitro assays, including ATPase, vesicular transport, and bidirectional transport assays, is recommended for a comprehensive and reliable assessment.
References
- 1. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. admescope.com [admescope.com]
- 5. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Pheophorbide b Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Pheophorbide b, a potent photosensitizer derived from chlorophyll, holds significant promise for photodynamic therapy (PDT) in oncology. However, its inherent hydrophobicity and potential for aggregation in aqueous environments necessitate the use of advanced delivery systems to enhance its therapeutic efficacy and minimize side effects. This guide provides a comparative overview of common delivery platforms for this compound, focusing on their physicochemical properties, in vitro performance, and in vivo efficacy. The data presented herein is a synthesis of findings from multiple studies and aims to provide a valuable resource for the rational design and selection of optimal delivery strategies.
Disclaimer: Much of the available literature focuses on the closely related Pheophorbide a. While the principles and trends are largely translatable to this compound, direct comparative data for this compound is limited. The data presented should be considered within this context.
Data Presentation: A Comparative Analysis of Pheophorbide Delivery Systems
The selection of an appropriate delivery system is critical to harnessing the full therapeutic potential of this compound. The following tables summarize the key performance parameters of three commonly investigated platforms: liposomes, polymeric nanoparticles, and casein micelles.
Table 1: Physicochemical Characterization of Pheophorbide-Loaded Nanocarriers
| Delivery System | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Liposomes | 100 - 200 | -20 to -40 | 1 - 5 | > 90 | [1][2] |
| Polymeric Nanoparticles (PLGA) | 150 - 250 | -15 to -30 | 5 - 15 | 70 - 90 | [3] |
| Casein Micelles | ~220 | -14.57 | ~3.4 | ~54.7 | [4] |
Table 2: In Vitro Performance of Pheophorbide Delivery Systems
| Delivery System | Cellular Uptake Efficiency | In Vitro Drug Release Profile | Key Findings | Reference |
| Liposomes | High, dependent on surface modification (e.g., PEGylation) | Sustained release over 24-48 hours | Can be tailored for passive or active targeting. | [1] |
| Polymeric Nanoparticles (PLGA) | High, enhanced by targeting ligands (e.g., folate) | Biphasic: initial burst release followed by sustained release | Biodegradable and offers good stability. | [5] |
| Casein Micelles | Rapid uptake in SCC7 tumor cells | Not explicitly detailed, but stable loading is reported | Biocompatible and demonstrates good stability in aqueous conditions. | [4] |
Table 3: In Vivo Efficacy of Pheophorbide Delivery Systems in Preclinical Models
| Delivery System | Tumor Model | Key Efficacy Outcome | Comparison Group | Reference |
| Liposomes | Murine colon carcinoma | Slightly greater anti-tumor response | Free drug in Tween 80 | [1] |
| Polymeric Nanoparticles (Folate-PLGA) | MKN28 human gastric cancer xenograft | High accumulation in tumor site | Non-targeted PLGA nanoparticles | [5] |
| Casein Micelles | SCC7 tumor-bearing mice | ~2.0-fold higher tumor accumulation and almost complete suppression of tumor growth | Free Pheophorbide a | [4] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for key experiments cited in the evaluation of this compound delivery systems.
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
This protocol outlines the indirect method for determining DLC and EE, which involves quantifying the amount of unencapsulated drug.
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
Organic solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Centrifugal filter units (with a molecular weight cut-off below the nanoparticle size)
-
UV-Vis spectrophotometer
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension.
-
Centrifuge the suspension using a centrifugal filter unit at a speed sufficient to pellet the nanoparticles (e.g., 12,000 xg for 30 minutes).
-
Collect the supernatant, which contains the unencapsulated "free" this compound.
-
-
Quantification of Free Drug:
-
Prepare a standard curve of this compound in the relevant solvent (e.g., PBS or a mixture with a solubilizing agent) by measuring the absorbance at its maximum wavelength (around 665 nm).
-
Measure the absorbance of the collected supernatant and determine the concentration of free this compound using the standard curve.
-
-
Calculation:
-
Encapsulation Efficiency (EE %):
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
In Vitro Drug Release Study
This protocol describes a common method for assessing the release kinetics of this compound from nanoparticles using a dialysis membrane.
Materials:
-
This compound-loaded nanoparticle suspension
-
Release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the passage of free drug but retains the nanoparticles.
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Place a known volume of the nanoparticle suspension into the dialysis bag and seal it.
-
Immerse the dialysis bag in a known volume of the release medium in a beaker or flask.
-
-
Incubation:
-
Place the setup in a shaking incubator or water bath maintained at 37°C with constant agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at the maximum wavelength of this compound.
-
Calculate the cumulative amount of drug released at each time point using a standard curve.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity following PDT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound-loaded nanoparticles and free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Light source with the appropriate wavelength for this compound activation (e.g., 665 nm laser or LED)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound-loaded nanoparticles or free this compound for a specific incubation period (e.g., 4-24 hours).
-
Include control groups: untreated cells (no drug, no light), cells with nanoparticles but no light, and cells with light only.
-
-
Photodynamic Treatment:
-
After incubation, wash the cells with PBS to remove non-internalized formulations.
-
Add fresh cell culture medium and expose the designated wells to light at a specific dose.
-
-
MTT Assay:
-
After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Cellular Uptake Analysis by Flow Cytometry
This method quantifies the internalization of fluorescent this compound-loaded nanoparticles into cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound-loaded nanoparticles
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the nanoparticle suspension at a specific concentration for various time points (e.g., 1, 2, 4 hours).
-
-
Cell Harvesting:
-
After incubation, wash the cells with cold PBS to remove non-adherent nanoparticles.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer. This compound has intrinsic fluorescence that can be detected (typically in the red channel, e.g., excited by a 488 nm or 633 nm laser and detected with an appropriate emission filter).
-
Gate the live cell population based on forward and side scatter.
-
Measure the mean fluorescence intensity of the cells, which corresponds to the amount of internalized nanoparticles.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of treated cells to that of untreated control cells to quantify the cellular uptake.
-
In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound delivery systems in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line to induce tumors
-
This compound-loaded nanoparticles, free this compound, and vehicle control (e.g., saline)
-
Light source for PDT with a fiber optic for intratumoral or topical illumination
-
Calipers for tumor measurement
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (e.g., saline control, free this compound + light, nanoparticles + light, nanoparticles only).
-
Administer the formulations intravenously or intratumorally at a specific dose.
-
-
Photodynamic Therapy:
-
At a predetermined time point after injection (based on pharmacokinetic studies to ensure maximum tumor accumulation), irradiate the tumor area with light at a specific wavelength and dose.
-
-
Monitoring:
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
The antitumor efficacy is evaluated by comparing the tumor growth curves and final tumor weights between the different treatment groups.
-
Major organs can be collected for histological analysis to assess any potential toxicity.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathway of Pheophorbide-Mediated Photodynamic Therapy
The therapeutic effect of this compound-mediated PDT is primarily driven by the generation of reactive oxygen species (ROS), which induce cellular damage and trigger programmed cell death pathways, namely apoptosis and autophagy.
Caption: PDT-induced cell death pathways.
Experimental Workflow for Evaluating this compound Delivery Systems
The development and evaluation of a novel this compound delivery system follow a logical progression from formulation and characterization to preclinical efficacy studies.
Caption: Workflow for delivery system evaluation.
References
- 1. Lipid-associated methylpheophorbide-a (hexyl-ether) as a photodynamic agent in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Characteristics and Anticancer Properties of the Liposomal Form of Pyropheophorbide-a Methyl Ester: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pheophorbide b: A Comparative Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Pheophorbide b against established anti-inflammatory agents, dexamethasone and indomethacin. The information is compiled from preclinical research to offer an objective overview supported by available experimental data.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and the reference drugs, dexamethasone and indomethacin, on key inflammatory mediators. It is important to note that direct comparative studies for this compound are limited. Therefore, data for the structurally similar compound, Pheophorbide a, is included to provide a more comprehensive, albeit indirect, comparison.
| Compound | Inflammatory Mediator | Cell Type | IC50 / Inhibition |
| This compound | Epstein-Barr virus (EBV) activation | Raji cells | 4.5 µM[1][2] |
| Pheophorbide a | Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-induced macrophages | 0.24 µM[3] |
| NF-κB Activation | Phorbol 12-myristate 13-acetate-induced chondrocytes | 32.1 µM[3] | |
| TNF-α, IL-1β, IL-6, MCP-1 mRNA | Advanced glycation end products-stimulated human umbilical vein endothelial cells | Significant decrease in mRNA levels[4] | |
| Dexamethasone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | ~50 µM (returned to basal levels) |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 3 µM | |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 10 µM | |
| Indomethacin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 56.8 µM |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | 2.8 µM | |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 143.7 µM |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are standard in the field and are representative of the experiments used to generate the comparative data.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture and Seeding: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are then seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (typically 1-2 hours).
-
LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell cultures, which are then incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.
Pro-inflammatory Cytokine (TNF-α, IL-6) Production Assay
Objective: To assess the inhibitory effect of a test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.
Methodology:
-
Cell Culture, Seeding, and Treatment: Similar to the NO production assay, RAW 264.7 cells are cultured, seeded, and treated with the test compound followed by LPS stimulation.
-
Supernatant Collection: After the 24-hour incubation period, the culture supernatant is collected.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined as described for the NO assay.
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the context of this compound's anti-inflammatory potential, the following diagrams illustrate a key signaling pathway involved in inflammation and a typical experimental workflow.
Discussion
The available data suggests that this compound possesses anti-inflammatory properties, as evidenced by its ability to inhibit EBV activation. Furthermore, the closely related compound, Pheophorbide a, demonstrates significant inhibitory effects on key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines, and modulates the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for many anti-inflammatory drugs. The data for Pheophorbide a suggests that this compound may act through a similar mechanism.
References
Pheophorbide b versus Chlorin e6: A Comparative Photodynamic Efficacy Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic outcomes. Among the second-generation photosensitizers, chlorophyll derivatives have garnered significant attention due to their strong absorption in the red spectral region, allowing for deeper tissue penetration of light. This guide provides a comparative analysis of two prominent chlorophyll-derived photosensitizers: Pheophorbide b and Chlorin e6. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their photodynamic efficacies, supported by available experimental data.
Executive Summary
Both this compound and Chlorin e6 are potent photosensitizers derived from chlorophyll. They exhibit strong absorption in the 650-670 nm range, a crucial feature for effective PDT. Upon light activation, they efficiently generate reactive oxygen species (ROS), particularly singlet oxygen, which induces localized cellular necrosis and apoptosis in tumor tissues. While both molecules share a similar chlorin macrocycle, subtle structural differences, such as the presence of a formyl group in this compound in place of a vinyl group in Chlorin e6, can influence their photophysical properties, cellular uptake, and overall photodynamic efficacy. This guide delves into a side-by-side comparison of their key performance parameters to aid in the informed selection of a photosensitizer for research and preclinical development.
Data Presentation: A Comparative Overview
The following table summarizes the key photodynamic properties of this compound and Chlorin e6 based on available data. It is important to note that direct comparative studies for all parameters are limited, and some data for this compound is inferred from its closely related analogue, Pheophorbide a.
| Parameter | This compound (data largely based on Pheophorbide a) | Chlorin e6 |
| Molar Absorption Coefficient (ε) at ~660-670 nm | ~40,000 M⁻¹cm⁻¹ | ~40,000 - 180,000 M⁻¹cm⁻¹[1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.65[2] | 0.5 - 0.81[3] |
| Cellular Uptake | High, with reports of fivefold stronger accumulation than Chlorin e6 in HaCaT cells after 24h.[4] | Efficient, but potentially lower than Pheophorbide a in certain cell lines.[4] |
| In Vitro Phototoxicity (IC50) | Potent, with IC50 values in the nanomolar to low micromolar range depending on the cell line and PDT parameters. | Highly potent, with reported IC50 values such as 2.31 µM in HeLa cells and 20.98 µM in B16F10 cells under specific PDT conditions.[5][6] |
| Dark Toxicity | Generally low. | Minimal in the absence of light.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the photodynamic efficacy of photosensitizers like this compound and Chlorin e6.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The generation of singlet oxygen is a critical event in PDT. Its quantum yield can be determined both directly and indirectly.
-
Direct Method: Near-Infrared Luminescence
-
Sample Preparation: Prepare solutions of the photosensitizer (this compound or Chlorin e6) and a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) in a suitable solvent (e.g., deuterated methanol) at a concentration that yields an absorbance of ~0.1 at the excitation wavelength.
-
Instrumentation: Use a sensitive spectrophotometer equipped with a near-infrared detector capable of measuring luminescence around 1270 nm.
-
Measurement: Excite the sample with a laser at the Q-band absorption maximum of the photosensitizer.
-
Data Analysis: Record the intensity of the 1270 nm emission. The ΦΔ of the sample is calculated relative to the reference standard using the following equation: ΦΔ (sample) = ΦΔ (reference) × (I_sample / I_reference) × (A_reference / A_sample) where I is the integrated luminescence intensity and A is the absorbance at the excitation wavelength.
-
-
Indirect Method: Chemical Trapping
-
Reagent Preparation: Use a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which loses its absorbance upon reaction with singlet oxygen.
-
Procedure: Prepare a solution containing the photosensitizer and DPBF in an appropriate solvent. Irradiate the solution with a light source corresponding to the photosensitizer's absorption peak.
-
Measurement: Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) over time using a UV-Vis spectrophotometer.
-
Calculation: The rate of DPBF degradation is proportional to the rate of singlet oxygen generation. The ΦΔ can be calculated by comparing this rate to that obtained with a reference photosensitizer.
-
In Vitro Cellular Uptake Assay
Understanding the extent and rate of photosensitizer accumulation within cancer cells is crucial for predicting PDT efficacy.
-
Cell Culture: Seed cancer cells (e.g., HeLa, A549, or a cell line relevant to the intended application) in multi-well plates and allow them to adhere overnight.
-
Incubation: Treat the cells with varying concentrations of this compound or Chlorin e6 for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer. Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
Fluorimetry: Measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the photosensitizer's characteristic emission wavelength.
-
Spectrophotometry: Alternatively, measure the absorbance of the lysate.
-
-
Data Analysis: Generate a standard curve using known concentrations of the photosensitizer to quantify the amount of photosensitizer per cell or per milligram of cellular protein.
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate and incubate overnight.
-
Photosensitizer Incubation: Treat the cells with a range of concentrations of this compound or Chlorin e6 and incubate for a predetermined period (e.g., 24 hours) in the dark.
-
Irradiation: Following incubation, replace the medium with fresh, photosensitizer-free medium. Expose the cells to a specific light dose (J/cm²) from a light source with a wavelength corresponding to the photosensitizer's absorption peak. Keep a set of plates in the dark as a control for dark toxicity.
-
MTT Incubation: After irradiation, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against photosensitizer concentration to determine the half-maximal inhibitory concentration (IC50).
Mandatory Visualization
Conclusion
Both this compound and Chlorin e6 stand out as highly efficacious second-generation photosensitizers for photodynamic therapy. The available data suggests that this compound (and its close analogue Pheophorbide a) may exhibit enhanced cellular uptake in certain cancer cell lines compared to Chlorin e6, a factor that could be advantageous in specific therapeutic contexts. However, Chlorin e6 has been more extensively studied and demonstrates a very high singlet oxygen quantum yield.
The choice between this compound and Chlorin e6 will ultimately depend on the specific application, the target tissue, and the desired pharmacokinetic profile. Further direct comparative in vivo studies are warranted to fully elucidate their relative therapeutic indices and to guide the selection of the optimal photosensitizer for clinical translation. This guide provides a foundational comparison to assist researchers in navigating these considerations.
References
- 1. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pheophorbide b Quantification: HPLC vs. Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of Pheophorbide b, a key chlorophyll derivative with significant photosensitizing and potential therapeutic properties, is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, offering insights into their respective methodologies and performance.
While both HPLC and spectrophotometry are viable for the quantification of this compound, they differ significantly in terms of specificity, sensitivity, and susceptibility to interference. This comparison aims to equip researchers with the necessary information to select the most appropriate method for their specific application.
Quantitative Performance Comparison
Direct quantitative comparisons for this compound are not extensively documented in publicly available literature. However, based on studies of the closely related compound Pheophorbide a and the inherent principles of each technique, a qualitative and semi-quantitative comparison can be drawn. Spectrophotometric methods, while simpler and faster, are prone to overestimation due to the spectral overlap of other chlorophyll derivatives and degradation products.[1][2] In contrast, HPLC offers superior specificity by separating this compound from interfering substances before quantification.[1][2][3]
| Parameter | HPLC | Spectrophotometry |
| Specificity | High (Separates this compound from other pigments) | Low (Measures total absorbance at a specific wavelength, prone to interference) |
| Sensitivity | High (Typically in the ng/mL range) | Moderate (Typically in the µg/mL range) |
| Linearity | Excellent over a wide concentration range | Good over a narrower concentration range |
| Precision | High (Low relative standard deviation) | Moderate |
| Accuracy | High (Less prone to matrix effects after separation) | Moderate (Can be affected by interfering substances) |
| Throughput | Lower (Longer analysis time per sample) | Higher (Faster analysis time per sample) |
| Cost | Higher (Instrumentation and solvent costs) | Lower (More accessible instrumentation) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification
This protocol is a generalized method based on common practices for the analysis of chlorophyll derivatives.[4] Method validation and optimization are crucial for specific sample matrices.
1. Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., acetone, methanol, or a mixture thereof).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at the Soret band maximum of this compound (around 435 nm) for optimal sensitivity.
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Spectrophotometry Protocol for this compound Quantification
This protocol is based on the Beer-Lambert law and requires a pure standard for accurate quantification.
1. Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., 100% acetone). Ensure the final extract is clear and free of turbidity.
-
The solvent used for extraction should also be used as the blank in the spectrophotometer.
2. Spectrophotometric Measurement:
-
Instrument: A calibrated UV-Visible spectrophotometer.
-
Wavelengths: Measure the absorbance at the Soret peak of this compound, which is approximately 435 nm in 100% acetone. A second reading at a non-absorbing wavelength (e.g., 750 nm) can be taken to correct for baseline drift and turbidity.
-
Procedure:
-
Zero the spectrophotometer with the solvent blank.
-
Measure the absorbance of the sample extract at 435 nm (and 750 nm if correction is needed).
-
The corrected absorbance is A_corrected = A_435 - A_750.
-
3. Concentration Calculation:
-
Use the Beer-Lambert equation: Concentration (mol/L) = Absorbance / (ε * l)
-
Absorbance: The corrected absorbance of the sample.
-
ε (Molar extinction coefficient): For this compound, a value for a related compound can be used as an estimate if the specific value is not available.
-
l (Path length of the cuvette): Typically 1 cm.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of HPLC and spectrophotometry for this compound quantification.
References
Assessing the Immunomodulatory Effects of Pheophorbide b-PDT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photodynamic therapy (PDT) has emerged as a promising anti-cancer modality that not only induces direct tumor cell killing but also stimulates a host anti-tumor immune response. Pheophorbide b, a chlorophyll-derived photosensitizer, is a molecule of interest in this field. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of the specific immunomodulatory effects of this compound-mediated PDT (this compound-PDT). The majority of existing research focuses on its close analogue, Pheophorbide a.
This guide aims to provide a comparative assessment based on the available data for Pheophorbide a-PDT as a surrogate, alongside other alternative photosensitizers. It details the established immunomodulatory mechanisms of PDT, presents experimental protocols for their evaluation, and offers a framework for future research into this compound-PDT.
Introduction to PDT-Induced Immunity
Photodynamic therapy involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) in the presence of oxygen. This leads to localized cytotoxicity within the tumor. Beyond this direct effect, PDT can trigger an immune response through a process known as immunogenic cell death (ICD).[1][2] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system, transforming the tumor microenvironment from immunosuppressive to immunostimulatory.[3]
Immunomodulatory Effects of Pheophorbide a-PDT: A Proxy for this compound
Given the limited direct data on this compound, we extrapolate from the more extensively studied Pheophorbide a. Pheophorbide a-PDT (Pa-PDT) has been shown to initiate a robust anti-tumor immune response through several mechanisms:
-
Induction of Apoptosis and Necrosis: Pa-PDT induces both apoptotic and necrotic cell death in tumor cells.[4][5] This process is crucial for the release of tumor antigens and DAMPs.
-
Antigen Presentation: Pa-PDT can trigger HLA class I-restricted antigen presentation in human hepatocellular carcinoma cells, a critical step for the recognition of tumor cells by cytotoxic T lymphocytes (CTLs).[2][6]
-
Dendritic Cell (DC) Maturation and Activation: The release of DAMPs following Pa-PDT promotes the maturation and activation of dendritic cells, which are potent antigen-presenting cells (APCs).[7]
-
T-Cell Response: Activated DCs migrate to lymph nodes and present tumor antigens to T cells, leading to the proliferation and activation of tumor-specific CTLs.[7] These CTLs can then infiltrate the tumor and eliminate cancer cells.
-
Modulation of the Tumor Microenvironment: Pa-PDT can alter the tumor microenvironment by increasing the infiltration of immune cells and affecting the expression of immune checkpoint molecules like PD-L1.[7]
Comparison with Alternative Photosensitizers
While direct comparative data for this compound-PDT is unavailable, the immunomodulatory effects of PDT can vary depending on the photosensitizer used. Different photosensitizers have distinct physicochemical properties, subcellular localization, and mechanisms of action, which can influence the resulting immune response.
| Photosensitizer Class | Examples | General Immunomodulatory Characteristics |
| Porphyrins | Photofrin®, Hematoporphyrin Derivative (HpD) | First-generation photosensitizers. Known to induce inflammation and neutrophil infiltration. Can stimulate an anti-tumor immune response, though often less potent than second-generation photosensitizers.[3] |
| Chlorins | Pheophorbide a , Talaporfin sodium (Laserphyrin®), Verteporfin | Second-generation photosensitizers derived from chlorophyll. Generally exhibit strong phototoxicity and can induce robust immunogenic cell death.[6][7] They are known to promote DC maturation and T-cell responses. |
| Bacteriochlorins | Tookad® | Absorb light at longer wavelengths, allowing for deeper tissue penetration. Their impact on the immune system is an active area of research. |
| Phthalocyanines | Pc 4 | Second-generation synthetic photosensitizers. Known to induce apoptosis and can stimulate anti-tumor immunity. |
| 5-Aminolevulinic Acid (5-ALA) | Levulan®, Metvix® | A pro-drug that is metabolized to the photosensitizer Protoporphyrin IX (PpIX). Used topically for skin cancers. Can induce a local inflammatory response. |
Quantitative Data Summary: Pheophorbide a-PDT
The following table summarizes quantitative data from preclinical studies on the immunomodulatory effects of Pheophorbide a-PDT. It is crucial to note that this data is for Pheophorbide a and not this compound.
| Immune Parameter | Cell/Animal Model | Treatment Details | Key Findings | Reference |
| PD-L1 Expression | 4T1 mouse breast cancer cells | cRGD-modified liposomes with Pa + anti-PD-L1 antibody, 660 nm laser | ~1.45-fold increase in PD-L1 expression in tumor cells in vivo. | [7] |
| Dendritic Cell Maturation | 4T1 tumor-bearing mice | Pa-PDT + anti-PD-L1 antibody | Significant increase in matured DCs (CD11c+CD86+) in draining lymph nodes. | [7] |
| Cytotoxic T Lymphocyte (CTL) Infiltration | 4T1 tumor-bearing mice | Pa-PDT + anti-PD-L1 antibody | Percentage of CTLs (CD8+IFN-γ+) in the tumor increased from 0.23% to 0.92%. | [7] |
| Regulatory T cells (Tregs) | 4T1 tumor-bearing mice | Pa-PDT + anti-PD-L1 antibody | Percentage of Tregs (CD3+CD4+CD25+Foxp3+) in the tumor decreased from 0.097% to 0.047%. | [7] |
| Phagocytosis | Human hepatoma HepG2 cells and human macrophages | Pa-PDT | Increased phagocytic capture of Pa-PDT-treated HepG2 cells by macrophages. | [6] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the immunomodulatory effects of PDT.
In Vitro Assessment of Immunogenic Cell Death (ICD)
-
Objective: To determine if this compound-PDT induces the release of DAMPs from tumor cells.
-
Cell Lines: Murine or human cancer cell lines relevant to the research focus.
-
Protocol:
-
Culture tumor cells to 70-80% confluency.
-
Incubate cells with varying concentrations of this compound for a predetermined time.
-
Wash cells to remove excess photosensitizer.
-
Irradiate cells with a light source of the appropriate wavelength and dose.
-
Collect cell culture supernatant and cell lysates at different time points post-irradiation.
-
Calreticulin (CRT) Exposure: Analyze surface CRT exposure on treated cells by flow cytometry using an anti-CRT antibody.
-
ATP Release: Measure ATP concentration in the supernatant using a luciferin-based bioluminescence assay kit.
-
HMGB1 Release: Quantify HMGB1 in the supernatant using an ELISA kit.
-
In Vitro Dendritic Cell (DC) Maturation and Activation Assay
-
Objective: To evaluate the ability of this compound-PDT-treated tumor cells to induce DC maturation.
-
Protocol:
-
Generate bone marrow-derived dendritic cells (BMDCs) from mice.
-
Co-culture immature BMDCs with tumor cells that have undergone this compound-PDT.
-
After 24-48 hours, harvest the BMDCs.
-
Analyze the expression of DC maturation markers (CD80, CD86, MHC class II) by flow cytometry.
-
Measure the secretion of cytokines (e.g., IL-12, TNF-α) in the co-culture supernatant by ELISA.
-
In Vivo Assessment of Anti-Tumor Immunity
-
Objective: To investigate the in vivo immunomodulatory effects of this compound-PDT in a tumor-bearing animal model.
-
Animal Model: Syngeneic tumor models (e.g., CT26 colon carcinoma or 4T1 breast cancer in BALB/c mice).
-
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Once tumors are established, administer this compound intravenously or intratumorally.
-
After a specific drug-light interval, irradiate the tumor with the appropriate light source.
-
Monitor tumor growth and survival of the mice.
-
At defined endpoints, excise tumors, spleens, and draining lymph nodes for immunological analysis.
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis:
-
Prepare single-cell suspensions from tumors.
-
Perform flow cytometry to quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Alternatively, perform immunohistochemistry (IHC) on tumor sections to visualize and quantify TILs.
-
-
Cytokine Profiling: Measure cytokine levels in the serum or tumor homogenates using ELISA or multiplex bead arrays.
-
Abscopal Effect: In a bilateral tumor model, treat only one tumor and monitor the growth of the untreated, distant tumor to assess for a systemic anti-tumor immune response.
-
Visualizations
Caption: Signaling pathway of PDT-induced immunomodulation.
Caption: Experimental workflow for assessing immunomodulatory effects.
Future Directions and Conclusion
The immunomodulatory potential of photodynamic therapy is a rapidly evolving field with significant therapeutic implications. While data on this compound-PDT is currently lacking, the extensive research on Pheophorbide a-PDT provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a comprehensive toolkit for researchers to systematically evaluate the immune-stimulating properties of this compound and other novel photosensitizers.
Future studies should focus on:
-
Directly assessing the ability of this compound-PDT to induce immunogenic cell death and the release of DAMPs.
-
Conducting in vivo studies to characterize the impact of this compound-PDT on the tumor microenvironment, including the infiltration and activation of various immune cell subsets.
-
Performing head-to-head comparative studies of this compound-PDT with Pheophorbide a-PDT and other clinically relevant photosensitizers to determine its relative efficacy in stimulating an anti-tumor immune response.
By addressing these key research questions, the scientific community can unlock the full potential of this compound-PDT as a valuable addition to the cancer immunotherapy armamentarium.
References
- 1. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheophorbide a-Mediated Photodynamic Therapy Triggers HLA Class I-Restricted Antigen Presentation in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pheophorbide a-mediated photodynamic therapy induces apoptotic cell death in murine oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy of Pheophorbide a inhibits the proliferation of human breast tumour via both caspase-dependent and -independent apoptotic pathways in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pheophorbide a-Mediated Photodynamic Therapy Triggers HLA Class I-Restricted Antigen Presentation in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pheophorbide A–Mediated Photodynamic Therapy Potentiates Checkpoint Blockade Therapy of Tumor with Low PD–L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pheophorbide b Uptake in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pheophorbide b uptake in various cancer cell lines. Due to the limited availability of direct quantitative data for this compound, this guide leverages the extensive research conducted on its close structural analog, Pheophorbide a, to infer and present a comprehensive overview of its cellular accumulation dynamics.
This compound, a chlorophyll-derived photosensitizer, holds promise in photodynamic therapy (PDT). Its efficacy is critically dependent on its accumulation within cancer cells. This guide summarizes the key factors influencing its uptake, details relevant experimental protocols, and visualizes the associated cellular mechanisms.
Factors Influencing Pheophorbide Uptake
The cellular uptake of pheophorbides is a multifaceted process influenced by both the physicochemical properties of the photosensitizer and the specific characteristics of the cancer cell line. Key determinants include:
-
Molecular Structure: Modifications to the pheophorbide macrocycle, such as the addition of charged groups, can significantly alter cellular uptake. Cationic derivatives of pyropheophorbide-a have been shown to have higher cellular binding and uptake compared to anionic derivatives[1][2].
-
Efflux Pumps: The ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein, BCRP), are major contributors to multidrug resistance and can actively efflux pheophorbides from cancer cells, thereby reducing their intracellular concentration and photodynamic efficacy[3][4][5]. The expression levels of these transporters vary among different cancer cell lines.
-
Cell Line Specificity: Different cancer cell lines exhibit varying capacities for pheophorbide uptake and retention. This specificity is influenced by the expression of efflux pumps and other cellular factors[1][6]. For instance, murine fibrosarcoma (RIF) cells, which have high levels of ABCG2, show lower uptake of anionic photosensitizers compared to Colon26 cells[1].
-
Subcellular Localization: The site of accumulation within the cell (e.g., mitochondria, lysosomes, endoplasmic reticulum) can impact the effectiveness of PDT[1][2].
Quantitative Comparison of Pheophorbide a Uptake
While specific quantitative data for this compound is scarce, extensive studies on Pheophorbide a provide valuable insights. The following table summarizes representative findings on Pheophorbide a uptake and factors affecting it in various cancer cell lines.
| Cancer Cell Line | Cell Type | Key Findings on Pheophorbide a Uptake | Measurement Method | Reference |
| MDA-MB-231 | Human Breast Carcinoma | NRF2 knockdown increased intracellular accumulation of Pheophorbide a due to diminished BCRP expression. | Confocal Microscopy, Fluorometric Measurement | [7][8] |
| HT29 | Human Colon Carcinoma | NRF2 knockdown enhanced Pheophorbide a accumulation by reducing BCRP expression. | Confocal Microscopy, Cell Insight System | [9] |
| MCF-7 | Human Breast Carcinoma | Doxorubicin-resistant MCF-7 cells showed reduced viability with Pheophorbide a treatment in PDT. | Morphological Assays | [7] |
| 4T1 | Murine Breast Cancer | Uptake of Pheophorbide a-loaded nanoparticles was concentration- and time-dependent. | Flow Cytometry | [10][11] |
| RIF | Murine Fibrosarcoma | Lower uptake of anionic pyropheophorbide derivatives compared to Colon26 cells, partly due to ABCG2 expression. | Flow Cytometry | [1] |
| Colon26 | Murine Colon Carcinoma | Higher uptake of anionic pyropheophorbide derivatives compared to RIF cells. | Flow Cytometry | [1] |
| SCC7 | Squamous Cell Carcinoma | Casein micelle-loaded Pheophorbide a showed fast uptake. | Fluorescence Microscopy | [8] |
| HeLa | Human Cervical Cancer | Pheophorbide a-diethylene glycol ester encapsulated in nanoparticles showed efficient accumulation after 2 hours. | Confocal Fluorescence Microscopy | [12] |
| FaDu | Human Hypopharynx Carcinoma | Conjugation with an αvβ6 ligand enhanced cellular uptake of Pheophorbide a. | Not Specified | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing pheophorbide uptake.
In Vitro Cellular Uptake Assay (Flow Cytometry)
This protocol is adapted from studies on Pheophorbide a uptake in 4T1 and RIF/Colon26 cells[1][10].
-
Cell Seeding: Seed cancer cells (e.g., 1 x 105 cells/well) in 24-well plates and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Incubation with Photosensitizer: Incubate the cells with the desired concentrations of this compound (or a derivative) for various time points (e.g., 0.5, 1, 2, or 24 hours).
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer. The fluorescence intensity is proportional to the amount of internalized photosensitizer.
Cellular Uptake and Localization (Confocal Microscopy)
This method allows for the visualization of intracellular accumulation and localization, as described in studies on MDA-MB-231 and HeLa cells[7][8][12].
-
Cell Seeding: Seed cells on glass coverslips in multi-well plates and allow them to adhere overnight.
-
Incubation: Treat the cells with this compound at the desired concentration and for the specified duration.
-
Staining (Optional): To determine subcellular localization, co-stain with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Fixation and Mounting: Wash the cells with PBS, fix with a suitable fixative (e.g., 4% paraformaldehyde), and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a confocal laser scanning microscope.
Signaling Pathways and Experimental Workflows
The uptake and efflux of pheophorbides are regulated by cellular signaling pathways. The NRF2-BCRP pathway is a key mechanism of resistance to Pheophorbide a-based PDT.
NRF2-BCRP Signaling Pathway
The transcription factor NRF2 can upregulate the expression of the ABC transporter BCRP (ABCG2). Increased levels of BCRP lead to enhanced efflux of Pheophorbide a, resulting in lower intracellular accumulation and reduced PDT efficacy. Silencing NRF2 has been shown to decrease BCRP expression and increase the sensitivity of cancer cells to Pheophorbide a-PDT[7][8][9].
References
- 1. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charged groups on pyropheophorbide-based photosensitizers dictate uptake by tumor cells and photodynamic therapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheophorbide-a conjugates with cancer-targeting moieties for targeted photodynamic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-specific Retention and Action of Pheophorbide-based Photosensitizers in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing | PLOS One [journals.plos.org]
- 8. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pheophorbide A–Mediated Photodynamic Therapy Potentiates Checkpoint Blockade Therapy of Tumor with Low PD–L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pheophorbide b
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents. Pheophorbide b, a photosensitizing agent with applications in photodynamic therapy research, requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. The safety data sheet for the closely related compound, pheophorbide a, indicates that it can cause skin and eye irritation and may be harmful if swallowed or inhaled.[1] Therefore, the following PPE should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or glasses with side shields.[1]
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: A respirator may be necessary if handling fine powders or creating aerosols.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be in accordance with institutional and local regulations for hazardous waste. The following is a general protocol that should be adapted to your institution's specific guidelines.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[2][3] Never mix incompatible wastes.[3]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[3][4][5] The container should be clearly labeled as "Hazardous Waste: this compound".
-
Ensure the container is kept securely closed except when adding waste.[3]
-
For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[6]
-
-
Labeling:
-
The hazardous waste label must be filled out completely and legibly.[3][6] This typically includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The specific hazards (e.g., "Irritant," "Photosensitizer")
-
The laboratory or generator's contact information
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from direct sunlight and sources of heat or ignition.
-
Store in secondary containment to prevent spills.[3]
-
-
Disposal Request:
Quantitative Data Summary
| Parameter | Guideline | Source |
| Empty Container Residue Limit | No more than 3% by weight of the container's total capacity can remain. | [2] |
| Liquid Waste Container Fill Level | Do not exceed 75% of the container's total volume. | [6] |
| Laboratory Waste Storage Limit | Typically, no more than 10 gallons of hazardous waste should be stored in a laboratory at any one time. | [3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize the environmental impact of this valuable research compound. Always consult your institution's specific safety and disposal protocols.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ptb.de [ptb.de]
- 5. ic.ptb.de [ic.ptb.de]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
Personal protective equipment for handling Pheophorbide b
Personal Protective Equipment (PPE)
The primary defense against exposure to Pheophorbide b is the consistent and correct use of appropriate Personal Protective Equipment. Given its potential hazards as a photosensitizer and cytotoxic agent, a comprehensive PPE protocol is essential.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | To prevent skin contact with the compound.[1] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or airborne particles of the compound. |
| Body Covering | A disposable gown or lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher | Recommended when handling the powder form to avoid inhalation. |
| Face Protection | Face shield | To be worn in addition to safety goggles when there is a significant risk of splashing.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination during the handling of this compound.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used, especially when working with the solid form of the compound.
-
Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Reconstitution : When weighing the solid compound, do so within a chemical fume hood to contain any airborne particles. When reconstituting, add the solvent slowly and carefully to avoid splashing.
-
Experimental Use : All procedures involving this compound should be conducted with care to prevent splashes and aerosol generation.
-
Doffing PPE : Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All solid and liquid waste containing this compound must be segregated from general laboratory waste.
-
Solid Waste : Contaminated items such as gloves, pipette tips, and disposable lab coats should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.
-
Decontamination : All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution, such as a high-pH solution or a solution of sodium hypochlorite followed by a sodium thiosulfate rinse, should be used, followed by a thorough rinse with water.
-
Final Disposal : All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.
By adhering to these safety and logistical guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
